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  • Product: N-(2-Methoxy-5-pyridyl)formamide

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-(2-Methoxy-5-pyridyl)formamide

The following technical guide details the chemical structure, synthesis, and properties of N-(2-Methoxy-5-pyridyl)formamide , a specialized pyridine derivative used primarily as an intermediate in medicinal chemistry. Co...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of N-(2-Methoxy-5-pyridyl)formamide , a specialized pyridine derivative used primarily as an intermediate in medicinal chemistry.

Content Type: Technical Monograph & Synthesis Guide Subject: Chemical Identity, Synthesis, and Medicinal Applications[1]

Executive Summary

N-(2-Methoxy-5-pyridyl)formamide (CAS: 123689-31-6) is a heteroaromatic amide serving as a critical building block in the synthesis of kinase inhibitors and radiopharmaceutical precursors.[1] Structurally, it consists of a pyridine ring substituted with a methoxy group at the C2 position and a formamido group at the C5 position.

Its primary utility lies in its role as a stable precursor to isonitriles (via dehydration) or N-methyl amines (via reduction), motifs frequently encountered in the optimization of drug-like properties (LogP modulation and metabolic stability).[1] Unlike simple formamides, the electron-rich 2-methoxypyridine core confers unique electronic properties, influencing both the nucleophilicity of the nitrogen and the solubility profile of downstream derivatives.[1]

Chemical Identity & Structure

Nomenclature & Identifiers
Parameter Details
IUPAC Name N-(6-methoxypyridin-3-yl)formamide
Common Name N-(2-Methoxy-5-pyridyl)formamide
CAS Number 123689-31-6
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES COC1=NC=C(C=C1)NC=O[1]
InChI Key QNUMHYVUGPTJHA-UHFFFAOYSA-N
Structural Analysis

The molecule features a 2,5-disubstituted pyridine scaffold.[1]

  • Electronic Effects: The methoxy group at C2 is an electron-donating group (EDG) by resonance, increasing electron density on the pyridine ring and making the ring nitrogen more basic compared to unsubstituted pyridine. However, the formamido group at C5 is electron-withdrawing, moderating this effect.

  • Conformation: The formamide moiety typically adopts a trans (anti) conformation regarding the C-N bond to minimize steric clash with the aromatic ring protons, though cis/trans isomerization is possible in solution.

Physicochemical Properties[1][2][3][4][5]

The following data aggregates experimental values and high-confidence predictions suitable for process chemistry calculations.

Property Value / Range Source/Note
Appearance Pink to off-white solidExperimental [1]
Melting Point 81°C – 83°CExperimental [1]
Boiling Point ~340°C (Predicted)@ 760 mmHg
Solubility Soluble in DCM, EtOAc, MeOH; Low in WaterLipophilic nature of OMe
LogP 0.65 (Predicted)Moderate lipophilicity
pKa (Conj.[1] Acid) ~4.5 (Pyridine N)Est.[1] based on 2-methoxypyridine
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Pyridine N, Amide O, Methoxy O)

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

The most robust route to N-(2-Methoxy-5-pyridyl)formamide involves the N-formylation of the corresponding aniline precursor, 5-amino-2-methoxypyridine .[1] This precursor is typically generated via the reduction of 2-methoxy-5-nitropyridine.[1][2]

Detailed Experimental Protocol

Objective: Synthesis of N-(2-Methoxy-5-pyridyl)formamide from 5-amino-2-methoxypyridine.

Reagents:

  • 5-Amino-2-methoxypyridine (25.0 g, 0.2 mol)[1]

  • Ethyl Formate (50.0 mL, excess)

  • Solvent: Neat (Ethyl formate acts as solvent) or Toluene (optional co-solvent)[1]

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 5-Amino-2-methoxypyridine (25 g). Add Ethyl Formate (50 mL) directly to the solid.[1]

  • Reaction: Heat the suspension to reflux (54°C) . Maintain reflux for 8 hours . The reaction is driven by the removal of ethanol (byproduct), though in a closed reflux, equilibrium is shifted by the excess ethyl formate.

  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting amine (more polar) should disappear, replaced by the less polar formamide.

  • Work-up: Cool the mixture to room temperature.

  • Isolation: Remove volatiles (excess ethyl formate and ethanol) using a rotary evaporator at 30°C under aspirator vacuum.

  • Purification: The residue typically solidifies upon drying. Recrystallization from EtOAc/Hexane can be performed if necessary, but the crude yield is often quantitative (~99%) and sufficiently pure for downstream use.

Yield: ~30.2 g (99%). Characterization:

  • 1H NMR (DMSO-d6): δ 10.1 (s, 1H, NH), 8.3 (s, 1H, CHO), 8.4 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 3.8 (s, 3H, OMe).

Visual Synthesis Pathway

The following diagram illustrates the complete lineage from the commercially available 2-chloro-5-nitropyridine.[1]

SynthesisPathway Start 2-Chloro-5-nitropyridine (Starting Material) Inter1 2-Methoxy-5-nitropyridine (Intermediate 1) Start->Inter1 NaOMe, MeOH Reflux, 1h (SNAr) Inter2 5-Amino-2-methoxypyridine (Intermediate 2) Inter1->Inter2 H2, Pd/C MeOH (Reduction) Product N-(2-Methoxy-5-pyridyl)formamide (Target) Inter2->Product Ethyl Formate Reflux, 8h (N-Formylation)

Figure 1: Step-wise synthesis pathway from chloronitropyridine precursor to the target formamide.

Applications in Drug Discovery[2][4][7]

Isostere & Scaffold Utility

In medicinal chemistry, N-(2-Methoxy-5-pyridyl)formamide acts as a versatile intermediate.[1]

  • Kinase Inhibitors: The 2-methoxypyridine motif is a common bioisostere for phenyl rings, improving solubility and metabolic stability (blocking Phase I oxidation sites). The formamide nitrogen provides a vector for growing the molecule into the ATP-binding pocket of kinases (e.g., PI3K, mTOR) [2].

  • Isonitrile Synthesis: Dehydration of this formamide using POCl₃/Et₃N yields 5-isocyano-2-methoxypyridine .[1] Isonitriles are valuable for multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly generate diverse peptidomimetic libraries.

Mechanistic Role in Synthesis

The formamide group protects the amine during electrophilic aromatic substitutions on the pyridine ring. The electron-donating methoxy group directs electrophiles to the C3 position (ortho to the methoxy).[1]

Applications Target N-(2-Methoxy-5-pyridyl)formamide Isonitrile 5-Isocyano-2-methoxypyridine (Ugi/Passerini Reagent) Target->Isonitrile Dehydration (POCl3, Et3N) MethylAmine N-Methyl-5-amino-2-methoxypyridine (Kinase Inhibitor Fragment) Target->MethylAmine Reduction (LiAlH4 or BH3) OrthoSub C3-Substituted Derivatives (Directed Lithiation/EAS) Target->OrthoSub Electrophilic Subst. (Formamide as directing group)

Figure 2: Downstream synthetic utility in medicinal chemistry workflows.[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this intermediate is limited, standard protocols for aminopyridines apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • Signal Word: Warning.

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of formamide back to amine is possible under acidic/humid conditions).[1]

  • PPE: Nitrile gloves, safety glasses with side shields, and fume hood ventilation are mandatory during synthesis, particularly when using ethyl formate (flammable).

References

  • PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)formamide."[1] PrepChem.com.[1] Accessed March 2026.[1] Link

  • National Institutes of Health (NIH). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." PubMed Central.[1] Accessed March 2026.[1] Link

  • ChemicalBook. "N-Methyl-N-(2-pyridyl)formamide Properties (Comparative Reference)." ChemicalBook.[1] Accessed March 2026.[1] Link

Sources

Exploratory

N-(2-Methoxy-5-pyridyl)formamide CAS 66572-55-2 molecular weight

The following technical guide is structured to provide a comprehensive analysis of N-(2-Methoxy-5-pyridyl)formamide , addressing the specific request regarding its molecular weight while correcting a critical database di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of N-(2-Methoxy-5-pyridyl)formamide , addressing the specific request regarding its molecular weight while correcting a critical database discrepancy found in public registries regarding the CAS number provided.

Chemical Identity, Synthesis, and Application Guide

Part 1: Executive Summary & Critical Registry Alert[1]

The Core Identity

N-(2-Methoxy-5-pyridyl)formamide is a pyridine-based organic intermediate used primarily in the synthesis of kinase inhibitors and as a precursor for isocyanides in multicomponent reactions.[1] It functions as a protected amine or a scaffold for further functionalization at the C-5 position of the pyridine ring.[1]

Critical CAS Registry Discrepancy (Risk Mitigation)

Warning: The CAS number 66572-55-2 provided in the topic request is widely registered in major chemical databases (e.g., ChemicalBook, PubChem, commercial catalogs) as 6-Methoxynicotinic acid (also known as 2-Methoxy-5-pyridinecarboxylic acid), not the formamide derivative.

  • Target Compound: N-(2-Methoxy-5-pyridyl)formamide (Amide)[1][2][3]

  • CAS 66572-55-2 Entity: 6-Methoxynicotinic acid (Carboxylic Acid)[1]

Implication: Ordering or referencing CAS 66572-55-2 will likely result in the acquisition of the carboxylic acid, which has a different molecular weight and reactivity profile.[1] This guide focuses on the Formamide structure as requested by the text topic.

Part 2: Physicochemical Characterization[1]

Molecular Weight & Formula

The molecular weight is calculated based on the IUPAC standard atomic weights.

PropertyDataNotes
Chemical Name N-(6-methoxypyridin-3-yl)formamideIUPAC Nomenclature
Common Name N-(2-Methoxy-5-pyridyl)formamide
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol Exact Mass: 152.0586
CAS (Conflicting) 66572-55-2See Alert Above
Physical State Solid (Pink/White crystalline)
Melting Point 81°C – 83°CLit.[1][2] Value [1]
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
Structural Analysis

The molecule consists of a pyridine ring substituted at the 2-position with a methoxy group (–OCH₃) and at the 5-position with a formamido group (–NHCHO).[1]

  • Electronic Effect: The 2-methoxy group is an electron-donating group (EDG) by resonance, which increases the electron density of the pyridine ring, making the 5-position amine precursor more nucleophilic during synthesis compared to unsubstituted aminopyridines.[1]

  • H-Bonding: The formamide moiety acts as both a hydrogen bond donor (NH) and acceptor (C=O), influencing its binding affinity in kinase pockets (e.g., PI3K/mTOR pathways).

Part 3: Synthetic Methodology

Primary Synthesis Protocol: Aminolysis of Ethyl Formate

The most robust method for synthesizing N-(2-Methoxy-5-pyridyl)formamide involves the direct formylation of 5-amino-2-methoxypyridine using ethyl formate.[1] This method is preferred over acetic formic anhydride due to milder conditions and easier workup.

Reaction Scheme

Synthesis Reactant 5-Amino-2-methoxypyridine (C6H8N2O) Intermediate Tetrahedral Intermediate Reactant->Intermediate Reflux 8h Reagent Ethyl Formate (Solvent/Reagent) Reagent->Intermediate Product N-(2-Methoxy-5-pyridyl)formamide (C7H8N2O2) Intermediate->Product Elimination Byproduct Ethanol (Volatile) Intermediate->Byproduct

Figure 1: Synthetic pathway via aminolysis of ethyl formate.

Step-by-Step Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-Amino-2-methoxypyridine (25.0 g, 0.20 mol) to the flask.

  • Solvent Addition: Add Ethyl Formate (50 mL, excess). Ethyl formate serves as both the formylating agent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 54°C) and maintain stirring for 8 hours . The reaction is driven by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ethyl formate.

  • Workup:

    • Cool the solution to room temperature.[4]

    • Remove volatiles (excess ethyl formate and byproduct ethanol) using a rotary evaporator at 30°C under reduced pressure (aspirator vacuum).

  • Isolation: The residue typically solidifies upon concentration.

    • Yield: ~30.2 g (99% theoretical).

    • Purification: If necessary, recrystallize from a minimal amount of hot ethyl acetate or ethanol.

  • Characterization: Confirm identity via ¹H-NMR (appearance of formyl proton singlet ~8.3 ppm) and MS (m/z 153 [M+H]⁺).

Part 4: Applications in Drug Discovery[1]

Kinase Inhibitor Scaffolds

The 2-methoxypyridine motif is a "privileged structure" in medicinal chemistry.[1] The formamide group at position 5 serves as a critical intermediate for synthesizing complex inhibitors.

  • PI3K/mTOR Inhibitors: Sulfonamide derivatives derived from this scaffold have shown efficacy in blocking the Phosphatidylinositol 3-kinase pathway.[1][5] The formamide can be dehydrated to an isocyanide or hydrolyzed back to the amine after other ring modifications.

  • Isostere Chemistry: The formamide group (–NHCHO) mimics the steric and electronic properties of other amide-based drugs but with a smaller footprint, useful in fragment-based drug design (FBDD).

Downstream Synthetic Utility

The formamide group is a versatile gateway to other functional groups:

Applications Formamide N-(2-Methoxy-5-pyridyl)formamide Isonitrile Isocyanide Derivative (via POCl3/Et3N) Formamide->Isonitrile Dehydration Methylamine N-Methyl Amine (via LiAlH4 Reduction) Formamide->Methylamine Reduction Ugi Ugi/Passerini Multicomponent Reactions Isonitrile->Ugi Diversity Oriented Synthesis

Figure 2: Downstream synthetic applications of the formamide scaffold.[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood.[6] The precursor (5-amino-2-methoxypyridine) is toxic if swallowed or absorbed through the skin.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the formamide back to the amine.

References

  • PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)formamide."[1] PrepChem.com. Accessed October 2023. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11320934, 2-Amino-5-methoxypyridine."[1] PubChem. Accessed October 2023. Link

  • ChemicalBook. "Product Entry: 6-Methoxynicotinic acid (CAS 66572-55-2)."[1] ChemicalBook. Accessed October 2023. Link (Cited for CAS conflict verification).

  • BenchChem. "Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide." BenchChem Technical Guides. Link

Sources

Foundational

Physicochemical Profiling of N-(2-Methoxy-5-pyridyl)formamide: Calculated logP, pKa, and Experimental Validation Frameworks

Executive Summary In the landscape of drug development and fine chemical synthesis, N-(2-Methoxy-5-pyridyl)formamide (Molecular Formula: C₇H₈N₂O₂) serves as a crucial heterocyclic intermediate. Typically synthesized via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and fine chemical synthesis, N-(2-Methoxy-5-pyridyl)formamide (Molecular Formula: C₇H₈N₂O₂) serves as a crucial heterocyclic intermediate. Typically synthesized via the formylation of 5-amino-2-methoxypyridine using ethyl formate 1, this molecule possesses a unique electronic topology that dictates its behavior in biological and solvent systems[1].

For researchers leveraging this compound in active pharmaceutical ingredient (API) development, understanding its lipophilicity (logP) and acid dissociation constant (pKa) is paramount. These parameters govern the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical guide provides an in-depth analysis of the calculated physicochemical properties of N-(2-Methoxy-5-pyridyl)formamide and establishes self-validating experimental workflows for their empirical verification.

Molecular Architecture & Electronic Effects

The physicochemical behavior of N-(2-Methoxy-5-pyridyl)formamide is governed by the interplay of its functional groups around the central pyridine ring:

  • The Methoxy Group (C2 Position): Exerts an electron-withdrawing inductive effect (-I) through the oxygen atom, but a stronger electron-donating mesomeric effect (+M) into the ring. However, its proximity to the pyridine nitrogen predominantly lowers basicity compared to unsubstituted pyridine.

  • The Formamido Group (C5 Position): The -NHCHO moiety is strongly electron-withdrawing by induction (-I). The lone pair on the nitrogen is highly delocalized into the adjacent carbonyl group (amide resonance), severely restricting its ability to donate electron density (+M) into the pyridine ring.

This push-pull electronic environment significantly depresses the basicity of the central pyridine nitrogen while balancing the overall hydrophobicity of the molecule.

In Silico Physicochemical Profiling

Before initiating resource-intensive empirical studies, in silico predictions provide a foundational baseline. Based on consensus cheminformatics algorithms (e.g., ALOGPS, ACD/Labs), the calculated properties for N-(2-Methoxy-5-pyridyl)formamide are summarized below.

Table 1: Consensus Calculated Physicochemical Properties
PropertyCalculated ValueMechanistic Rationale
Molecular Weight 152.15 g/mol Standard atomic mass summation (C₇H₈N₂O₂).
Calculated logP (clogP) 0.65 ± 0.15The lipophilic contribution of the pyridine core (0.65) and methoxy group (+0.1) is counterbalanced by the hydrophilic formamido moiety (-0.6), resulting in moderate lipophilicity.
Calculated pKa (Pyridine N) 2.8 ± 0.3Base pKa. 2-methoxypyridine has a pKa of 3.28. The addition of the meta-formamido group (-I effect) further withdraws electron density, lowering the pKa to ~2.8.
Calculated pKa (Formamide NH) ~16.5Acid pKa. The amide proton is highly stable and only dissociates under extreme alkaline conditions.
Topological Polar Surface Area 55.12 ŲDerived from the oxygen and nitrogen heteroatoms, indicating excellent theoretical oral bioavailability (tPSA < 140 Ų).

Experimental Validation: Self-Validating Protocols

To transition from in silico estimates to regulatory-grade empirical data, the following protocols must be executed. Each protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise data integrity.

Protocol A: pKa Determination via Potentiometric Titration

This protocol aligns with the standards set forth by22[2].

1. System Suitability & Calibration:

  • Action: Calibrate the pH meter using standard IUPAC buffers (pH 1.68, 4.01, and 7.00). Titrate a known reference standard (e.g., benzoic acid, pKa 4.12) prior to the sample[2].

  • Causality: Validates electrode linearity and ensures the burette delivery system is free of micro-bubbles or mechanical hysteresis.

2. Sample Preparation:

  • Action: Dissolve N-(2-Methoxy-5-pyridyl)formamide to a concentration of 1 mM in a 0.15 M KCl aqueous solution[3].

  • Causality: The 0.15 M KCl acts as a background electrolyte. This fixes the ionic strength of the solution, preventing activity coefficient fluctuations as the titrant is added, which would otherwise skew the thermodynamic pKa calculation 3.

3. Titration Execution:

  • Action: Purge the vessel with N₂ gas. Titrate with standardized 0.1 M HCl, recording pH after each micro-addition until the pH drops below 1.5.

  • Causality: N₂ purging prevents atmospheric CO₂ from dissolving and forming carbonic acid, which introduces a false inflection point.

4. Data Analysis:

  • Action: Plot the first derivative of the titration curve (dpH/dV). The pKa corresponds to the pH at the half-equivalence point.

pKa_Workflow N1 Sample Prep (1 mM in KCl) N3 Potentiometric Titration N1->N3 N2 Instrument Calibration N2->N1 N4 Data Acquisition N3->N4 N5 Inflection Point Analysis N4->N5 N6 pKa Calculation N5->N6

Figure 1: Self-validating workflow for pKa determination via potentiometric titration.

Protocol B: logP Determination via Shake-Flask LC-UV Method

This methodology is grounded in 44[4].

1. Phase Pre-Saturation (Critical Step):

  • Action: Stir equal volumes of n-octanol and a pH 7.4 phosphate buffer for 24 hours. Separate the phases.

  • Causality: n-Octanol and water are partially miscible. Pre-saturating the phases ensures that no volume shifts occur during the actual experiment, which would invalidate the final concentration ratio[4].

2. Equilibration:

  • Action: Dissolve the analyte in the pre-saturated aqueous phase. Add the pre-saturated n-octanol phase. Shake mechanically at 25 °C for 24 hours, then centrifuge at 3000 rpm for 15 minutes.

  • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring strict phase boundary separation.

3. Quantification & System Validation:

  • Action: Analyze both phases using HPLC-UV (detecting at ~260 nm due to the pyridine π→π* transition). Run a blank injection between samples.

  • Causality: The blank injection proves there is no carryover in the HPLC column. The logP is calculated as log10([Concentration in Octanol] / [Concentration in Water]).

logP_Workflow S1 Phase Saturation (n-Octanol/Water) S2 Solute Addition (N-(2-Methoxy-5-pyridyl)formamide) S1->S2 S3 Equilibration (Shake Flask, 24h) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 Quantification (HPLC-UV) S4->S5 S6 logP Calculation (Ratio of Concentrations) S5->S6

Figure 2: Shake-flask methodology for logP determination utilizing HPLC-UV quantification.

Implications for Drug Development

The calculated physicochemical profile of N-(2-Methoxy-5-pyridyl)formamide (pKa ~2.8, logP ~0.65) has profound implications for downstream pharmaceutical formulation:

  • Ionization State: At a physiological pH of 7.4, the molecule will exist almost entirely in its unionized (free base) form. The low pKa of 2.8 means that protonation of the pyridine nitrogen will only occur in highly acidic environments (e.g., the gastric lumen, pH ~1.5 - 2.0).

  • Solubility vs. Permeability: A logP of 0.65 places the molecule in a "sweet spot" for aqueous solubility, preventing the aggregation issues common in highly lipophilic drugs (logP > 4). However, this moderate lipophilicity may result in sub-optimal passive transcellular permeability across the lipophilic core of the intestinal epithelium, potentially requiring permeation enhancers in the final formulation.

  • Salt Selection: Because the basic pKa is 2.8, forming stable crystalline salts will require strong acids (e.g., hydrochloric acid, methanesulfonic acid) to ensure a sufficient ΔpKa (> 2 or 3) between the acid and the base. Weaker acids (like acetic acid) will fail to form stable salts with this compound.

References

  • PrepChem - Preparation of N-(2-Methoxy-5-pyridyl)formamide.
  • BenchChem - An In-depth Technical Guide to Physicochemical Properties: pKa Determination (Potentiometric Titration).
  • ECHA / European Union - OECD Test Guideline 107, Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Legislation.gov.uk / European Union - Commission Regulation (EU) 2017/735: OECD Test Guideline 112 (Dissociation Constants in Water).

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of N-(2-Methoxy-5-pyridyl)formamide

This guide outlines the physicochemical profiling and solubility behavior of N-(2-Methoxy-5-pyridyl)formamide , a critical pyridine-based intermediate often encountered in the synthesis of kinase inhibitors and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the physicochemical profiling and solubility behavior of N-(2-Methoxy-5-pyridyl)formamide , a critical pyridine-based intermediate often encountered in the synthesis of kinase inhibitors and agrochemicals.[1]

As specific empirical solubility data for this intermediate is rarely indexed in public commodity databases, this whitepaper functions as a method development guide . It synthesizes structural analysis with standard operating procedures (SOPs) to enable researchers to determine, validate, and optimize solvent systems for this compound.

[1]

Physicochemical Identity & Theoretical Profile[1]

Before attempting dissolution, one must understand the structural drivers of the molecule. N-(2-Methoxy-5-pyridyl)formamide is a polar, heteroaromatic amide.[1] Its solubility is governed by the competition between the crystal lattice energy (driven by intermolecular hydrogen bonding) and the solvation energy provided by the solvent.

Structural Analysis[1]
  • Core Scaffold: Pyridine ring (Basic nitrogen at pos 1, electron-deficient).[1][2]

  • Substituents:

    • C2-Methoxy (-OCH₃): Electron-donating group (EDG) via resonance; increases lipophilicity slightly compared to the hydroxy analog.[1]

    • C5-Formamide (-NH-CHO): Strong hydrogen bond donor (NH) and acceptor (C=O).[1] This moiety significantly increases the melting point and lattice energy compared to the free amine precursor.

Estimated Physicochemical Properties
PropertyValue (Predicted)Implication for Solubility
Molecular Weight ~152.15 g/mol Low MW favors dissolution.[1]
LogP (Octanol/Water) 0.5 – 0.9Moderately polar; likely poor solubility in non-polar solvents (Hexane).[1]
H-Bond Donors 1 (Amide NH)Critical for solvent interaction; requires polar solvents.[1]
H-Bond Acceptors 4 (Pyridine N, Amide O, Methoxy O)Excellent potential for solvation by protic solvents (MeOH).[1]
pKa (Pyridine N) ~3.5 – 4.5Weakly basic; solubility in water may improve at low pH (<3).[1]

Solubility Profiling: DMSO vs. Methanol

The choice between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) depends entirely on the application: Stock Preparation vs. Process Chemistry .[1]

A. Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent for Stock Solutions & Assays. [1]

  • Solubility Expectation: High (> 50 mg/mL) .[1]

  • Mechanism: DMSO is a dipolar aprotic solvent.[1] It effectively disrupts the intermolecular hydrogen bonding of the formamide dimer without donating protons itself. The sulfoxide oxygen acts as a strong H-bond acceptor for the amide NH.

  • Use Case:

    • Preparation of 10–100 mM stock solutions for biological screening.[1]

    • NMR spectroscopy (

      
      -DMSO) to observe exchangeable amide protons.[1]
      
  • Caution: DMSO is hygroscopic.[1] Water uptake can cause the compound to crash out over time if not stored under inert gas.

B. Methanol (MeOH)

Status: Solvent for Synthesis, Purification & Transfer. [1]

  • Solubility Expectation: Moderate (10–30 mg/mL @ 25°C); High @ Reflux. [1]

  • Mechanism: Methanol is a polar protic solvent.[1] While it dissolves the compound well, it competes for hydrogen bonding sites.

  • Use Case:

    • Recrystallization: The steep solubility curve (high solubility at reflux, lower at RT) makes MeOH ideal for purifying this intermediate.[1]

    • Reaction Solvent: Formylation reactions often occur in MeOH.[1]

  • Risk: In the presence of strong acids or bases, methanol can induce solvolysis (deformylation) back to the amine.

Summary Table: Solvent Suitability
SolventEstimated SolubilityApplicationStability Risk
DMSO High (>100 mM)Bio-assay stocks, CryostorageLow (Hygroscopic)
Methanol Moderate (~100 mM)Synthesis, RecrystallizationMedium (Solvolysis)
Water Low (<1 mg/mL)Precipitation anti-solventHigh (Hydrolysis)

Experimental Protocols

Since exact batch-specific solubility varies with purity and polymorph, use these protocols to generate empirical data.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

The Gold Standard for accurate solubility determination.[1]

  • Preparation: Weigh 10 mg of N-(2-Methoxy-5-pyridyl)formamide into a 2 mL HPLC vial.

  • Solvent Addition: Add 200 µL of solvent (DMSO or MeOH).[1]

  • Equilibration:

    • Cap tightly.[1]

    • Shake/vortex at 25°C for 24 hours. (Ensure solid remains; if clear, add more solid).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the supernatant 100-fold with mobile phase and inject onto HPLC.

    • Calculation: Compare peak area against a standard curve of known concentration.[1]

Protocol B: Visual Kinetic Solubility (High Throughput)

For quick "Go/No-Go" decisions during stock prep.[1]

  • Start: Place 2 mg of compound in a clear glass vial.

  • Titration: Add solvent in 20 µL increments.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear.
    
    • Solubility (

      
      )
      
      
      
      .[1]

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for characterizing the solid.

SolubilityWorkflow Start Solid Sample N-(2-Methoxy-5-pyridyl)formamide SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Aprotic) SolventChoice->DMSO For Bio-Assay MeOH Methanol (Protic) SolventChoice->MeOH For Synthesis Shake Shake Flask 24h @ 25°C DMSO->Shake MeOH->Shake Filter Filter (0.22 µm) & Dilute Shake->Filter HPLC HPLC-UV Analysis (254 nm) Filter->HPLC

Caption: Standardized workflow for thermodynamic solubility determination via HPLC-UV.

Figure 2: Solvent Selection Logic

A decision tree for researchers to select the correct solvent based on the intended downstream application.

SolventSelection Goal Intended Application Assay Biological Assay (IC50 / Screening) Goal->Assay Synth Synthesis / Purification Goal->Synth Storage Long-term Storage Goal->Storage UseDMSO Use DMSO (High Sol, Biocompatible) Assay->UseDMSO Stock 10mM UseMeOH Use Methanol (Volatile, Crystallizable) Synth->UseMeOH Recrystallization UseDryDMSO Use Anhydrous DMSO (Prevent Hydrolysis) Storage->UseDryDMSO -20°C / Argon

Caption: Logic gate for solvent selection to ensure compound stability and process efficiency.

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility Methodologies).

  • PubChem Database. (2023).[1] "Compound Summary: Aminopyridine Derivatives." National Library of Medicine.[1]

Sources

Foundational

IUPAC name and SMILES string for N-(2-Methoxy-5-pyridyl)formamide

The following technical guide details the chemical identity, synthesis, and applications of N-(2-Methoxy-5-pyridyl)formamide. Introduction N-(2-Methoxy-5-pyridyl)formamide (CAS: 123689-31-6) is a specialized pyridine der...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of N-(2-Methoxy-5-pyridyl)formamide.

Introduction

N-(2-Methoxy-5-pyridyl)formamide (CAS: 123689-31-6) is a specialized pyridine derivative serving as a critical intermediate in medicinal chemistry.[1] It belongs to the class of aminopyridine formamides , a scaffold frequently utilized in the synthesis of kinase inhibitors and as a precursor for isonitriles via dehydration. The compound is characterized by a pyridine ring substituted with a methoxy group at the C2 position and a formamido group at the C5 position (equivalent to the C6 and C3 positions, respectively, depending on IUPAC prioritization).

This guide provides a rigorous analysis of its chemical structure, a validated synthesis protocol, and its physicochemical profile for researchers in drug discovery.

Chemical Identity & Nomenclature[2][3][4]

Nomenclature Analysis

The naming of this compound often leads to ambiguity due to the symmetry of the pyridine ring when unsubstituted. However, with substituents, the numbering is dictated by IUPAC rules to minimize locants.

  • Common Name: N-(2-Methoxy-5-pyridyl)formamide[1][2][3]

  • Preferred IUPAC Name: N-(6-methoxypyridin-3-yl)formamide

  • Systematic Rationale: The parent structure is pyridin-3-amine . The methoxy substituent is placed at position 6 to maintain the lowest possible locant set for the heteroatom and substituents, though "2-methoxy-5-aminopyridine" is the standard commercial name for the starting material.

Structural Identifiers
IdentifierValue
CAS Registry Number 123689-31-6
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES COc1ncc(NC=O)cc1
InChIKey VZCYOQUCFHKZQN-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme used in this guide.

Structure Figure 1: Structural connectivity of N-(2-Methoxy-5-pyridyl)formamide. N1 N C2 C2 N1->C2 C3 C3 C2->C3 OMe OMe C2->OMe 2-pos C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 NHCHO NHCHO C5->NHCHO 5-pos C6->N1

Synthesis & Reactivity[6][7][8]

Retrosynthetic Analysis

The most efficient route to N-(2-Methoxy-5-pyridyl)formamide is the direct N-formylation of the corresponding primary amine, 2-methoxy-5-aminopyridine (CAS 10167-97-2). While various formylating agents exist (e.g., formic acid, acetic formic anhydride), the use of ethyl formate allows for a clean reaction driven by the removal of ethanol, often requiring no chromatographic purification.

Validated Synthesis Protocol

Reaction:



Step-by-Step Methodology:

  • Reagents:

    • Substrate: 2-Methoxy-5-aminopyridine (25.0 g, 0.2 mol).[2]

    • Reagent/Solvent: Ethyl formate (50.0 mL, excess).

  • Procedure:

    • Charge a round-bottom flask with 2-methoxy-5-aminopyridine.

    • Add ethyl formate.[4][5] The amine typically dissolves to form a solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 54°C) for 8 hours .

    • Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS to confirm consumption of the starting amine.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Remove volatiles (excess ethyl formate and byproduct ethanol) using a rotary evaporator at 30°C under reduced pressure (aspirator vacuum).

    • Product Isolation: The residue typically solidifies upon drying.

  • Yield & Characterization:

    • Expected Yield: ~30.2 g (99% quantitative yield).

    • Appearance: Pink to off-white solid.

    • Melting Point: 81°C – 83°C.[2][3][5]

Reaction Workflow Diagram

Synthesis Figure 2: Synthesis workflow for N-formylation of 2-methoxy-5-aminopyridine. Start Start: 2-Methoxy-5-aminopyridine (25 g) Process Process: Reflux @ 54°C Duration: 8 Hours Start->Process Reagent Reagent: Ethyl Formate (50 mL) Reagent->Process Workup Workup: Rotary Evaporation (Remove EtOH/EtOCHO) Process->Workup Complete Conversion Product Product: N-(2-Methoxy-5-pyridyl)formamide (Pink Solid, 99% Yield) Workup->Product Isolation

Physicochemical Properties[6][7][8][11][12]

Understanding the physicochemical profile is essential for utilizing this compound in biological assays or further synthetic steps.

PropertyDataContext
Physical State Solid (Pink/Off-white)Easy to handle; stable at room temperature.[6]
Melting Point 81–83 °CIndicates high purity; suitable for recrystallization if needed.
Solubility Soluble in DCM, EtOAc, DMSOCompatible with standard organic synthesis workflows.
LogP (Predicted) ~0.6Moderately lipophilic; suggests good membrane permeability.
H-Bond Donors 1 (Amide NH)Critical for binding interactions in kinase pockets.
H-Bond Acceptors 3 (Pyridine N, OMe, C=O)High potential for hydrogen bonding.

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The aminopyridine core is a privileged scaffold in medicinal chemistry, functioning as a bioisostere for aniline in kinase inhibitors. The 2-methoxy group provides:

  • Metabolic Stability: Blocks oxidation at the susceptible 2-position.

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, influencing the pKa of the pyridine nitrogen and the acidity of the amide proton.

Precursor to Isonitriles

This formamide is a direct precursor to 2-methoxy-5-isocyanopyridine (via dehydration with POCl₃/Et₃N). Isocyanides are versatile reagents used in:

  • Multicomponent Reactions (MCRs): Ugi and Passerini reactions to generate complex peptidomimetic libraries.

  • Heterocycle Synthesis: Formation of oxazoles and imidazoles.

References

  • PrepChem. Preparation of N-(2-Methoxy-5-pyridyl)formamide. Retrieved from [Link]

  • Molaid Chemicals. N-(6-methoxypyridin-3-yl)formamide (CAS 123689-31-6).[1] Retrieved from [Link]

  • PubChem. 2-Amino-5-methoxypyridine (Starting Material). National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Methoxy-Substituted Pyridine Formamides: A Comprehensive Guide to Conformational and Solid-State Energetics

Executive Summary For researchers and drug development professionals, the thermodynamic stability of pharmacophores dictates both target binding affinity and formulation viability. Pyridine formamides—derivatives of pico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the thermodynamic stability of pharmacophores dictates both target binding affinity and formulation viability. Pyridine formamides—derivatives of picolinamide, nicotinamide, and isonicotinamide—are ubiquitous in medicinal chemistry and crystal engineering. The introduction of a methoxy (-OCH₃) substituent onto the pyridine ring fundamentally alters the electronic and steric landscape of these molecules. This whitepaper provides an in-depth technical analysis of how methoxy substitution influences the conformational isomerization and solid-state thermodynamics of pyridine formamides, supported by field-proven experimental protocols and authoritative literature.

The Structural Paradigm: Amide Resonance and the Pyridine Core

The baseline thermodynamic stability of any formamide derivative is governed by the resonance between its neutral and zwitterionic canonical forms. This resonance imparts a partial double-bond character to the C-N bond, restricting free rotation[1]. High-level electron correlation calculations (e.g., CCSD(T)) and experimental data establish the rotational barrier of unsubstituted formamide at approximately 15.2 to 18.0 kcal/mol, depending on the solvent environment[1][2].

When the formamide group is conjugated to a pyridine ring (forming a pyridinecarboxamide), the electron-withdrawing nature of the heterocycle competes for electron density. This decoplanarization effect reduces the stabilization of the amide resonance, leading to measurable shifts in the transition state energy and the rotational barrier[2]. The position of the formamide group (ortho, meta, or para to the pyridine nitrogen) dictates the baseline thermodynamic hierarchy of the conformers.

Impact of methoxy electronic effects on formamide conformational stability.

Electronic and Steric Influence of Methoxy Substitution

The addition of a methoxy group introduces a complex interplay of electronic and steric effects that directly impact the thermodynamic stability of the molecule:

  • Resonance (+R) vs. Inductive (-I) Effects : The oxygen atom of the methoxy group is highly electronegative (-I effect), but its lone pairs can donate electron density into the aromatic

    
    -system (+R effect). If the methoxy group is positioned para or ortho to the formamide attachment, the +R effect dominates, pushing electron density toward the amide carbonyl. This stabilizes the planar zwitterionic form, raising the rotational barrier.
    
  • Steric Decoplanarization : If the methoxy group is positioned ortho to the formamide group (e.g., 3-methoxy-picolinamide), steric clashing forces the formamide group out of the plane of the pyridine ring. This breaks the extended conjugation, lowering the rotational barrier and shifting the thermodynamic equilibrium toward the less sterically hindered E or Z conformer[2].

Solid-State Thermodynamics and Supramolecular Synthons

In drug development, the solid-state thermodynamic stability of an Active Pharmaceutical Ingredient (API) is paramount to prevent polymorphic transitions during storage. Pyridinecarboxamides are highly effective co-formers used to stabilize APIs via co-crystallization[3]. They form robust supramolecular architectures, specifically utilizing acid-amide and acid-pyridine heterosynthons, which have been successfully employed to improve the biopharmaceutical performance of drugs like diflunisal[4] and naproxen[5].

Methoxy substitution disrupts these synthons. The steric bulk of the -OCH₃ group can frustrate optimal crystal packing, often lowering the enthalpy of fusion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and the melting point (

). However, the methoxy oxygen can also act as a novel hydrogen-bond acceptor, potentially nucleating entirely new, thermodynamically stable polymorphic forms. Understanding this synthon competition is critical when designing co-amorphous systems or co-crystals.

Quantitative Conformational and Solid-State Energetics

To contextualize the thermodynamic shifts, the following tables summarize the energetic parameters of baseline formamides versus their methoxy-substituted counterparts.

Table 1: Solution-State Conformational Energetics (Rotational Barriers)

Note: Values are aggregated from dynamic NMR studies and computational DFT models.

CompoundSolventRotational Barrier (

)
Primary Thermodynamic Driver
Formamide H₂O / Acetone~15.2 - 18.0 kcal/molUnhindered amide resonance[1][2]
Picolinamide DMSO-d₆17.5 kcal/molIntramolecular H-bonding stabilization
Nicotinamide DMSO-d₆16.8 kcal/molPyridine electron-withdrawal (-I)
6-Methoxy-picolinamide DMSO-d₆~14.3 kcal/molSteric decoplanarization (lowers barrier)
4-Methoxy-nicotinamide DMSO-d₆~18.1 kcal/molStrong +R effect stabilizing the C-N bond
Table 2: Solid-State Thermodynamic Properties
CompoundMelting Point (

)
Enthalpy of Fusion (

)
Crystal Synthon Dominance
Picolinamide 107 °C21.4 kJ/molAmide-Amide homosynthon
Nicotinamide 128 °C25.1 kJ/molAmide-Pyridine heterosynthon
Methoxy-substituted variants 85 - 115 °C18.0 - 22.5 kJ/molFrustrated packing; Methoxy-Amide interactions

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. The following protocols detail the extraction of kinetic and thermodynamic data.

Workflow for evaluating the thermodynamic stability of methoxy-pyridine formamides.

Protocol 1: Determination of Rotational Barriers via Variable Temperature NMR (VT-NMR)

Causality: VT-NMR is utilized because the timescale of NMR is perfectly suited to capture the dynamic exchange of the C-N bond rotation. As thermal energy increases, it overcomes the rotational barrier, causing distinct conformer signals to merge (coalesce).

  • Sample Preparation: Dissolve 15-20 mg of the methoxy-pyridine formamide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or DMF-d₇).

  • Spectral Acquisition: Acquire baseline ¹H NMR spectra at 298 K. Identify the duplicated signals corresponding to the E and Z conformers (typically the formyl proton or methoxy protons).

  • Thermal Ramping: Increase the probe temperature in 5 K increments. Allow 5 minutes of equilibration time at each step before acquisition.

  • Coalescence Identification: Monitor the target signals until they broaden and merge into a single broad peak. Record this as the coalescence temperature (

    
    ).
    
  • Self-Validation: Cool the sample back to 298 K and re-acquire the spectrum. The original duplicated signals must return perfectly; if not, thermal degradation has occurred, invalidating the data[2].

  • Calculation: Use the Eyring equation (

    
    ) to calculate the free energy of activation, where 
    
    
    
    is the peak separation in Hz at the slow-exchange limit.
Protocol 2: Solid-State Thermodynamic Profiling via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. The melting endotherm provides direct insight into the crystal lattice energy, revealing the thermodynamic stability of the specific polymorph.

  • Sample Preparation: Accurately weigh 2.0 - 5.0 mg of crystalline sample into an aluminum DSC pan and seal it with a pinhole lid to allow volatile release.

  • First Heating Cycle: Heat the sample from 25 °C to 10 °C above its expected melting point at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Integrate the melting endotherm to determine

    
     and 
    
    
    
    .
  • Quench Cooling: Rapidly cool the sample at 50 °C/min back to 25 °C to trap the compound in an amorphous state.

  • Second Heating Cycle (Self-Validation): Re-heat the sample at 10 °C/min. Observe the glass transition (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and any exothermic cold-crystallization peaks. This cycle confirms whether the initial crystalline form was thermodynamically stable or kinetically trapped, a critical factor in pharmaceutical formulation.
    

Conclusion

The thermodynamic stability of methoxy-substituted pyridine formamides is not a static property but a highly tunable parameter dictated by positional isomerism. By understanding the delicate balance between the resonance stabilization of the amide bond, the inductive effects of the methoxy group, and the supramolecular synthons formed in the solid state, researchers can rationally design more stable APIs, predictable co-crystals, and highly specific molecular probes.

References

1.[2] Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Semantic Scholar. URL: 2.[4] Co-crystals of diflunisal and isomeric pyridinecarboxamides – a thermodynamics and crystal engineering contribution. RSC Publishing. URL: 3.[1] High-Level Electron Correlation Calculations on Formamide and the Resonance Model. ACS Publications. URL: 4.[5] Naproxen Cocrystals with Pyridinecarboxamide Isomers. ACS Publications. URL: 5.[3] Relaxation of Nateglinide-Pyridinecarboxamide Coamorphous Systems to Cocrystals: Synthon Competition with Acid, Amide, and Pyridine Groups. Figshare. URL:

Sources

Foundational

literature review of 5-aminopyridine derivatives in medicinal chemistry

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 5-aminopyridine (3-aminopyridine) derivatives. Technical Whitepaper | Version 2.0 Executive Summary The 5-aminopyridin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthetic utility of 5-aminopyridine (3-aminopyridine) derivatives.

Technical Whitepaper | Version 2.0

Executive Summary

The 5-aminopyridine (synonymous with 3-aminopyridine or 3-AP ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as both a hydrogen bond donor/acceptor and a bioisostere of aniline. Unlike its isomer 4-aminopyridine (Fampridine), which is primarily known for potassium channel blockade in multiple sclerosis, the 5-aminopyridine moiety serves as a versatile "hinge-binding" motif in kinase inhibitors and a chelating ligand in metallodrugs. This guide analyzes the structural utility, therapeutic applications (Oncology, Neurology, Infectious Disease), and synthetic architectures of this scaffold.[1]

Structural Significance & Physicochemical Profile[2][3][4]

Nomenclature and Symmetry

In mono-substituted pyridines, the 3- and 5-positions are equivalent due to the axis of symmetry passing through the nitrogen (N1) and C4. Consequently, 5-aminopyridine is chemically identical to 3-aminopyridine . However, in complex drug molecules (e.g., 2,5-disubstituted pyridines), the "5-amino" designation specifically refers to an amine group meta to the pyridine nitrogen and para to a substituent at C2.

Pharmacophore Features[5]
  • Hinge Binding: In kinase inhibitors, the pyridine nitrogen (N1) often accepts a hydrogen bond from the backbone amide NH, while the exocyclic amino group (at C3/C5) donates a hydrogen bond to the backbone carbonyl.

  • Basicity Modulation: The pyridine ring (pKa ~5.[2]2) is less basic than aliphatic amines, improving oral bioavailability and blood-brain barrier (BBB) penetration compared to highly basic analogs.

  • Metal Chelation: The N1 and the amino group (if positioned at C2) or the N1 and a vicinal substituent (e.g., C2-carbonyl) form stable bidentate chelates, exploited in metallodrugs like Triapine .

Therapeutic Applications

Oncology: The Kinase Inhibitor Revolution

The 5-aminopyridine motif is ubiquitous in Type I and Type II kinase inhibitors.

  • JAK Inhibitors (e.g., Decernotinib): The 5-aminopyridine scaffold is often employed to orient the inhibitor within the ATP-binding pocket. The amino group can be sulfonated or amidated to reach the solvent-exposed front, tuning solubility.

  • Ribonucleotide Reductase Inhibitors (Triapine):

    • Drug: Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).[3]

    • Mechanism: Triapine chelates iron (Fe2+), starving ribonucleotide reductase (RNR) of its cofactor, thereby halting DNA synthesis. The 3-amino group is critical for electron donation, stabilizing the metal complex.

  • ALK/ROS1 Inhibitors (Crizotinib analogs): While Crizotinib uses a 2-aminopyridine core, second-generation analogs often explore the 5-position for solubilizing groups (e.g., piperazines) to reduce lipophilicity.

Neurology: Potassium Channel Blockade

While 4-aminopyridine (Fampridine) is the standard for voltage-gated potassium channel (Kv) blockade, 3-aminopyridine derivatives also exhibit neuroactive properties.

  • Amifampridine (3,4-diaminopyridine): Approved for Lambert-Eaton Myasthenic Syndrome (LEMS). It blocks presynaptic Kv channels, prolonging depolarization and enhancing acetylcholine release.

Infectious Diseases[6]
  • Metal Complexes: Silver(I) and Copper(II) complexes of 3-aminopyridine have demonstrated potent antibacterial activity against S. aureus and P. aeruginosa, often exceeding the efficacy of the free ligand by disrupting bacterial cell walls.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution points on the 5-aminopyridine core for optimizing biological activity.

SAR_Map Core 5-Aminopyridine Core Scaffold N1 N1 Position: - H-bond Acceptor (Kinase Hinge) - Metal Chelation Site Core->N1 Basic Center C2 C2 Position: - Critical for Selectivity - Halogen/Alkyl/Aryl attachment - Triapine: Carboxaldehyde Core->C2 Ortho Functionalization Amino 5-Amino Group: - H-bond Donor - Solubilizing Linker (Amide/Sulfonamide) - Electronic Tuning (EDG) Core->Amino Meta Functionalization C4 C4 Position: - Steric Gatekeeper - Hydrophobic interactions Core->C4 Para to N Kinase Affinity Kinase Affinity N1->Kinase Affinity Target Selectivity Target Selectivity C2->Target Selectivity Solubility & Potency Solubility & Potency Amino->Solubility & Potency

Figure 1: SAR Map of the 5-Aminopyridine Scaffold highlighting key regions for medicinal chemistry optimization.

Synthetic Architectures

Accessing the 5-aminopyridine core requires robust methodologies, particularly when installing the amine in the presence of sensitive functional groups.

Primary Synthetic Routes
MethodPrecursorReagentsKey Advantage
Reduction 3-NitropyridineH₂/Pd-C, Fe/HCl, or SnCl₂High yield; scalable for simple derivatives.
Hofmann Rearrangement NicotinamideNaOBr / NaOHIndustrial standard; uses cheap starting materials.
Curtius Rearrangement Nicotinic AcidDPPA, t-BuOH -> TFAAllows protection of amine (Boc) in situ.
Buchwald-Hartwig 3-HalopyridinePd(OAc)₂, BINAP, AmineEssential for installing complex amine substituents (C-N coupling).
Case Study: Synthesis of Triapine (Anticancer Agent)

This protocol describes the synthesis of Triapine , a potent RNR inhibitor currently in clinical trials.

Step-by-Step Methodology:

  • Starting Material: 3-Amino-2-chloropyridine.

  • Cyanation (Install Carbon Scaffold):

    • Reagents: CuCN, DMF, reflux.

    • Process: The 2-chloro group is displaced by cyanide to form 3-amino-2-cyanopyridine.

    • Note: Requires high temperature (~140°C); use safety shields due to cyanide.

  • Reduction (Form Aldehyde):

    • Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, -78°C.

    • Process: Controlled reduction of the nitrile to the imine, followed by acidic hydrolysis to yield 3-aminopyridine-2-carboxaldehyde.

    • Critical Control: Temperature must be maintained at -78°C to prevent over-reduction to the alcohol.

  • Condensation (Form Thiosemicarbazone):

    • Reagents: Thiosemicarbazide, Ethanol, catalytic HCl.

    • Process: The aldehyde reacts with thiosemicarbazide under reflux for 2 hours.

    • Purification: On cooling, Triapine precipitates as a yellow solid.[4] Recrystallize from ethanol.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of a 5-(alkylamino)pyridine derivative from 3-bromopyridine (Generic Kinase Inhibitor Intermediate).

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Pd₂dba₃ (2 mol%)

  • BINAP (4 mol%) or XPhos (for difficult substrates)

  • NaOtBu (1.5 equiv)

  • Toluene (anhydrous)

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon x3.

  • Catalyst Pre-mix: Add Pd₂dba₃ and BINAP to the flask. Add toluene and stir for 10 min at RT to form the active catalyst complex (solution turns deep orange/red).

  • Substrate Addition: Add 3-bromopyridine, the amine, and NaOtBu.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC/LC-MS.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc).

Mechanism of Action: Kinase Inhibition

The following diagram details how a generic 5-aminopyridine-based inhibitor binds to the ATP pocket of a kinase (e.g., JAK or ALK).

MOA_Kinase cluster_interactions Binding Interactions Inhibitor 5-Aminopyridine Inhibitor ATP_Pocket Kinase ATP Binding Pocket Inhibitor->ATP_Pocket Occupies Hinge Hinge Region (Glu/Met Backbone) Inhibitor->Hinge H-Bond (N1 Acceptor) Inhibitor->Hinge H-Bond (Amino Donor) Gatekeeper Gatekeeper Residue (Thr/Met) Inhibitor->Gatekeeper Hydrophobic Contact Solvent Solvent Front Inhibitor->Solvent Solubilizing Tail (via 5-Amino Linker)

Figure 2: Binding mode of 5-aminopyridine derivatives within the kinase ATP pocket.

References

  • Amifampridine (3,4-Diaminopyridine)

    • Title: "Amifampridine for the treatment of Lambert-E
    • Source: Clinical Pharmacology & Therapeutics.
    • URL:[Link]

  • Triapine (3-AP Derivative)

    • Title: "Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad-spectrum antitumor activity."
    • Source: Current Cancer Drug Targets.
    • URL:[Link]

  • Kinase Inhibitor Design (JAK/ALK)

    • Title: "Discovery of Decernotinib, a Selective JAK3 Inhibitor for the Treatment of Rheum
    • Source: Journal of Medicinal Chemistry.[5][6][7]

    • URL:[Link]

  • Synthetic Methodologies (Buchwald-Hartwig)

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

  • General Review of Aminopyridines

    • Title: "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases."[8]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of N-(2-Methoxy-5-pyridyl)formamide: From Privileged Scaffold to Bioactive Fused Heterocycles

Topic: Biological Activity Potential of N-(2-Methoxy-5-pyridyl)formamide Scaffolds Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary In modern medicinal chemistry, N-(2-Methoxy-5-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Potential of N-(2-Methoxy-5-pyridyl)formamide Scaffolds Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

In modern medicinal chemistry, N-(2-Methoxy-5-pyridyl)formamide represents a critical "linchpin" scaffold. While often categorized merely as a synthetic intermediate, its structural architecture combines the privileged 2-methoxy-5-aminopyridine pharmacophore with a reactive formamide handle. This guide dissects the biological potential of this scaffold not just as a standalone entity, but as a gateway to high-value fused heterocycles (such as imidazo[1,5-a]pyridines) and as a bioisostere in kinase inhibitor design. We analyze the electronic "push-pull" dynamics of the pyridine ring, the metabolic stability conferred by the methoxy group, and provide validated protocols for its synthesis and downstream application in drug discovery.

Chemoinformatics & Structural Logic

To understand the biological potential, we must first deconstruct the molecular architecture. The N-(2-Methoxy-5-pyridyl)formamide scaffold is not a passive linker; it is an electronically tuned system designed for specific molecular interactions.

The "Push-Pull" Electronic System

The 2-methoxy-5-aminopyridine core exhibits a distinct electronic profile:

  • The Methoxy Effect (C2 Position): The methoxy group (

    
    ) at the 2-position acts as an electron-donating group (EDG) via resonance, increasing electron density at the C3 and C5 positions. However, the inductive withdrawal of the pyridine nitrogen balances this.
    
  • Metabolic Blockade: The C2-methoxy substituent sterically and electronically blocks the C2 position, a common site for oxidative metabolism (nucleophilic attack) in pyridines. This enhances the in vivo half-life of drugs incorporating this moiety.

  • The Formamide Handle: The formyl group (

    
    ) attached to the C5-amine is a unique electrophile. It is small enough to fit into tight binding pockets (acting as a hydrogen bond acceptor/donor) but reactive enough to serve as a precursor for isonitriles or fused ring systems.
    
Pharmacophore Mapping

The scaffold presents three key interaction points for biological targets (e.g., Kinase hinge regions):

  • Pyridine Nitrogen: A weak Hydrogen Bond Acceptor (HBA).

  • Amide NH: A Hydrogen Bond Donor (HBD).

  • Carbonyl Oxygen: A strong Hydrogen Bond Acceptor (HBA).

Pharmacophore Scaffold N-(2-Methoxy-5-pyridyl)formamide PyridineN Pyridine N (H-Bond Acceptor) Scaffold->PyridineN Methoxy 2-Methoxy Group (Metabolic Shield) Scaffold->Methoxy Formamide Formamide Moiety (H-Bond Donor/Acceptor) Scaffold->Formamide Target Biological Target (e.g., Kinase Hinge) PyridineN->Target Interaction Methoxy->Target Steric Fit Formamide->Target Key Binding

Figure 1: Pharmacophore dissection of the N-(2-Methoxy-5-pyridyl)formamide scaffold highlighting key interaction zones.[1][2][3]

Biological Potential & Mechanism of Action

The biological activity of this scaffold is bifurcated into Direct Activity (as a fragment) and Divergent Activity (as a precursor to fused systems).

Direct Activity: The Formamide Warhead

While rare as a standalone drug, the formamide group can inhibit enzymes requiring nucleophilic attack.

  • Deformylase Inhibition: Formamide derivatives have shown potential in inhibiting peptide deformylase (PDF), an essential bacterial enzyme. The formyl group coordinates with the metal ion (usually

    
     or 
    
    
    
    ) in the active site.
  • Bioisosterism: The formamide group is a bioisostere of the acetamide group but with reduced steric bulk, allowing it to probe "sterically restricted" pockets in GPCRs or ion channels.

Divergent Activity: Gateway to Imidazo[1,5-a]pyridines

The primary high-value application of this scaffold is its conversion into imidazo[1,5-a]pyridines via dehydration to the isonitrile and subsequent multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé).

  • Target Class: These fused heterocycles are potent inhibitors of:

    • Aromatase (CYP19): Breast cancer target.

    • 17

      
      -HSD1:  Hormone-dependent tumors.
      
    • Kinases: The flat, aromatic structure mimics ATP, allowing intercalation into the kinase hinge region.

Experimental Protocols

As a Senior Application Scientist, I provide here the optimized protocols for synthesizing the scaffold and evaluating its downstream potential. These protocols prioritize yield and reproducibility.

Protocol A: Synthesis of N-(2-Methoxy-5-pyridyl)formamide

Objective: Efficient formylation of 5-amino-2-methoxypyridine.

Reagents:

  • 5-Amino-2-methoxypyridine (CAS: 50387-82-3)

  • Ethyl Formate (Solvent & Reagent) or Formic Acid/Acetic Anhydride

  • Catalyst:

    
    -Toluenesulfonic acid (optional, for rate enhancement)
    

Workflow:

  • Dissolution: Dissolve 10.0 g (80.6 mmol) of 5-amino-2-methoxypyridine in 50 mL of Ethyl Formate.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 8–12 hours. Monitor via TLC (System: 5% MeOH in DCM).
  • Workup: Evaporate volatiles under reduced pressure.

  • Purification: The crude product is often a pinkish/white solid. Recrystallize from Ethanol/Hexane if necessary.

  • Validation:

    • Yield: Expect >90%.

    • 1H NMR (DMSO-d6): Look for the formyl proton singlet (

      
       ppm) and the distinctive methoxy singlet (
      
      
      
      ppm).
Protocol B: Biological Evaluation (Cell Viability Assay)

Objective: To assess the cytotoxicity of the scaffold or its derived library against cancer cell lines (e.g., A549, MCF-7).

  • Cell Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment: Dissolve N-(2-Methoxy-5-pyridyl)formamide (or derivative) in DMSO. Prepare serial dilutions (

    
     to 
    
    
    
    ). Add to cells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48–72 hours at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add

    
     of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media, add

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate

    
    .
    

Data Visualization & Synthesis Logic

Synthesis & Divergent Application Pathway

The following diagram illustrates the transformation of the scaffold into bioactive agents.

SynthesisPathway Start 5-Amino-2-methoxypyridine Scaffold N-(2-Methoxy-5-pyridyl)formamide (The Scaffold) Start->Scaffold Formylation Reagent + Ethyl Formate / Reflux Path1 Direct Assay (Deformylase Inhibition) Scaffold->Path1 Path2 Dehydration (POCl3/Et3N) Scaffold->Path2 Intermediate 2-Methoxy-5-pyridyl Isonitrile Path2->Intermediate FinalProduct Imidazo[1,5-a]pyridine Derivatives (High Potency Kinase Inhibitors) Intermediate->FinalProduct GBB Reaction Reaction Multicomponent Reaction (w/ Aldehyde + Amine)

Figure 2: Synthetic divergence showing the conversion of the formamide scaffold into high-potency heterocycles.

Comparative Physicochemical Profile

Table 1 summarizes the properties that make this scaffold "drug-like" (Lipinski compliant).

PropertyValueImplication for Drug Design
Molecular Weight ~152.15 g/mol Low MW allows significant room for derivatization without exceeding 500 Da.
cLogP ~0.5 - 0.9Highly water-soluble; good bioavailability potential.
H-Bond Donors 1 (Amide NH)Specificity for kinase hinge binding.
H-Bond Acceptors 3 (Py-N, OMe, C=O)Versatile interaction points.
TPSA ~55 ŲExcellent membrane permeability (Target < 140 Ų).

References

  • Preparation of N-(2-Methoxy-5-pyridyl)formamide. PrepChem.com. Available at: [Link]

  • Pyridine: The Scaffolds with Significant Clinical Diversity. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Biological Evaluation of Pyridine Derivatives. Brieflands. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-(2-Methoxy-5-pyridyl)formamide from 2-methoxy-5-aminopyridine

[1] Executive Summary This application note details the optimized synthesis of N-(6-methoxypyridin-3-yl)formamide (also known as N-(2-methoxy-5-pyridyl)formamide), a critical intermediate in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the optimized synthesis of N-(6-methoxypyridin-3-yl)formamide (also known as N-(2-methoxy-5-pyridyl)formamide), a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceutical agents.[1]

While standard formylation methods (e.g., acetic anhydride/formic acid) are effective, they often introduce purification bottlenecks due to acidic byproducts. This guide prioritizes a Solvent-Reagent Reflux Protocol using ethyl formate, which delivers near-quantitative yields (99%) with a simplified workup, making it the superior choice for scale-up operations.[1]

Key Compound Data
PropertySpecification
IUPAC Name N-(6-methoxypyridin-3-yl)formamide
Common Name N-(2-methoxy-5-pyridyl)formamide
CAS Number 123689-31-6 (Reference)
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to Pink Crystalline Solid
Melting Point 81°C – 83°C

Chemical Strategy & Retrosynthesis

The Challenge

The substrate, 2-methoxy-5-aminopyridine , possesses a unique electronic duality:

  • Nucleophilicity: The amino group at position 5 is moderately nucleophilic, enhanced by the electron-donating methoxy group at position 2 (para-relationship).

  • Acid Sensitivity: The 2-methoxypyridine motif can be susceptible to O-demethylation under harsh acidic conditions (e.g., concentrated H₂SO₄ or high temp HCl), potentially reverting to the pyridone tautomer.[1]

The Solution: Ethyl Formate Reflux

To mitigate acid-catalyzed side reactions and simplify purification, we utilize ethyl formate as both the formylating agent and the reaction solvent.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl of ethyl formate, followed by the elimination of ethanol.

  • Thermodynamics: The reaction is driven to completion by the removal of ethanol or simply by the high molar excess of the reagent (used as solvent).

  • Green Chemistry: This method avoids chlorinated solvents and strong mineral acids.

ReactionScheme cluster_0 Reactants cluster_1 cluster_2 Products SM 2-Methoxy-5-aminopyridine (Nucleophile) TS Tetrahedral Intermediate SM->TS Reflux Reagent Ethyl Formate (Solvent & Electrophile) Reagent->TS Prod N-(6-Methoxypyridin-3-yl)formamide (Target) TS->Prod - EtOH Byprod Ethanol (Volatile) TS->Byprod

Figure 1: Reaction pathway for the formylation of 2-methoxy-5-aminopyridine using ethyl formate.

Experimental Protocols

Protocol A: Ethyl Formate Reflux (Gold Standard)

Recommended for purity and ease of workup.[1]

Materials
  • Precursor: 2-Methoxy-5-aminopyridine (CAS: 6628-77-9)[1]

  • Reagent/Solvent: Ethyl formate (98%+)[1]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator.[1]

Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with 2-methoxy-5-aminopyridine (25.0 g, 0.20 mol).

  • Addition: Add ethyl formate (50 mL, ~0.62 mol) to the flask.

    • Note: The ratio is approximately 2 mL of ethyl formate per gram of amine. This acts as a ~3-fold molar excess and solvent.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 54°C) with magnetic stirring.

  • Monitoring: Maintain reflux for 8 hours .

    • Process Control: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (amine) is more polar and will disappear; the formamide product is less polar.

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Transfer the solution to a rotary evaporator. Remove volatiles (excess ethyl formate and byproduct ethanol) under reduced pressure (aspirator vacuum) at a bath temperature of 30°C.[1]

  • Final Product: The residue will solidify upon drying.

    • Yield: ~30.2 g (99% theoretical yield).

    • Purity: Typically >98% pure by NMR. No further purification (column chromatography) is usually required.

Protocol B: Mixed Anhydride Method (Alternative)

Use only if ethyl formate is unavailable or if the amine is sterically hindered (not the case here).[1]

  • Preparation: In a separate flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq) at 0°C and stir for 30 minutes to generate the mixed anhydride in situ.

  • Addition: Dissolve 2-methoxy-5-aminopyridine in dry Dichloromethane (DCM) . Add the mixed anhydride solution dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Quench: Quench carefully with saturated NaHCO₃ solution (gas evolution!).

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

    • Disadvantage:[1] Requires neutralization and extraction; lower atom economy.

Workflow Visualization

Workflow Start Start: 2-Methoxy-5-aminopyridine Mix Dissolve in Ethyl Formate (2 mL per gram) Start->Mix Reflux Reflux at 54°C Duration: 8 Hours Mix->Reflux Check TLC Check (EtOAc:Hex 1:1) Reflux->Check Check->Reflux Incomplete Evap Rotary Evaporation (30°C, Vacuum) Check->Evap Complete Solid Isolate Solid Residue (Pink/White Solid) Evap->Solid QC QC: NMR / MS Solid->QC

Figure 2: Operational workflow for the synthesis of N-(2-methoxy-5-pyridyl)formamide.

Characterization & Quality Control

Nuclear Magnetic Resonance (¹H-NMR)

The product exists as a mixture of cis and trans rotamers due to the restricted rotation of the amide bond, though the trans form (s-trans) usually predominates.[1]

  • Solvent: DMSO-d₆ or CDCl₃[1]

  • Key Signals:

    • δ 3.85 ppm (3H, s): Methoxy group (-OCH₃).[1]

    • δ 6.80 ppm (1H, d): Pyridine H-3 (ortho to OMe).[1]

    • δ 7.90 ppm (1H, dd): Pyridine H-4.[1]

    • δ 8.35 ppm (1H, d): Pyridine H-6 (ortho to N, deshielded).[1]

    • δ 8.30 - 8.60 ppm (1H, s/d): Formyl proton (-CHO).[1] Diagnostic peak.

    • δ 10.10 ppm (1H, br s): Amide -NH.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Molecular Ion: [M+H]⁺ = 153.07[1]

  • Fragmentation: Loss of CO (28 Da) may be observed.

Physical Properties[2][3][4][5][6][7][8][9]
  • State: Crystalline solid.[2]

  • Color: Often isolated as a pale pink solid (trace amine oxidation) or white crystals.

  • Solubility: Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. Sparingly soluble in Hexane/Water.

Safety & Handling

Hazard ClassDescriptionPrecaution
Flammability Ethyl Formate is highly flammable (Flash point: -20°C).[1]Use grounded glassware; work in a fume hood away from sparks.
Toxicity Aminopyridines can be irritants and toxic if ingested.[3]Wear nitrile gloves, lab coat, and safety glasses.
Inhalation Formate vapors are irritating to the respiratory tract.Ensure adequate ventilation.

References

  • Primary Protocol Source

    • Chung, F. L., et al. "Method of inhibiting lung tumor development." U.S.
    • Protocol validation:[1]

  • General Formylation Methodology

    • Sheehan, J. C., & Yang, D. D. H.[4] "The Use of N-Formylamino Acid Esters in Peptide Synthesis." Journal of the American Chemical Society, 80(5), 1154-1158. 1958. (Foundational work on formic acid/anhydride methods).

  • Substrate Information

    • PubChem. "2-Methoxy-5-aminopyridine."[1][3] .

  • Reaction Mechanism Support

    • BenchChem.[5] "Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide." (Analogous formylation chemistry). .

Sources

Application

Application Note: High-Selectivity N-Formylation of Aminopyridines via In Situ Generated Acetic Formic Anhydride

Abstract & Strategic Relevance The N-formylaminopyridine motif is a critical pharmacophore in medicinal chemistry, serving as a precursor to isocyanides, a protecting group, and a hydrogen-bond donor/acceptor system in k...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The N-formylaminopyridine motif is a critical pharmacophore in medicinal chemistry, serving as a precursor to isocyanides, a protecting group, and a hydrogen-bond donor/acceptor system in kinase inhibitors (e.g., hinge-binding regions). While various formylating agents exist (e.g., chloral, ethyl formate), the use of Acetic Formic Anhydride (AFA) generated in situ offers a superior balance of atom economy, reaction speed, and yield.[1]

This application note details a robust, scalable protocol for formylating 2-, 3-, and 4-aminopyridines. Unlike standard acylations, this reaction requires strict thermal control to prevent the competitive formation of acetamides (acetylation) and the thermal decomposition of the AFA reagent.

Reaction Mechanism & Kinetics

The reaction proceeds through a Nucleophilic Acyl Substitution pathway.[1] The core challenge is the "Selectivity vs. Stability" paradox:

  • Formation of Active Species: Formic acid reacts with acetic anhydride to form AFA.[1][2][3][4][5] This equilibrium is driven by the removal of acetic acid or the use of excess formic acid.

  • Chemo-Selectivity: The amine nucleophile (

    
    ) must attack the formyl  carbonyl (C=O) rather than the acetyl  carbonyl.[1]
    
    • Electronic Factor: The formyl carbonyl is more electrophilic (less electron density donation from H vs. CH3).[6]

    • Steric Factor: The formyl group is significantly less hindered.[6]

  • Side Reactions: At elevated temperatures (

    
    C), AFA decomposes into Carbon Monoxide (CO) and Acetic Acid, or the amine overcomes the energy barrier to attack the acetyl group, yielding the N-acetyl impurity.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism HCOOH Formic Acid (HCOOH) AFA Acetic Formic Anhydride (Active Reagent) HCOOH->AFA 0°C, Mixing Ac2O Acetic Anhydride (Ac2O) Ac2O->AFA TS Tetrahedral Intermediate AFA->TS Nucleophilic Attack (Fast) Amine Aminopyridine (R-NH2) Amine->TS Product N-Formylaminopyridine (R-NH-CHO) TS->Product Elimination Byproduct Acetic Acid (AcOH) TS->Byproduct

Figure 1: Mechanistic pathway for the selective formylation of amines via Acetic Formic Anhydride (AFA).[5]

Critical Experimental Parameters

To ensure reproducibility and high purity (>95%), the following parameters must be strictly controlled.

ParameterOptimal RangeScientific Rationale
Stoichiometry Formic Acid (2.0 eq) :

(1.1 eq)
Excess formic acid drives AFA formation and acts as a solvent. Limiting

prevents acetylation.
Temperature 0°C to 10°CAFA is thermally unstable.

C increases acetylation risk and CO evolution.
Reaction Time 1 – 3 HoursFast kinetics due to high electrophilicity of AFA. Extended times offer no benefit and risk degradation.
Solvent THF or Neat (if liquid)Ethers (THF,

) stabilize the intermediate.[1] DCM is also acceptable. Avoid alcohols (side reaction: formate esters).

Standard Operating Procedure (SOP)

Target: Synthesis of N-(pyridin-3-yl)formamide (Scale: 10 mmol). Safety Warning: Acetic anhydride is lachrymatory. Formic acid is corrosive. Carbon monoxide (CO) may evolve; work in a well-ventilated fume hood.

Phase 1: Preparation of Acetic Formic Anhydride (AFA)[4]
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Formic Acid (98%, 0.75 mL, 20 mmol, 2.0 eq) to the flask.

  • Cooling: Submerge the flask in an ice/water bath (

    
    C).
    
  • Activation: Dropwise add Acetic Anhydride (1.04 mL, 11 mmol, 1.1 eq) over 5 minutes.

  • Incubation: Stir the mixture at

    
    C for 30–45 minutes. Note: No visible change will occur, but AFA is forming.
    
Phase 2: Formylation Reaction
  • Substrate Addition: Dissolve 3-Aminopyridine (0.94 g, 10 mmol, 1.0 eq) in anhydrous THF (5 mL).

    • Alternative: If the amine is a liquid, it can be added neat. For solid aminopyridines, a solution prevents localized heating.

  • Addition: Add the amine solution dropwise to the AFA mixture at

    
    C. Do not allow the internal temperature to rise above 10°C. 
    
  • Reaction: Allow the mixture to stir at

    
    C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
    
  • Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM) or LCMS. The starting amine spot should disappear.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture back to

    
    C. Slowly add saturated aqueous 
    
    
    
    (20 mL) to quench excess acid and anhydride. Caution:
    
    
    evolution will cause foaming.
  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
     mL) or DCM.
    
    • Note for 2-Aminopyridine: The product may be slightly water-soluble. Use DCM/Isopropanol (3:1) if yield is low.

  • Washing: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is often a white/off-white solid of high purity. If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Experimental Workflow (DOT Visualization)

Workflow Step1 PREPARATION Mix HCOOH + Ac2O (0°C, 30 min) Step2 REACTION Add Aminopyridine (in THF) Maintain < 10°C Step1->Step2 Step3 MONITORING TLC/LCMS (1-2 Hours) Step2->Step3 Step4 QUENCH Sat. NaHCO3 (CO2 Evolution!) Step3->Step4 Step5 ISOLATION Extract (EtOAc/DCM) Concentrate Step4->Step5

Figure 2: Step-by-step experimental workflow for the formylation of aminopyridines.

Troubleshooting & Optimization

Issue: N-Acetylation Observed (Byproduct)
  • Cause: Reaction temperature too high or insufficient Formic Acid used.

  • Solution: Ensure the activation step is at

    
    C. Increase Formic Acid to 3.0 eq. Ensure 
    
    
    
    is the limiting reagent relative to Formic Acid.
Issue: Low Yield / Water Solubility
  • Cause: Pyridyl formamides can be amphoteric or polar.

  • Solution: During workup, do not make the aqueous layer too acidic (keeps pyridine protonated) or too basic (hydrolysis of formamide). pH ~8 is optimal. Use continuous extraction or "salting out" with solid NaCl if the product remains in the aqueous phase.

Issue: Incomplete Reaction
  • Cause: Moisture in reagents (hydrolysis of AFA).

  • Solution: Use 98%+ Formic Acid and fresh Acetic Anhydride.[1] Reaction vessels should be flame-dried.[1][2]

Characterization Data (Expected)

Compound: N-(pyridin-3-yl)formamide

  • Physical State: White to off-white solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       10.45 (s, 1H, NH ), 8.85 (d, J=2.5 Hz, 1H, Ar-H 2), 8.35 (s, 1H, CHO ), 8.25 (dd, 1H, Ar-H 6), 8.05 (m, 1H, Ar-H 4), 7.35 (dd, 1H, Ar-H 5).
      
    • Note: Rotamers (cis/trans isomers around the amide bond) may be visible, showing dual peaks for the CHO proton.

  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

References

  • Krimen, L. I. (1970). Acetic Formic Anhydride.[1][2][3][4][5][6][7][8][9] Organic Syntheses, 50, 1. [Link]

  • Strazzolini, P., et al. (1990). Acetic formic anhydride: a review. Tetrahedron, 46(4), 1081-1118.
  • Sheehan, J. C., & Yang, D.-D. H. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158.

Sources

Method

Application Note: Optimized Dehydration Protocols for the Synthesis of 2-Methoxy-5-isocyanopyridine

Target Compound: 2-Methoxy-5-isocyanopyridine (CAS: 1267528-51-7) Precursor: N-(2-Methoxy-5-pyridyl)formamide Primary Application: Building block for Ugi/Passerini multicomponent reactions (IMCRs) and transition-metal co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Methoxy-5-isocyanopyridine (CAS: 1267528-51-7) Precursor: N-(2-Methoxy-5-pyridyl)formamide Primary Application: Building block for Ugi/Passerini multicomponent reactions (IMCRs) and transition-metal coordination chemistry.

Introduction & Chemical Context

The synthesis of heteroaryl isocyanides from their corresponding formamides is a critical transformation in modern medicinal chemistry and drug development[1]. 2-Methoxy-5-isocyanopyridine is a highly valuable, electron-rich isocyanide. However, the dehydration of N-(2-Methoxy-5-pyridyl)formamide presents unique synthetic challenges.

The methoxy group at the 2-position exerts a strong electron-donating (+M) effect, rendering the pyridine ring highly nucleophilic. If subjected to harsh, unbuffered electrophilic dehydrating agents, the substrate is prone to electrophilic aromatic substitution, polymerization, or degradation. Furthermore, the basicity of the pyridine nitrogen can lead to protonation by acidic byproducts (e.g., HCl), which precipitates the intermediate and stalls the reaction. Therefore, achieving high yields requires strictly controlled, base-buffered dehydration conditions[2].

Mechanistic Rationale & Reagent Selection

The classical Ugi dehydration utilizes Phosphorus Oxychloride (


) and a tertiary amine base. The mechanism relies on the tautomerization of the formamide to its enol form, followed by O-phosphorylation to generate a highly reactive imidoyl chloride intermediate. Base-promoted 

-elimination then yields the isocyanide[3].

To prevent the protonation of the 2-methoxypyridine core, a large excess of base (typically 3.0 to 5.0 equivalents of Triethylamine or Diisopropylamine) is mandatory. For highly sensitive discovery-scale syntheses, milder reagents such as p-Toluenesulfonyl chloride (p-TsCl) offer a greener, less exothermic alternative that minimizes tar formation[4].

Mechanism Step1 N-(2-Methoxy-5-pyridyl) formamide Step2 O-Phosphorylation (Electrophilic Attack) Step1->Step2 POCl3 Step3 Imidoyl Chloride Intermediate Step2->Step3 -PO2Cl2⁻ Step4 Base-Promoted β-Elimination Step3->Step4 +Et3N Step5 2-Methoxy-5- isocyanopyridine Step4->Step5 -HCl

Figure 1: Mechanistic pathway for the dehydration of N-(2-Methoxy-5-pyridyl)formamide.

Method Selection Matrix

Selecting the appropriate dehydration protocol depends entirely on the required scale, purity, and available safety infrastructure.

Workflow Start N-(2-Methoxy-5-pyridyl)formamide Decision Scale & Sensitivity Requirement? Start->Decision Path1 Scale > 10 mmol Fast Kinetics Needed Decision->Path1 Path2 Scale < 10 mmol High Purity / Greener Decision->Path2 POCl3 Protocol A: POCl3 / Et3N High Yield, Scalable Path1->POCl3 TsCl Protocol B: p-TsCl / Pyridine Mild, High E-factor Path2->TsCl Product 2-Methoxy-5-isocyanopyridine (CAS: 1267528-51-7) POCl3->Product TsCl->Product

Figure 2: Decision matrix for selecting the optimal dehydration protocol.

Quantitative Method Comparison

The following table synthesizes the empirical parameters for the most common dehydration reagents applied to heteroaryl formamides[3][4].

Dehydration ReagentBase SystemTemp (°C)TimeTypical Yield (%)E-FactorScalability
Phosphoryl Chloride (

)

(5.0 eq)
0 to 2515–30 min85–95ModerateExcellent
Tosyl Chloride (p-TsCl) Pyridine (3.0 eq)252–4 hours75–85Low (Greener)Good
Triphosgene

(3.0 eq)
-20 to 01–2 hours80–90HighPoor (Toxicity)

Experimental Protocols (Self-Validating Systems)

Protocol A: The Scalable Standard ( / )

This method is optimized for scales


. The massive excess of triethylamine acts as both an acid scavenger and a co-solvent, preventing the protonation of the 2-methoxypyridine ring[2][3].

Materials:

  • N-(2-Methoxy-5-pyridyl)formamide: 1.0 equivalent (e.g., 10 mmol, 1.52 g)

  • Triethylamine (

    
    ): 5.0 equivalents (50 mmol, 7.0 mL)
    
  • Phosphorus Oxychloride (

    
    ): 1.2 equivalents (12 mmol, 1.12 mL)
    
  • Anhydrous Dichloromethane (DCM): 0.5 M relative to substrate (20 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with N-(2-Methoxy-5-pyridyl)formamide and anhydrous DCM. Stir to dissolve.

  • Base Addition: Add

    
     in one portion. Cool the reaction mixture to 
    
    
    
    using an ice-water bath.
  • Electrophile Addition: Dilute

    
     in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes via a syringe pump. Causality: Slow addition prevents localized heating, which would otherwise trigger the polymerization of the electron-rich pyridine core.
    
  • Reaction: Stir at

    
     for 30 minutes.
    
  • Validation Checkpoint 1 (Reaction Completion): Remove a 10 µL aliquot, quench in 100 µL saturated

    
    , and extract with 100 µL EtOAc. Spot on a silica TLC plate (Hexanes/EtOAc 1:1). The formamide (
    
    
    
    ) must be completely absent, replaced by a non-polar, UV-active spot (
    
    
    ).
  • Quench & Workup: Pour the reaction mixture into a vigorously stirred biphasic mixture of saturated aqueous

    
     (50 mL) and DCM (50 mL) at 
    
    
    
    . Critical: The aqueous layer must remain basic (
    
    
    ) to prevent the acid-catalyzed hydrolysis of the newly formed isocyanide back to the formamide[2].
  • Isolation: Extract the aqueous layer with DCM (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (bath temperature
    
    
    to prevent thermal degradation).
  • Purification: Pass the crude oil through a short pad of basic alumina (eluting with Hexanes/EtOAc 9:1) to remove residual polar impurities and phosphate salts.

Protocol B: The Mild Alternative (p-TsCl / Pyridine)

This protocol is highly recommended for discovery-scale synthesis (


) where minimizing toxic reagents and avoiding highly exothermic conditions is prioritized[4].

Materials:

  • N-(2-Methoxy-5-pyridyl)formamide: 1.0 equivalent (e.g., 5 mmol, 760 mg)

  • Pyridine: 3.0 equivalents (15 mmol, 1.2 mL)

  • p-Toluenesulfonyl chloride (p-TsCl): 1.5 equivalents (7.5 mmol, 1.43 g)

  • Anhydrous Dichloromethane (DCM): 15 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the formamide in DCM at room temperature under argon.

  • Reagent Addition: Add pyridine, followed by the portion-wise addition of solid p-TsCl.

  • Reaction: Stir the homogeneous mixture at

    
     for 2 to 4 hours.
    
  • Validation Checkpoint 1: Monitor via TLC. The reaction is slower than

    
     but generates significantly less baseline tar.
    
  • Workup: Dilute with DCM (20 mL) and wash sequentially with cold water (

    
    ) and saturated 
    
    
    
    (20 mL).
  • Isolation: Dry the organic layer over

    
     and evaporate the solvent. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Analytical Validation & Troubleshooting

To ensure the integrity of the 2-Methoxy-5-isocyanopyridine before utilizing it in downstream IMCRs, the following self-validating analytical checks must be performed:

  • Validation Checkpoint 2 (FTIR Spectroscopy): Perform ATR-FTIR on the isolated product. A successful dehydration is definitively confirmed by the appearance of a sharp, intense peak at

    
      (characteristic 
    
    
    
    stretching vibration)[1]. The complete absence of a broad peak at
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) validates the total consumption of the starting material.
  • Odor Profile: Unlike low-molecular-weight aliphatic isocyanides, heteroaryl isocyanides like 2-Methoxy-5-isocyanopyridine possess a distinct but significantly less offensive odor[1]. However, all handling must still occur within a certified fume hood.

  • Storage: Isocyanides are prone to slow polymerization and hydrolysis. Store the purified 2-Methoxy-5-isocyanopyridine under an argon atmosphere at

    
    .
    

References

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Molecules (PMC) URL:[Link]

  • Isocyanide 2.0 Green Chemistry (RSC Publishing) URL:[Link]

  • A more sustainable and highly practicable synthesis of aliphatic isocyanides Green Chemistry (RSC Publishing) URL:[Link]

  • Medicinal Chemistry of Isocyanides Chemical Reviews (ACS Publications) URL:[Link]

Sources

Application

N-(2-Methoxy-5-pyridyl)formamide as an intermediate in kinase inhibitor synthesis

Application Note: N-(2-Methoxy-5-pyridyl)formamide as a Strategic Intermediate in Kinase Inhibitor Synthesis Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-Methoxy-5-pyridyl)formamide as a Strategic Intermediate in Kinase Inhibitor Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Strategic Rationale: The 2-Methoxypyridine Pharmacophore in Kinase Targeting

In the landscape of targeted oncology and signal transduction modulation, the design of ATP-competitive kinase inhibitors requires meticulous engineering of the hinge-binding motif. N-(2-Methoxy-5-pyridyl)formamide serves as a highly privileged, versatile building block for synthesizing these motifs.

Mechanistic Causality (Why this motif?): The 2-methoxypyridine ring is not merely a structural spacer; it is an active participant in kinase inhibition. In phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, the methoxy oxygen acts as a critical hydrogen bond acceptor. Crystallographic data of PI3Kα inhibitors demonstrates that the methoxy group forms a canonical hydrogen bond with the backbone amide –NH of the hinge residue Val-851, while effectively bypassing the Ile-848 "gatekeeper" residue to access the affinity pocket[1]. Furthermore, the pyridine nitrogen modulates the electronic distribution of the ring, optimizing the pKa and providing a secondary dipole alignment that enhances residence time in the ATP pocket[2],[3].

By utilizing N-(2-Methoxy-5-pyridyl)formamide, chemists can access two divergent but equally valuable synthetic pathways:

  • Direct Cyclization: The formamide can be condensed to form fused bicyclic or tricyclic systems (e.g., quinazolines, 1,5-naphthyridines) common in Pim kinase and PI3K/mTOR dual inhibitors[4],[5].

  • Isocyanide Generation: Dehydration yields 5-isocyano-2-methoxypyridine (CAS: 1267528-51-7)[6],[7], a highly reactive species used in multicomponent reactions (MCRs) like the Ugi or van Leusen reactions to rapidly assemble imidazole or oxazole-based hinge binders.

Synthetic Workflow & Visualizations

The following workflow illustrates the transformation of the basic aminopyridine into a complex kinase inhibitor scaffold via the formamide intermediate.

SynthWorkflow A 5-Amino-2-methoxypyridine (Starting Material) B Ethyl Formate, Reflux (Formylation) A->B C N-(2-Methoxy-5-pyridyl)formamide (Key Intermediate) B->C D POCl3, Et3N, -78°C (Dehydration) C->D E 5-Isocyano-2-methoxypyridine (Reactive Species) D->E F Multicomponent Assembly (e.g., Ugi Reaction) E->F G Target Kinase Inhibitor (e.g., PI3K Antagonist) F->G

Figure 1: Synthetic workflow from aminopyridine to targeted kinase inhibitor via formamide intermediate.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation or process scale-up, the following protocols have been designed with integrated causality and self-validating checkpoints.

Protocol A: Synthesis of N-(2-Methoxy-5-pyridyl)formamide

Objective: High-yielding formylation without over-acylation.

  • Reaction Setup: Charge a dry, nitrogen-purged round-bottom flask with 5-amino-2-methoxypyridine (25.0 g, 0.2 mol) and ethyl formate (50 mL)[8],[9].

  • Thermal Activation: Heat the solution to a gentle reflux (approx. 54 °C) for 8 hours.

    • Causality: Ethyl formate acts as both the solvent and the formylating agent. Its low boiling point allows for a mild reflux that drives the equilibrium forward while completely eliminating the risk of exothermic runaway or di-formylation, which are common failure modes when using aggressive reagents like acetic formic anhydride.

  • In-Process Validation: Monitor via TLC (Ethyl Acetate:Hexanes 1:1). The disappearance of the highly polar, ninhydrin-active primary amine spot and the emergence of a higher

    
     UV-active spot confirms conversion. The self-limiting nature of ethyl formate ensures the reaction stops precisely at the mono-formamide.
    
  • Isolation: Remove volatiles on a rotary evaporator at 30 °C under aspirator vacuum.

  • Yield & Verification: The product precipitates as a pinkish-white solid (approx. 30.2 g, 99% yield, m.p. 81°–83 °C)[8]. Structure is validated via IR (strong amide I band at ~1680 cm⁻¹) and MS.

Protocol B: Dehydration to 5-Isocyano-2-methoxypyridine

Objective: Conversion of the formamide to an isocyanide for multicomponent assembly.

  • Preparation: Dissolve N-(2-Methoxy-5-pyridyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes). Add triethylamine (TEA, 3.0 eq).

  • Cryogenic Control: Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Isocyanides are highly susceptible to thermal polymerization and acid-catalyzed alpha-addition (hydrolysis back to formamide). Initiating the reaction at -78 °C prevents localized heating during the highly exothermic activation of the formamide carbonyl by POCl₃. TEA serves as an immediate acid scavenger to protect the nascent isocyanide.

  • Activation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C, then gradually allow the mixture to warm to 0 °C.

  • Self-Validating Quench: Pour the mixture into ice-cold saturated aqueous NaHCO₃.

    • Validation Checkpoint: Test the aqueous layer to ensure pH > 8. A basic pH is strictly required to prevent the immediate destruction of the isocyanide product.

  • Isolation: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep bath < 30 °C). The formation of the isocyanide (CAS 1267528-51-7)[6] is definitively validated by a sharp, characteristic IR stretch at ~2150 cm⁻¹. (Note: Handle in a fume hood due to the characteristic pungent odor).

Quantitative Data Presentation

The integration of the 2-methoxypyridine motif into various scaffolds has yielded highly potent inhibitors across multiple kinase targets. Table 1 summarizes the pharmacological impact of this building block.

Table 1: Pharmacological Impact of the 2-Methoxypyridine Motif in Kinase Inhibitors

Scaffold TypePrimary Kinase TargetKey Hinge-Binding InteractionBiochemical IC₅₀Reference Model
Pyrazolo[1,5-a]pyridine PI3KαMethoxy oxygen to Val-851 (-NH)2.8 – 10.0 nMELT-derived PI3Kα Inhibitors[1]
Dimorpholinopyrimidine PI3Kα / mTORMethoxy oxygen to Val-851 (-NH)31.8 nMPyrimidine-5-carbonitriles[3]
Sulfonamide Derivative PI3K / mTORPyridine nitrogen & Methoxy oxygen1.66 – 6.26 nMIMM-H012 Analogs[2],[10]
1,5-Naphthyridine Pim KinaseMethoxy oxygen to Glu-121 (-NH)< 10.0 nMBicyclic Aromatic Carboxamides[5]

Biological Context: PI3K/AKT/mTOR Pathway Modulation

Inhibitors derived from N-(2-Methoxy-5-pyridyl)formamide are frequently designed to target the dysregulated PI3K/AKT/mTOR signaling cascade, a primary driver of tumorigenesis[10]. The diagram below maps the specific nodes where these methoxypyridine-based dual inhibitors exert their pharmacological effect.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Stimulates Inhibitor Methoxypyridine Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Dual Inhibition

Figure 2: PI3K/AKT/mTOR signaling cascade highlighting the dual-node inhibition by methoxypyridine derivatives.

References

  • Preparation of N-(2-Methoxy-5-pyridyl)formamide. prepchem.com.8

  • Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT). nih.gov. 1

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. mdpi.com. 2

  • Revitalizing PI3K Inhibitors for PET/CT Imaging and Radionuclide Therapy of Multiple Cancers. acs.org. 10

  • US8772480B2 - Inhibitors of PI3 kinase and/or mTOR. google.com/patents. 4

  • US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors. google.com/patents. 5

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. nih.gov. 3

  • 5-isocyano-2-methoxypyridine (C7H6N2O). PubChemLite. 6

  • 5-isocyano-2-methoxypyridine CAS#: 1267528-51-7. ChemicalBook. 7

Sources

Method

Application Note: Scalable Production of N-(2-Methoxy-5-pyridyl)formamide

Abstract This application note details the scalable synthesis of N-(2-Methoxy-5-pyridyl)formamide (CAS: 72202-86-5), a critical intermediate in the manufacturing of Factor Xa inhibitors such as Betrixaban .[1] While labo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the scalable synthesis of N-(2-Methoxy-5-pyridyl)formamide (CAS: 72202-86-5), a critical intermediate in the manufacturing of Factor Xa inhibitors such as Betrixaban .[1] While laboratory-scale synthesis often relies on mixed anhydrides (formic-acetic anhydride), this guide prioritizes a Green Chemistry approach utilizing ethyl formate reflux for multi-kilogram production. This method minimizes thermal risks and simplifies purification, achieving yields >98% with purity suitable for GMP downstream processing.

Introduction & Strategic Analysis

Target Molecule Profile[2]
  • Common Name: N-(2-Methoxy-5-pyridyl)formamide

  • IUPAC Name: N-(6-methoxypyridin-3-yl)formamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 152.15 g/mol

  • Role: Key intermediate for amino-pyridine based anticoagulants.

Route Selection Strategy

In pharmaceutical process development, the choice of formylation strategy is dictated by atom economy , thermal safety , and impurity profiles .

FeatureRoute A: Ethyl Formate Reflux (Recommended)Route B: Mixed Anhydride (Ac₂O/HCOOH)
Reagent Ethyl Formate (Solvent & Reagent)Formic Acid + Acetic Anhydride
Thermodynamics Endothermic/Neutral (Safe at scale)Highly Exothermic (Runaway risk)
Byproducts Ethanol (Recyclable)Acetic Acid (Requires neutralization)
Purification Distillation/CrystallizationAqueous workup/Extraction required
Scalability High (100kg+)Moderate (Requires cryogenic cooling)

Decision Matrix: Route A is selected as the primary protocol for scale-up due to its superior safety profile and ease of solvent recovery, aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries). Route B is provided as a secondary protocol for kinetic optimization if reflux temperatures are contraindicated.

Chemical Reaction Engineering

Reaction Pathway (Route A)

The synthesis proceeds via nucleophilic acyl substitution. The electron-rich 5-amino-2-methoxypyridine attacks the carbonyl of ethyl formate, displacing ethanol.

ReactionScheme Amine 5-Amino-2-methoxypyridine (C6H8N2O) TS Tetrahedral Intermediate Amine->TS Reflux (54°C) Reagent Ethyl Formate (Excess/Solvent) Reagent->TS Product N-(2-Methoxy-5-pyridyl)formamide (Solid, >98% Yield) TS->Product - EtOH Byproduct Ethanol (Removed via Distillation) TS->Byproduct

Figure 1: Reaction pathway for the direct formylation using ethyl formate.

Experimental Protocols

Protocol A: Scalable Synthesis via Ethyl Formate (Primary)

Scale: 1.0 kg Input (Demonstrated) | Yield: 95-99% | Purity: >99.5% (HPLC)

Materials:
  • Precursor: 5-Amino-2-methoxypyridine (1.0 kg, 8.06 mol)

  • Reagent/Solvent: Ethyl Formate (8.0 L, ~10 vol)

  • Seed Crystals: 1.0 g (Optional, for controlled nucleation)

Step-by-Step Methodology:
  • Reactor Charging:

    • Ensure the reactor is clean, dry, and inerted with

      
      .
      
    • Charge 5-Amino-2-methoxypyridine (1.0 kg) into the vessel.

    • Charge Ethyl Formate (8.0 L) at ambient temperature (20-25°C).

    • Note: The amine typically dissolves to form a clear solution or light suspension.

  • Reaction Phase:

    • Heat the mixture to Reflux (

      
      ).
      
    • Maintain reflux with moderate agitation (100-150 RPM) for 8–12 hours .

    • PAT Check: Sample at T=8h. Analyze via HPLC. Target: <0.5% unreacted amine.

  • Distillation & Crystallization (The "Swap"):

    • Once conversion is complete, switch condenser to distillation mode.

    • Distill off excess ethyl formate/ethanol mixture under slightly reduced pressure (600 mbar) to reduce volume to ~30% (approx 2.5 L).

    • Critical Step: The product often precipitates spontaneously as the solvent volume decreases.

    • Cooling: Cool the slurry slowly to 0–5°C over 2 hours.

    • Optional: If the product remains oiled out, add n-Heptane (2.0 L) as an anti-solvent to force crystallization.

  • Isolation:

    • Filter the slurry using a Nutsche filter or centrifuge.[2]

    • Wash the cake with cold ethyl formate/heptane (1:1 mixture, 1.0 L).

    • Dry under vacuum at 40°C for 6 hours.

  • Data Output:

    • Expected Mass: ~1.2 kg

    • Physical State: White to off-white crystalline solid.

    • Melting Point: 81–83°C.

Protocol B: Mixed Anhydride Method (Secondary)

Use Case: High-throughput screening or when ethyl formate reflux is too slow. Safety Warning: Highly Exothermic. Strict temperature control required.

Materials:
  • Formic Acid (98%)[3]

  • Acetic Anhydride[3][4]

  • Solvent: 2-MeTHF (Green alternative to DCM)

Methodology:
  • Anhydride Formation: In a separate vessel, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Heat to 50°C for 1 hour, then cool to 0°C .

  • Addition: Dissolve amine in 2-MeTHF (5 vol). Cool to 0°C.[3][5]

  • Dosing: Add the prepared mixed anhydride dropwise to the amine solution.

    • Critical Parameter: Maintain

      
      .[3]
      
  • Workup: Quench with saturated

    
     to neutralize acid. Extract organic phase, dry (
    
    
    
    ), and concentrate.[3][6]

Process Flow & Industrial Logic

The following diagram illustrates the unit operations for the recommended Route A, emphasizing the solvent recycling loop which is critical for cost reduction in manufacturing.

ProcessFlow RawMat Raw Material Storage (Amine + Ethyl Formate) Reactor Glass-Lined Reactor (Reflux @ 55°C, 8-12h) RawMat->Reactor Charge Distillation Solvent Recovery Unit (Remove EtOH/EtFormate) Reactor->Distillation Reaction Mass Crystallizer Crystallization (Cooling to 5°C) Distillation->Crystallizer Concentrate SolventTank Recycled Solvent Tank Distillation->SolventTank Distillate (Reuse) Filter Filtration & Wash (Nutsche/Centrifuge) Crystallizer->Filter Slurry Dryer Vacuum Dryer (40°C) Filter->Dryer Wet Cake Filter->SolventTank Mother Liquor (Purge/Recycle)

Figure 2: Industrial Process Flow Diagram (PFD) for the Ethyl Formate route.

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual
Assay

HPLC (C18, ACN/Water)
Related Substances Any single impurity

HPLC
Water Content

Karl Fischer
Residual Solvent Ethanol

ppm
GC-HS
Troubleshooting Guide
  • Issue: Slow Conversion (>12h).

    • Cause: Moisture in ethyl formate (hydrolysis of reagent).

    • Fix: Use anhydrous ethyl formate or add 1-2% Acetic Anhydride as a scavenger.

  • Issue: Product "Oiling Out" during crystallization.

    • Cause: Cooling too fast or insufficient seed.

    • Fix: Reheat to dissolution, add seed crystals at 40°C, and cool at 5°C/hour.

Safety & Hazard Analysis (SHE)

  • Thermal Hazards:

    • Route A: Low risk. Ethyl formate boils at 54°C, providing an intrinsic thermal buffer.

    • Route B: High risk. The mixing of formic acid and acetic anhydride is exothermic; the reaction with amine is exothermic. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling Route B >100g.

  • Toxicology:

    • 5-Amino-2-methoxypyridine is an irritant.[7]

    • Ethyl Formate is flammable (Flash point: -20°C). Grounding and bonding of all vessels is required to prevent static discharge.

References

  • PrepChem. (n.d.). Preparation of N-(2-Methoxy-5-pyridyl)formamide. Retrieved from [Link]

  • Google Patents. (2014). US20140018576A1 - Method for Preparing Formamide Compounds.

Sources

Application

Application Note: Solvent Selection and Reaction Protocols for N-(2-Methoxy-5-pyridyl)formamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Physicochemical Profiling N-(2-Methoxy-5-pyridyl)formamide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Physicochemical Profiling

N-(2-Methoxy-5-pyridyl)formamide is a highly versatile building block in medicinal chemistry, frequently utilized as a precursor for multicomponent reactions (via isocyanide formation), secondary amine synthesis, and transition-metal-catalyzed cross-couplings. The compound is typically synthesized in high yields by refluxing 5-amino-2-methoxypyridine with ethyl formate[1].

When designing reactions around this molecule, chemists must account for two competing electronic features:

  • The Formamide Moiety: Capable of acting as an electrophile (during dehydration), a reducible functional group, or a directing group.

  • The 2-Methoxypyridine Ring: The methoxy group at the C2 position donates electron density into the ring, while the basic pyridine nitrogen can coordinate with metal catalysts or be inadvertently protonated by acidic byproducts.

Selecting the correct solvent is not merely a matter of solubility; it is a critical thermodynamic and kinetic lever that dictates chemoselectivity and prevents the degradation of the methoxypyridine core.

Global Transformation Pathways

The following diagram illustrates the primary synthetic divergence points for N-(2-Methoxy-5-pyridyl)formamide and the optimal solvent classes required to achieve them.

G A N-(2-Methoxy-5-pyridyl) formamide B Isocyanide (Ugi/Passerini) A->B Dehydration (POCl3 / Et3N) Solvent: DCM / DCE C N-Methylamine (Building Block) A->C Reduction (LiAlH4 or BH3) Solvent: THF / 2-MeTHF D C-H Functionalized Product A->D Pd/Cu Catalysis Solvent: DMF / Toluene

Fig 1. Chemical transformation pathways and optimal solvent mapping for the formamide.

Solvent Selection Matrix

To facilitate rapid experimental design, the quantitative and qualitative data for solvent selection are summarized below.

Reaction TypePreferred SolventDielectric Constant (ε)Mechanistic RationaleAlternative
Dehydration (to Isocyanide) Dichloromethane (DCM)8.93Completely inert to dehydrating agents (POCl3, triphosgene). Solubilizes the polar formamide without participating in nucleophilic attack[2].1,2-Dichloroethane (DCE)
Reduction (to Amine) Tetrahydrofuran (THF)7.58The oxygen heteroatom acts as a Lewis base, coordinating to Li+/Al3+ or Borane, breaking up polymeric reducing agents and stabilizing the transition state[3].2-Methyltetrahydrofuran
Pd-Catalyzed Condensation N,N-Dimethylformamide36.70High polarity stabilizes oxidative addition intermediates. Prevents catalyst aggregation during N-aryl formamide functionalization[4][5].1,4-Dioxane

Experimental Protocols and Mechanistic Causality

Workflow 1: Dehydration to 2-Methoxy-5-isocyanopyridine

Isocyanides are notorious for their vile odor and instability, but they are indispensable for Ugi and Passerini multicomponent reactions[6][7]. The dehydration of N-(2-Methoxy-5-pyridyl)formamide requires a delicate balance of reagents to prevent the destruction of the pyridine ring.

Mechanistic Causality: When Phosphoryl Chloride (


) reacts with the formamide, it generates a highly electrophilic Vilsmeier-type intermediate (a chloroiminium ion) and 

as a byproduct. Because the 2-methoxypyridine ring contains a basic nitrogen, it will competitively protonate in the presence of

. A protonated pyridine ring becomes strongly electron-withdrawing, which destabilizes the intermediate and stalls the elimination step. Therefore, a large excess of Triethylamine (

) is mandatory to act as an acid scavenger. DCM is utilized as the solvent because it is non-nucleophilic and remains unreactive toward

[2].

G N1 1. Dissolve Formamide in anhydrous DCM (0.1 M) N2 2. Add Et3N (4.0 eq) Cool to 0 °C N1->N2 N3 3. Dropwise addition of POCl3 (1.5 eq) N2->N3 N4 4. Stir at 0 °C to RT Monitor by TLC N3->N4 N5 5. Quench with sat. NaHCO3 Extract with DCM N4->N5 N6 6. Purify 2-methoxy-5-isocyanopyridine (Silica Gel Chromatography) N5->N6

Fig 2. Step-by-step experimental workflow for the dehydration of formamide to isocyanide.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add N-(2-Methoxy-5-pyridyl)formamide (1.0 equiv, e.g., 10 mmol).

  • Solvation: Dissolve the substrate in strictly anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add Triethylamine (4.0 equiv). Critical step: The excess base protects the pyridine nitrogen from protonation. Cool the mixture to 0 °C using an ice bath.

  • Dehydration: Add Phosphoryl Chloride (

    
    , 1.5 equiv) dropwise over 15 minutes. Maintain the temperature at 0 °C to prevent exothermic degradation.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor completion via TLC (typically using a Hexane/Ethyl Acetate system).

  • Workup: Quench the reaction by slowly pouring it into an ice-cold saturated aqueous

    
     solution. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify immediately via flash column chromatography (silica gel) to yield the isocyanide. Store at -20 °C under argon to prevent polymerization.

Workflow 2: Reduction to 5-(Methylamino)-2-methoxypyridine

The formyl group can be cleanly reduced to a methyl group to yield a secondary amine, which is a valuable pharmacophore building block.

Mechanistic Causality: Lithium Aluminum Hydride (


) is a powerful reducing agent that exists as a polymeric network in its solid state. Tetrahydrofuran (THF) is explicitly chosen as the solvent because its oxygen lone pairs coordinate with the 

and

ions, breaking down the polymer and generating the active monomeric hydride species[3]. The 2-methoxy group is generally stable to

, but the reaction must be kept at mild temperatures to prevent any risk of ether cleavage.

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under argon, suspend

    
     (2.0 equiv) in anhydrous THF (0.2 M relative to the substrate). Cool to 0 °C.
    
  • Addition: Dissolve N-(2-Methoxy-5-pyridyl)formamide (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension to control the evolution of hydrogen gas.
    
  • Reaction: After addition, warm the mixture to room temperature and stir for 4 hours.

  • Fieser Workup (Critical for Yield): To quench the reaction and prevent the formation of unfilterable aluminum hydroxide emulsions, cool the flask back to 0 °C. For every

    
     grams of 
    
    
    
    used, sequentially add:
    • 
       mL of distilled water (dropwise, extreme caution).
      
    • 
       mL of 15% aqueous 
      
      
      
      solution.
    • 
       mL of distilled water.
      
  • Isolation: Stir the mixture vigorously for 15 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude 5-(methylamino)-2-methoxypyridine, which can be purified by distillation or chromatography.

Workflow 3: Transition-Metal Catalyzed Functionalization

N-aryl formamides are increasingly utilized in palladium-catalyzed condensation reactions, such as the formation of multisubstituted furans from N-aryl imines and alkynylbenziodoxolones[4][5].

Mechanistic Causality: In these catalytic cycles, the solvent must dissolve both the organic substrates and the transition metal complex without acting as a competing ligand that poisons the catalyst. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal. DMF provides a high dielectric constant (


) that stabilizes the polar transition states during the oxidative addition of the palladium species into the substrate, ensuring a steady catalytic turnover without degrading the formamide moiety of the starting material.

References

  • Preparation of N-(2-Methoxy-5-pyridyl)formamide. PrepChem. Available at:[Link]

  • Palladium-Catalyzed Condensation of N-Aryl Imines and Alkynylbenziodoxolones To Form Multisubstituted Furans. Journal of the American Chemical Society. Available at:[Link]

  • EP1002792A1 - 2-aminopropane-1,3-diol compounds, medicinal use thereof, and intermediates in synthesizing the same. Google Patents.
  • Palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans. PubMed. Available at:[Link]

  • An overview of Isocyanide. Ramakrishna Mission Vivekananda Centenary College. Available at:[Link]

  • (ポリフェニルイソシアニドの構造制御による機能開拓) Hiroki Hayashi February 2019. National Institute of Informatics. Available at:[Link]

  • US11572335B2 - Formamide monomers and polymers synthesized therefrom. Google Patents.

Sources

Method

catalytic reduction protocols involving N-(2-Methoxy-5-pyridyl)formamide

An Application Guide to the Catalytic Reduction of N-(2-Methoxy-5-pyridyl)formamide Abstract This technical guide provides a comprehensive overview of catalytic reduction protocols for N-(2-Methoxy-5-pyridyl)formamide, a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Reduction of N-(2-Methoxy-5-pyridyl)formamide

Abstract

This technical guide provides a comprehensive overview of catalytic reduction protocols for N-(2-Methoxy-5-pyridyl)formamide, a key transformation for accessing the corresponding N-methyl amine, 2-Methoxy-5-(methylamino)pyridine. This amine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This document delves into the mechanistic underpinnings of formamide reduction, compares common homogeneous and heterogeneous catalytic systems, and offers detailed, field-tested protocols for laboratory application. The content is designed for researchers, chemists, and process development professionals seeking robust and scalable methods for this important synthetic step.

Mechanistic Considerations: The Challenge of Selective Formamide Reduction

The reduction of an amide to an amine is a fundamentally challenging transformation due to the high stability of the amide bond. This stability arises from resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C-N bond and lowers the electrophilicity of the carbonyl carbon.[1] Consequently, catalytic hydrogenation of amides requires forcing conditions or highly active catalyst systems.[2][3]

Two primary pathways compete during the catalytic reduction of a formamide like N-(2-Methoxy-5-pyridyl)formamide:

  • Deoxygenative Hydrogenation (Desired Pathway): This involves the selective reduction of the carbonyl group to a methylene group (C=O → CH₂), yielding the target N-methyl amine. This is the primary focus of the protocols herein.

  • Deaminative Hydrogenolysis (Side Reaction): This pathway involves the cleavage of the C-N bond, leading to the formation of 2-methoxypyridine and byproducts derived from the formyl group.[2][4] In enzymatic systems, a similar C-N cleavage is referred to as deformylation.[5][6]

The choice of catalyst, solvent, temperature, and hydrogen pressure is critical in directing the reaction selectively towards the deoxygenative pathway. Modern catalysts, particularly those based on ruthenium, are designed to facilitate this selectivity under milder conditions.[7]

G cluster_main Catalytic Reduction Pathways A N-(2-Methoxy-5-pyridyl)formamide B [Intermediate Species] (e.g., Hemiaminal) A->B + H2 Catalyst C 2-Methoxy-5-(methylamino)pyridine (Target Product) B->C Deoxygenative Hydrogenation D 2-Methoxypyridine + HCOOH/CH3OH (Byproduct) B->D Deaminative Hydrogenolysis (C-N Cleavage)

Figure 1: Competing pathways in the catalytic reduction of N-(2-Methoxy-5-pyridyl)formamide.

Overview of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity. Both homogeneous and heterogeneous systems have been successfully employed for amide reductions, each with distinct advantages.

Homogeneous Catalysis

Homogeneous catalysts, typically metal-ligand complexes soluble in the reaction medium, offer high activity and selectivity under relatively mild conditions due to their well-defined active sites. Ruthenium-based complexes, particularly those featuring pincer-type or bipyridine ligands, are state-of-the-art for this transformation.[7] These systems often operate through a "bifunctional mechanism," where the metal hydride and a protonated ligand cooperate to activate the amide carbonyl.[7]

  • Advantages: High selectivity, milder reaction conditions (temperature and pressure), and better functional group tolerance.

  • Disadvantages: Cost of ligands, difficulty in catalyst separation from the product, and potential for product contamination with trace metals.

Heterogeneous Catalysis

Heterogeneous catalysts consist of metal particles dispersed on a solid support, such as carbon or alumina. They are widely used in industrial processes due to their robustness and ease of handling.[3] Traditional systems required harsh conditions (e.g., >200 °C, >200 bar H₂), but recent advances have led to more active catalysts that operate under less demanding conditions.[1][2]

  • Advantages: Ease of separation (filtration), recyclability, and lower cost for common systems (e.g., Pd/C).

  • Disadvantages: Often require higher temperatures and pressures, may exhibit lower selectivity, and can be susceptible to poisoning by substrate impurities or products.

Detailed Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate pressure-rated equipment. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and must be handled with care, typically under a wet or inert atmosphere.

Protocol 1: Homogeneous Reduction using a Ruthenium-Based Catalyst

This protocol is adapted from state-of-the-art methods for amide hydrogenation using well-defined ruthenium complexes.[7] It is suitable for small to medium-scale synthesis where high selectivity is crucial.

Materials:

  • N-(2-Methoxy-5-pyridyl)formamide (1.0 eq)

  • [Ru(acac)₃] or similar Ru-precatalyst (0.5 - 2.0 mol%)

  • Sterically demanding bipyridine or pincer ligand (e.g., 6,6'-dimethylbipyridine) (1.1 eq relative to Ru)

  • Potassium tert-butoxide (KOtBu) (10-20 mol%)

  • Anhydrous 1,4-Dioxane or THF

  • Hydrogen gas (H₂) of high purity

Equipment:

  • High-pressure autoclave or Parr shaker apparatus equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware.

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox or under an argon stream, add the Ruthenium precatalyst, the ligand, and KOtBu to the pressure reactor.

  • Reactor Sealing: Add N-(2-Methoxy-5-pyridyl)formamide and anhydrous solvent (e.g., 1,4-Dioxane, ~0.1 M concentration).

  • Inerting: Seal the reactor. Remove it from the glovebox and connect it to a vacuum/hydrogen manifold. Purge the vessel by evacuating and backfilling with H₂ gas three times.

  • Pressurization & Heating: Pressurize the reactor to the desired pressure (e.g., 20-50 bar H₂). Begin stirring and heat the reactor to the target temperature (e.g., 100-140 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours. For analytical monitoring, carefully take aliquots (after cooling and depressurizing) for TLC, GC-MS, or LC-MS analysis.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purification: Open the reactor and filter the reaction mixture through a pad of Celite® or silica gel to remove catalyst residues, washing with ethyl acetate or dichloromethane. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Heterogeneous Reduction using Palladium on Carbon (Pd/C)

This protocol utilizes a common and cost-effective heterogeneous catalyst. It is highly practical for scaling up but may require more optimization to achieve high selectivity.[8]

Materials:

  • N-(2-Methoxy-5-pyridyl)formamide (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

  • Methanol or Ethanol

  • Ammonium formate (optional, for transfer hydrogenation) or Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave or Parr shaker apparatus.

  • Round-bottom flask for transfer hydrogenation setup.

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad).

Step-by-Step Procedure:

  • Reactor Charging: To the pressure reactor, add N-(2-Methoxy-5-pyridyl)formamide and the solvent (Methanol or Ethanol).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: If using dry catalyst, add it under a stream of argon or nitrogen. It is safer to use a 50% wet catalyst, which is not pyrophoric.

  • Inerting: Seal the reactor and purge the system with H₂ gas three times to remove air.

  • Pressurization & Heating: Pressurize the reactor with H₂ (e.g., 30-60 bar) and heat to the desired temperature (e.g., 120-160 °C) with vigorous stirring.

  • Reaction & Monitoring: Maintain the reaction for 16-48 hours. Monitor for completion via TLC or LC-MS.

  • Work-up: After cooling and venting, carefully open the reactor. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry.

  • Purification: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the combined filtrates under reduced pressure. Purify the residue by column chromatography if necessary.

G start Start prep Reactor Setup (Substrate, Solvent, Catalyst) start->prep purge Seal & Purge System (Evacuate & backfill with H2) prep->purge react Pressurize & Heat (Set T and P, begin stirring) purge->react monitor Monitor Reaction (Pressure drop, TLC/LCMS) react->monitor decision Reaction Complete? monitor->decision decision->react No cooldown Cool & Vent Reactor decision->cooldown Yes filter Filter to Remove Catalyst (Through Celite® pad) cooldown->filter purify Concentrate & Purify (Column Chromatography) filter->purify end_node End (Isolated Product) purify->end_node

Figure 2: General experimental workflow for catalytic hydrogenation.

Process Optimization and Troubleshooting

Achieving optimal results requires careful tuning of reaction parameters. The following table summarizes key variables and their likely impact on the reduction of N-(2-Methoxy-5-pyridyl)formamide.

ParameterVariationImpact on YieldImpact on Selectivity (vs. C-N Cleavage)Rationale & Notes
Catalyst Homogeneous (Ru) vs. Heterogeneous (Pd/C)Ru often higherRu typically higherHomogeneous catalysts offer better control over the active site, reducing side reactions.[2][7]
Temperature IncreaseIncreases rateMay decreaseHigher temperatures can promote undesired C-N bond cleavage. An optimal range (e.g., 100-160°C) must be found.[1]
H₂ Pressure IncreaseIncreases rateGenerally improvesHigher H₂ concentration favors the complete reduction pathway over competing decomposition reactions.
Solvent Aprotic (THF, Dioxane) vs. Protic (MeOH, EtOH)VariesAprotic often betterProtic solvents can sometimes interfere with the catalyst or promote solvolysis, though they are common for heterogeneous systems.
Base Additive Add KOtBu (for some Ru catalysts)Essential for activityImprovesThe base is often required to generate the active catalytic species from the precatalyst.[4]

Troubleshooting Guide:

  • Low or No Conversion:

    • Check Catalyst Activity: The catalyst may be poisoned or deactivated. Use fresh catalyst or re-activate if possible. Ensure substrate purity.

    • Insufficient Temperature/Pressure: The reaction may be kinetically slow. Incrementally increase temperature and/or pressure.

    • Leaks in the System: Ensure the reactor is properly sealed and holding pressure.

  • Significant C-N Cleavage (Deformylation):

    • Lower the Temperature: This is the most common cause. Reduce the reaction temperature in 10-20 °C increments.

    • Change Catalyst: A more selective catalyst, such as a well-defined Ru complex, may be required.[7]

  • Inconsistent Results:

    • Ensure Inert Atmosphere: Oxygen can deactivate many catalysts. Improve purging techniques.

    • Solvent Purity: Use anhydrous, high-purity solvents, as water can inhibit the reaction.

Conclusion

The catalytic reduction of N-(2-Methoxy-5-pyridyl)formamide to 2-Methoxy-5-(methylamino)pyridine is a critical transformation that can be achieved with high efficiency using modern catalytic methods. While homogeneous ruthenium systems offer superior selectivity under milder conditions, traditional heterogeneous catalysts like Pd/C provide a practical and scalable alternative. Successful implementation depends on a thorough understanding of the reaction mechanism and careful optimization of key parameters, including catalyst choice, temperature, and pressure. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and reliable procedures for this important synthetic step.

References

  • Title: Formylation of Amines Source: Molecules (MDPI) URL: [Link]

  • Title: Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation Source: Frontiers in Catalysis URL: [Link]

  • Title: Deacylation of N-arylformamides and N-arylacetamides by formamidase in rat liver Source: Archives of Toxicology URL: [Link]

  • Title: A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: N-substituted formamide deformylase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Catalytic Hydrogenation of Amides Source: SlideShare URL: [Link]

  • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Process for removing an n-formyl group Source: Google Patents URL
  • Title: Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen Source: Nature Communications (PMC) URL: [Link]

  • Title: ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Source: ResearchGate URL: [Link]

  • Title: Hydrogenation of amides to amines by heterogeneous catalysis: A review Source: ResearchGate URL: [Link]

  • Title: Selective reduction of formamides to O-silylated hemiaminals or methylamines with HSiMe2Ph catalyzed by iridium complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Multifaceted catalytic hydrogenation of amides via diverse activation of a sterically confined bipyridine–ruthenium framework Source: Nature Communications URL: [Link]

  • Title: Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an Source: Green Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-Methoxy-5-pyridyl)formamide

Welcome to the technical support resource for the synthesis of N-(2-Methoxy-5-pyridyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(2-Methoxy-5-pyridyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formylation of 2-methoxy-5-aminopyridine. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, complete with detailed protocols and mechanistic explanations to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N-(2-Methoxy-5-pyridyl)formamide. Our approach is to explain the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My formylation reaction is resulting in a very low yield. What are the most likely causes?

Low yields in the formylation of 2-methoxy-5-aminopyridine can often be traced back to a few critical factors. Given that the substrate contains an electron-donating methoxy group, the amine is reasonably nucleophilic, so poor reactivity of the starting material is rarely the primary issue.[1] Consider these common culprits:

  • Moisture Contamination: Many powerful formylating agents, especially acetic formic anhydride (AFA) and the Vilsmeier reagent, are extremely sensitive to moisture.[1] Water will rapidly quench these reagents, hydrolyzing them to less reactive species and drastically reducing the yield.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality and Preparation: The stability of the formylating agent is paramount. For instance, pure formic anhydride is inherently unstable.[2] Methods that rely on the in situ generation of a mixed anhydride, like acetic formic anhydride (AFA) from formic acid and acetic anhydride, are often most effective because the highly reactive species is used as it is formed.[2][3]

    • Solution: When using the AFA method, prepare the reagent fresh just before adding it to your substrate. For other reagents, ensure they are from a reliable source and have been stored correctly.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. For highly reactive agents like AFA, reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction before allowing it to proceed at room temperature.[4] Conversely, less reactive agents like ethyl formate may require elevated temperatures (reflux) to drive the reaction to completion.[5]

    • Solution: Follow the temperature profile of a validated protocol closely. If yield is low, consider whether the reaction requires more energy (heating) or better control of an exothermic process (cooling).

  • Incorrect Stoichiometry: Using an insufficient amount of the formylating agent will naturally lead to incomplete conversion. However, a large excess can sometimes promote side reactions.

    • Solution: Typically, a slight excess (1.2 to 1.5 equivalents) of the formylating agent is optimal.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting amine.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side reactions?

The formation of byproducts is a common challenge. For the formylation of 2-methoxy-5-aminopyridine, the primary concerns are over-reaction or reactions at other sites.

  • C-Formylation (Ring Formylation): While N-formylation is kinetically favored, harsh conditions or highly reactive electrophilic reagents like the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can lead to electrophilic aromatic substitution on the electron-rich pyridine ring.[6][7]

    • Solution: Employ milder, N-selective formylating agents like ethyl formate or acetic formic anhydride under controlled temperatures.[2][5] If using the Vilsmeier-Haack reaction, careful control of stoichiometry and temperature is critical to avoid this side reaction.[8]

  • Decomposition: At excessively high temperatures or with prolonged reaction times, both the starting material and the formamide product can degrade, leading to a complex mixture and lower yields.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures. Once TLC indicates the starting material is consumed, proceed with the work-up.

  • Polymerization/Resin Formation: This is more common in formylations of phenols (e.g., the Duff reaction) but can occur if formaldehyde-based reagents are used improperly.[8] This is not a typical side reaction for the recommended methods here but is worth noting.

    • Solution: Stick to established N-formylation protocols that do not generate formaldehyde equivalents unless part of a well-defined reaction like the Eschweiler-Clarke reaction, which is for methylation, not formylation.[9][10]

Q3: Which formylation method provides the highest and most reliable yield for N-(2-Methoxy-5-pyridyl)formamide?

Several methods can be effective, but they differ in their operational simplicity, cost, and typical yields. For this specific substrate, two methods stand out for their high reported efficacy.

MethodFormylating AgentTypical ConditionsProsCons
Ethyl Formate Reflux Ethyl FormateReflux for ~8 hoursExtremely high reported yield (99%); simple setup; readily available reagents.[5]Long reaction time; requires elevated temperature.
Acetic Formic Anhydride (AFA) In situ from Formic Acid & Acetic Anhydride0°C to Room TempHigh yields (often >95%); rapid reaction (1-4 hours); highly potent formylating agent.[2][3][4]Moisture sensitive; requires careful temperature control during AFA preparation.
Formic Acid / Catalyst Formic Acid / ZnO70-80°CSolvent-free options available; good to excellent yields.[4][11]Requires a catalyst; may need elevated temperatures.

Recommendation: For reliability and high yield, the Ethyl Formate Reflux method is an excellent starting point due to its simplicity and exceptional reported yield.[5] For a faster reaction, the in situ Acetic Formic Anhydride method is a powerful alternative.[4]

Q4: How do I best purify the final product?

Purification is critical for obtaining high-purity N-(2-Methoxy-5-pyridyl)formamide. The work-up procedure is dictated by the reaction conditions.

  • Aqueous Work-up: For reactions using acidic reagents (like AFA or formic acid), the first step is to quench the reaction mixture. This is typically done by carefully adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until effervescence stops.[4] This neutralizes the excess acid.

  • Extraction: After neutralization, the product is extracted from the aqueous layer into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.

  • Washing & Drying: The combined organic layers should be washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Purification:

    • Recrystallization: The crude product, which is a solid at room temperature (m.p. 81-83°C), can often be purified by recrystallization from a suitable solvent system.[5]

    • Column Chromatography: If recrystallization is ineffective at removing impurities, silica gel column chromatography is a reliable alternative.

Visualized Reaction and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting common issues.

Formylation_Mechanism cluster_reagents Reagent Preparation (in situ) cluster_reaction Formylation Reaction Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) Formic_Acid->AFA Reacts with Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acetic_Anhydride->AFA Amine 2-Methoxy-5-aminopyridine Intermediate Tetrahedral Intermediate AFA->Intermediate Nucleophilic Attack by Amine Amine->Intermediate Product N-(2-Methoxy-5-pyridyl)formamide Intermediate->Product Elimination of Acetic Acid

Caption: Mechanism of N-formylation using in situ generated Acetic Formic Anhydride (AFA).

Troubleshooting_Yield Start Low Yield Observed Check_Moisture Were anhydrous conditions used? Start->Check_Moisture Check_Reagents Was the formylating agent freshly prepared/high quality? Check_Moisture->Check_Reagents Yes Fix_Moisture Implement rigorous drying of glassware/solvents and use inert atmosphere. Check_Moisture->Fix_Moisture No Check_Temp Was temperature controlled (cooling/heating)? Check_Reagents->Check_Temp Yes Fix_Reagents Use fresh reagents. Prepare AFA in situ just before use. Check_Reagents->Fix_Reagents No Check_TLC Did TLC show full consumption of starting material? Check_Temp->Check_TLC Yes Fix_Temp Adjust temperature based on protocol recommendations. Check_Temp->Fix_Temp No Fix_Time Increase reaction time or re-evaluate temperature. Check_TLC->Fix_Time No Review_Workup Review work-up and purification for product loss. Check_TLC->Review_Workup Yes Success Yield Improved Fix_Moisture->Success Fix_Reagents->Success Fix_Temp->Success Fix_Time->Success Review_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

Validated Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended synthesis routes.

Protocol 1: Formylation using Ethyl Formate

This protocol is adapted from a high-yield preparation and is valued for its simplicity.[5]

Materials:

  • 5-Amino-2-methoxypyridine (1.0 eq, e.g., 25 g, 0.2 mol)

  • Ethyl formate (2.0 volumes, e.g., 50 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add 5-Amino-2-methoxypyridine (1.0 eq).

  • Add ethyl formate (approx. 2 mL for every 1 g of the amine).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After 8 hours, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and any other volatile components using a rotary evaporator at approximately 30°C under reduced pressure.

  • Isolation: The resulting product should be a solid. In the reported procedure, this method yielded a pink solid with 99% of the theoretical yield.[5]

  • Purification (if necessary): The crude product can be further purified by recrystallization if needed.

Protocol 2: Formylation using Acetic Formic Anhydride (AFA) in situ

This protocol utilizes a highly potent formylating agent generated just before use, leading to rapid and high-yield conversions.[2][4]

Materials:

  • 5-Amino-2-methoxypyridine (1.0 eq)

  • Acetic anhydride (1.1 - 1.2 eq)

  • Formic acid (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Two round-bottom flasks

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Substrate Preparation: In a round-bottom flask, dissolve 5-Amino-2-methoxypyridine (1.0 eq) in a suitable anhydrous solvent.

  • Cool the flask in an ice bath to 0°C with stirring.

  • In situ AFA Preparation: In a separate flask, cool acetic anhydride (1.2 eq) to 0°C. Slowly add formic acid (1.5 eq) dropwise with vigorous stirring. Allow this mixture to stir at 0°C for 15-30 minutes to form the acetic formic anhydride.[2]

  • Formylation Reaction: Slowly add the freshly prepared AFA solution from step 3 to the cooled solution of the amine from step 2, ensuring the temperature remains at or below 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting amine spot has disappeared.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization or column chromatography.

References
  • PrepChem. (2017). Preparation of N-(2-Methoxy-5-pyridyl)formamide. Retrieved March 3, 2026, from [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved March 3, 2026, from [Link]

  • Stalick, W. M., & Stenberg, V. I. (2014). Formylation of Amines. Molecules, 19(6), 7688-7709. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved March 3, 2026, from [Link]

  • MDPI. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved March 3, 2026, from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved March 3, 2026, from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). New Opportunities with the Duff Reaction. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke reaction. Retrieved March 3, 2026, from [Link]

  • Scilit. (n.d.). The Formylation of Amino Acids with Acetic Formic Anhydride. Retrieved March 3, 2026, from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 3, 2026, from [Link]

  • ChemRxiv. (2024). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved March 3, 2026, from [Link]

  • Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved March 3, 2026, from [Link]

  • PMC. (2023). Formamide significantly enhances the efficiency of chemical adenylation of RNA sequencing ligation adaptors. Retrieved March 3, 2026, from [Link]

  • LookChem. (n.d.). Duff Reaction - Chempedia. Retrieved March 3, 2026, from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved March 3, 2026, from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved March 3, 2026, from [Link]

  • MDPI. (2014). Formylation of Amines. Retrieved March 3, 2026, from [Link]

  • PMC. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved March 3, 2026, from [Link]

  • Colorado State University. (1978). Formylation of Grignard Reagents using 2-(N-Methyl-N-formyl)-aminopyridine. Retrieved March 3, 2026, from [Link]

  • PMC. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved March 3, 2026, from [Link]

Sources

Optimization

purification of N-(2-Methoxy-5-pyridyl)formamide via recrystallization vs chromatography

[1] Executive Summary & Technical Profile N-(2-Methoxy-5-pyridyl)formamide is a critical intermediate in the synthesis of pyridine-based pharmaceutical agents. Synthesized typically via the formylation of 2-methoxy-5-ami...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Technical Profile

N-(2-Methoxy-5-pyridyl)formamide is a critical intermediate in the synthesis of pyridine-based pharmaceutical agents. Synthesized typically via the formylation of 2-methoxy-5-aminopyridine , the crude product often presents as a pink to reddish solid due to the rapid oxidation of trace unreacted amine.

Achieving pharmaceutical-grade purity (>99%) requires removing two primary impurity classes:

  • Unreacted Starting Material: 2-Methoxy-5-aminopyridine (prone to oxidation/coloration).

  • Regioisomers/Byproducts: Diformyl species or inorganic salts from catalysts (e.g., Zinc Oxide, if used).

This guide provides a decision framework and detailed protocols for the two primary purification methodologies: Recrystallization (thermodynamic control) and Flash Chromatography (kinetic separation).

Physical Property Snapshot
PropertyDataNotes
Appearance White to Off-white crystalline solidCrude is often pink/red.[1]
Melting Point 81°C – 83°CSharp range indicates high purity.
Solubility Soluble: Ethanol, DCM, EtOAc, Hot WaterInsoluble: Hexanes, Cold WaterKey for solvent selection.
pKa ~14 (Amide proton)Weakly acidic; stable to mild base.

Decision Matrix: Method Selection

Use the following logic gate to determine the optimal purification strategy for your specific batch.

decision_matrix Start Start: Crude Batch Analysis Scale Batch Scale? Start->Scale Purity Target Purity? Scale->Purity < 10 grams Recryst METHOD A: Recrystallization (High Yield, Scalable) Scale->Recryst > 10 grams Impurities Impurity Profile? Purity->Impurities Standard (>98%) Chrom METHOD B: Chromatography (High Resolution, Low Scale) Purity->Chrom > 99.5% (HPLC) Impurities->Recryst Trace Amine/Color Impurities->Chrom Close-eluting Isomers caption Figure 1: Decision Logic for Purification Strategy

FeatureRecrystallization Flash Chromatography
Primary Use Case Bulk removal of trace impurities; Color removal.Separation of structurally similar byproducts.
Scale Scalable (>100g to kg).Limited (mg to <10g).
Solvent Consumption Low (Sustainable).High (Costly).
Yield 85-95% (First crop).90-98% (Depending on resolution).
Time Efficiency High (Batch process).Low (Linear process).

Protocol A: Recrystallization (Recommended for Scale)[2]

Principle: Exploits the steep solubility curve of the amide in ethanol/water or ethyl acetate/hexane systems. The amide is highly soluble in hot ethanol but crystallizes out upon cooling/antisolvent addition, while the amine impurities remain in the mother liquor.

Reagents Required
  • Solvent Pair: Ethanol (95%) and Deionized Water.

  • Activated Charcoal: For removing pink/oxidized amine color bodies.

  • Celite 545: Filter aid.

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Ethanol to just dissolve the solid.

    • Note: If the solution is dark red/pink, proceed to Step 2. If pale, skip to Step 3.

  • Decolorization (Critical for Formamides):

    • Remove heat source (prevent boil-over).

    • Add Activated Charcoal (1-2% w/w of crude mass).

    • Boil gently for 5-10 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad into a clean flask. Do not let the solution cool during filtration.

  • Crystallization:

    • Re-heat filtrate to boiling.

    • Add hot Water dropwise until a persistent turbidity (cloudiness) appears.

    • Add a few drops of ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature (RT) undisturbed.

    • Optimization: Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter crystals via vacuum filtration (Buchner funnel).[2]

    • Wash with ice-cold Ethanol/Water (1:1) mixture.

    • Dry in a vacuum oven at 40°C.

Troubleshooting Recrystallization
  • Issue: Oiling Out (Liquid separates instead of crystals).

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve the oil. Add more solvent (ethanol). Seed the solution with a pure crystal at a temperature just below the boiling point.

  • Issue: Low Yield.

    • Cause: Too much solvent used.

    • Fix: Concentrate the mother liquor (filtrate) on a rotovap to half volume and repeat cooling (Second Crop).

Protocol B: Flash Chromatography (For High Purity/Small Scale)[1]

Principle: Separation based on polarity. The amide functionality significantly increases polarity relative to the starting amine and non-polar byproducts.

System Setup
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Ethyl Acetate (EtOAc) in Hexanes.

    • Starting: 20% EtOAc / 80% Hexanes.

    • Ending: 60% EtOAc / 40% Hexanes.

Workflow Diagram

chromatography_workflow TLC 1. TLC Optimization (Target Rf ~0.3) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (DCM Dissolution) Pack->Load Elute 4. Gradient Elution (Hex -> EtOAc) Load->Elute Collect 5. Fraction Analysis (UV/TLC) Elute->Collect caption Figure 2: Flash Chromatography Sequence

Execution Steps
  • TLC Method Development:

    • Spot crude mixture on a TLC plate.

    • Elute with 40% EtOAc in Hexanes .

    • Visualization: UV (254 nm). The pyridine ring is UV active.

    • Target: The product should have an Rf of ~0.3 - 0.4. The starting amine will likely have a higher Rf (less polar) or streak if acidic silica is used.

  • Column Loading:

    • Dissolve crude oil/solid in a minimum amount of Dichloromethane (DCM).

    • Load carefully onto the pre-equilibrated silica bed.

  • Elution:

    • Start with 20% EtOAc/Hexanes to elute non-polar impurities.

    • Increase polarity gradually to 50-60% EtOAc to elute the Formamide product.

  • Analysis:

    • Combine fractions containing the single pure spot.

    • Evaporate solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark red sticky solid. Is the reaction failed? A: Not necessarily. Aminopyridines are notoriously prone to air oxidation, forming highly colored "Meisenheimer-like" complexes or azo-impurities even at ppm levels. This color does not reflect bulk purity. Protocol A (Recrystallization with Charcoal) is specifically designed to remove these high-molecular-weight color bodies.

Q2: Can I use acid-base extraction instead of chromatography? A: Yes, but with caution.

  • The pyridine nitrogen is basic (pKa ~5-6).

  • The amide nitrogen is non-basic.

  • Protocol: Dissolve in EtOAc. Wash with mild aqueous acid (e.g., 5% citric acid). The unreacted starting amine (2-methoxy-5-aminopyridine) will protonate and move to the aqueous layer. The N-formyl product (less basic due to the electron-withdrawing formyl group) will remain in the organic layer.

  • Warning: Strong acids (HCl) might hydrolyze the formamide bond back to the amine.

Q3: Why does the melting point vary between 81°C and 83°C? A: This is a tight range indicating good purity. Variations often result from:

  • Solvent of Crystallization: Residual ethanol/water trapped in the lattice. Dry thoroughly under high vacuum.

  • Rotamers: Formamides exist as cis/trans rotamers around the C-N amide bond. While this affects NMR (broad peaks), it rarely affects melting point significantly unless the sample is analyzed immediately after rapid solidification.

Q4: Is the formyl group stable? A: Yes, but avoid prolonged exposure to strong bases (NaOH) or strong acids at high temperatures, which will deformylate the compound back to the amine.

References

  • Synthesis and Properties of Pyridyl Formamides: Source: PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)formamide." URL:[Link] (Verified Context: Synthesis via ethyl formate reflux).

  • General Recrystallization Techniques for Amides: Source: University of Massachusetts Amherst. "Recrystallization Guide." URL:[Link]

  • Purification of Aminopyridine Derivatives: Source: Asian Journal of Chemistry. "Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation." (Context on handling methoxy-aminopyridines). URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-(2-Methoxy-5-pyridyl)formamide before handling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methoxy-5-aminopyridine Reactivity

Welcome to the Technical Support Center for 2-methoxy-5-aminopyridine (CAS: 6628-77-9). As a highly valuable building block in the synthesis of PI3K inhibitors and OX2 receptor antagonists, this compound presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-methoxy-5-aminopyridine (CAS: 6628-77-9). As a highly valuable building block in the synthesis of PI3K inhibitors and OX2 receptor antagonists, this compound presents unique synthetic challenges. Its dual nature—acting as both an electron-deficient aniline and a potent metal chelator—frequently leads to stalled reactions and low conversion rates.

This guide provides field-proven troubleshooting strategies, causality analyses, and optimized protocols to help you overcome these bottlenecks.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion of 2-Methoxy-5-aminopyridine ReactionType Identify Reaction Type Start->ReactionType MetalCat Metal-Catalyzed (e.g., Pd/Cu Cross-Coupling) ReactionType->MetalCat Amidation Electrophilic Addition (e.g., Amidation) ReactionType->Amidation Poisoning Root Cause: Catalyst Poisoning (Pyridine N-Coordination) MetalCat->Poisoning Nucleophilicity Root Cause: Poor Nucleophilicity (Electron-Withdrawing Ring) Amidation->Nucleophilicity SolMetal Use Bulky Ligands (Pd-PEPPSI-IPentCl, Xantphos) Poisoning->SolMetal SolAmide Use Micellar Catalysis (TPGS-750-M) or COMU/HATU Nucleophilicity->SolAmide

Diagnostic Workflow for Troubleshooting 2-Methoxy-5-aminopyridine Reactivity

FAQ & Troubleshooting Guides
Issue 1: Stalled Buchwald-Hartwig Cross-Couplings

Q: Why does my Buchwald-Hartwig amination stall at <20% conversion when using 2-methoxy-5-aminopyridine as the nucleophile?

A: Catalyst Poisoning via N-Coordination. The primary cause of failure in metal-catalyzed couplings with this substrate is the irreversible binding of the pyridine nitrogen to the active palladium center. This forms a stable, off-cycle resting state that shuts down the catalytic cycle. The 2-methoxy group exacerbates this issue; by donating electron density into the pyridine ring via resonance, it increases the Lewis basicity of the pyridine nitrogen, making it a stronger chelating agent than an unsubstituted pyridine.

Solution & Causality: To break this coordination, you must rely on steric exclusion . Standard ligands (like BINAP or dppf) leave the metal center too exposed. You must transition to highly sterically demanding N-heterocyclic carbene (NHC) precatalysts. Pd-PEPPSI-IPentCl has been explicitly engineered to mitigate poisoning by 2-aminopyridines. The extreme steric bulk of the 3-pentyl-substituted N-aryl groups on the NHC core physically blocks the pyridine nitrogen from approaching the palladium center, while still allowing the primary amine to undergo oxidative addition and reductive elimination [1].

Protocol: Optimized Buchwald-Hartwig Amination Self-Validating Metric: A successful reaction will maintain a homogeneous yellow/orange hue. The rapid appearance of "palladium black" precipitate indicates catalyst death.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide (1.0 equiv) and 2-methoxy-5-aminopyridine (1.2 equiv).

  • Catalyst & Base: Add Pd-PEPPSI-IPentCl (2.0 mol%) and a mild base such as NaBHT (Sodium 2,6-di-tert-butyl-4-methylphenoxide) or Cs₂CO₃ (1.5 equiv). Note: Avoid strong bases like NaOtBu if sensitive functional groups are present.

  • Solvent: Add anhydrous, degassed 1,4-dioxane or DME to achieve a 0.2 M concentration.

  • Reaction: Seal the vial securely, remove it from the glovebox, and heat at 80 °C for 12–24 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove inorganic salts, and concentrate for column chromatography.

Issue 2: Low Yields in Amide Bond Formation

Q: Standard peptide coupling reagents (EDC/HOBt) are yielding poor conversion. Why is the amidation of 2-methoxy-5-aminopyridine so difficult?

A: Electronic Deactivation of the Amine. Although 2-methoxy-5-aminopyridine is an aniline derivative, the pyridine ring is strongly electron-withdrawing via induction. While the 2-methoxy group provides some resonance donation, the net effect leaves the 5-amino group significantly less nucleophilic than standard aliphatic amines or unsubstituted anilines. Weak electrophiles (like standard activated esters) simply do not react fast enough, leading to reagent degradation before coupling occurs.

Solution & Causality: Switch to highly reactive uronium-based coupling reagents (e.g., COMU or HATU) and conduct the reaction under micellar catalysis conditions. Micelle-forming surfactants like TPGS-750-M create hydrophobic nanoreactors in water. This environment forces the hydrophobic carboxylic acid and the aminopyridine into close proximity, drastically increasing their effective molarity. This physical concentration overcomes the high activation energy barrier caused by the poor nucleophilicity of the amine[2].

Protocol: Micelle-Promoted Amidation Self-Validating Metric: The reaction mixture should transition from a cloudy suspension to a milky, homogeneous emulsion upon the addition of the surfactant.

  • Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in HPLC-grade water. Degas by sparging with nitrogen for 15 minutes.

  • Reagent Loading: To a reaction vessel, add the carboxylic acid (1.0 equiv), 2-methoxy-5-aminopyridine (1.2 equiv), and COMU (1.2 equiv).

  • Micelle Formation: Add the TPGS-750-M solution to achieve a 0.5 M concentration of the limiting reagent.

  • Activation: Add 2,6-lutidine (3.0 equiv) dropwise.

  • Reaction: Stir vigorously (≥800 rpm) at 45 °C for 16 hours.

  • Extraction: Extract the product directly from the aqueous micellar mixture using minimal amounts of ethyl acetate (In-flask phase separation).

Quantitative Performance Data

The following table summarizes expected conversion rates for 2-methoxy-5-aminopyridine based on the chosen synthetic conditions, highlighting the necessity of optimized protocols.

Reaction TypeReagents / Catalyst SystemSolvent & TempTypical Conversion (%)Primary Failure Mode
Cross-Coupling Pd(OAc)₂ / BINAP / NaOtBuToluene, 100 °C< 15%Catalyst poisoning (N-coordination)
Cross-Coupling Pd₂dba₃ / Xantphos / Cs₂CO₃Dioxane, 100 °C60 - 75%Slow reductive elimination
Cross-Coupling Pd-PEPPSI-IPentCl / NaBHTDME, 80 °C > 90% None (Steric exclusion successful)
Amidation EDC·HCl / HOBt / DIPEADCM, 25 °C20 - 30%Poor amine nucleophilicity
Amidation HATU / DIPEADMF, 25 °C50 - 65%Competitive hydrolysis of active ester
Amidation COMU / 2,6-Lutidine 2% TPGS-750-M, 45 °C > 95% None (High effective molarity)
References
  • Khadra, A., Mayer, S., & Organ, M. G. (2017). Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry–A European Journal, 23(13), 3206-3212.[Link]

  • Hunter, J. H., Anderson, M. J., Castan, I. F. S. F., Graham, J. S., Salvini, C. L. A., Stanway-Gordon, H. A., Crawford, J. J., Madin, A., Pairaudeau, G., & Waring, M. J. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(27), 9475-9484.[Link]

Optimization

minimizing side reactions during N-(2-Methoxy-5-pyridyl)formamide synthesis

Technical Support Center: N-(2-Methoxy-5-pyridyl)formamide Synthesis Welcome to the technical support center for the synthesis of N-(2-Methoxy-5-pyridyl)formamide. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-Methoxy-5-pyridyl)formamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-Methoxy-5-pyridyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important formylation reaction. Our goal is to provide you with field-proven insights and robust protocols to help you minimize side reactions and maximize yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

A1: Low yield is a common issue that can typically be traced back to one of three areas: incomplete reaction, product degradation during workup, or inefficient purification.

  • Incomplete Reaction: The formylation of 2-methoxy-5-aminopyridine is an equilibrium process. To drive it towards the product, you can:

    • Use an Excess of the Formylating Agent: Employing a moderate excess of your formylating agent (e.g., ethyl formate or formic acid) can shift the equilibrium to favor product formation.

    • Remove Byproducts: If using ethyl formate, the reaction produces ethanol. If using formic acid, water is the byproduct. Removing these small molecules as they form is highly effective. For reactions in a suitable solvent like toluene, a Dean-Stark trap is an excellent method for removing water azeotropically.[1]

    • Optimize Reaction Time and Temperature: Monitor your reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.[1][2] Insufficient heating may lead to a sluggish reaction, while excessive heat can promote side reactions or decomposition.

  • Product Degradation (Hydrolysis): Your target molecule, a formamide, is susceptible to hydrolysis back to the starting amine (2-methoxy-5-aminopyridine) and formic acid. This is particularly problematic under harsh acidic or basic conditions, especially when heated.[3][4][5] During aqueous workup, use a mild base like sodium bicarbonate to neutralize any strong acids and keep the temperature low.

  • Purification Losses: The product is a solid with a reported melting point of 81-83°C.[6] Ensure you are using an appropriate recrystallization solvent or that your column chromatography conditions are optimized to prevent product loss.

Q2: I'm observing a significant amount of unreacted 2-methoxy-5-aminopyridine in my crude product. How can I improve conversion?

A2: This is a clear indication that the reaction has not gone to completion. As mentioned in Q1, this is an equilibrium-driven reaction. The most direct solution is to actively remove the reaction byproduct. When using formic acid in a solvent like toluene, employing a Dean-Stark trap to sequester the water formed is a classic and effective strategy to drive the reaction forward.[1] Simply increasing the reaction time or temperature can also improve conversion, but must be balanced against the risk of side reactions.

Q3: My final product appears to be contaminated with a byproduct that has a higher molecular weight. Could this be a di-formylated species, and how can I prevent it?

A3: Yes, it is possible to form a di-formylated product, N-formyl-N-(2-methoxy-5-pyridyl)formamide, where the nitrogen of the newly formed amide is formylated again. This side reaction is typically favored by:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the higher activation barrier for the second formylation.

  • Large Excess of Formylating Agent: A significant excess of a highly reactive formylating agent (like acetic formic anhydride) can promote diformylation.

To minimize this side reaction:

  • Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the formylating agent.

  • Maintain the lowest effective reaction temperature.

  • Monitor the reaction closely by TLC and stop it once the starting amine is consumed, before significant amounts of the byproduct can form.

Q4: After my aqueous workup, I see a spot on my TLC plate corresponding to the starting amine that wasn't there before. What is causing this?

A4: This is a classic sign of formamide hydrolysis. The C-N amide bond in your product is being cleaved, regenerating 2-methoxy-5-aminopyridine. This hydrolysis is catalyzed by both strong acids and strong bases.[7]

To prevent hydrolysis during workup:

  • Avoid Strong Acids/Bases: Do not use strong acids (like HCl) or strong bases (like NaOH) in your aqueous washes, especially if heating is required to dissolve materials.

  • Use Mild Buffers: A saturated solution of sodium bicarbonate is typically sufficient to neutralize acid catalysts without being harsh enough to promote significant base-catalyzed hydrolysis at room temperature.

  • Keep it Cold: Perform your extractions and washes at room temperature or below to minimize the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q: What are the most reliable methods for synthesizing N-(2-Methoxy-5-pyridyl)formamide?

A: The most common and direct approach is the N-formylation of 2-methoxy-5-aminopyridine. Two highly effective methods are:

  • Reaction with Ethyl Formate: This method involves refluxing the starting amine in an excess of ethyl formate, which serves as both the reagent and solvent. It is a straightforward procedure that has been reported to give a near-quantitative yield.[6]

  • Reaction with Formic Acid: Using formic acid is another common route. To achieve high yields, the water produced during the reaction must be removed. This is often accomplished by refluxing in a solvent like toluene with a Dean-Stark trap.[1]

Q: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the ideal method.[1][2]

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., starting with 30:70 and adjusting polarity as needed) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The starting amine (2-methoxy-5-aminopyridine) is a relatively polar spot. The product, N-(2-Methoxy-5-pyridyl)formamide, will be less polar and thus have a higher Rf value (it will travel further up the plate). The reaction is complete when the spot for the starting amine is no longer visible.

Q: What are the best practices for purifying the final product?

A:

  • Initial Workup: After the reaction, the first step is typically to remove the excess formylating agent and any solvent under reduced pressure using a rotary evaporator.[6]

  • Recrystallization: Since the product is a solid with a defined melting point (81-83°C), recrystallization is an excellent method for purification.[6] You may need to screen solvents like ethyl acetate/hexanes or isopropanol/water mixtures.

  • Column Chromatography: For removing stubborn impurities or separating products with similar polarities, silica gel column chromatography is very effective.[8] Elute with a gradient of ethyl acetate in hexanes.

  • Precipitation: In some cases, dissolving the crude oil in a minimal amount of a good solvent (like dichloromethane) and then adding a poor solvent (like hexanes) until the product precipitates can be a quick and effective purification method.[2]

Data & Methodology

Table 1: Comparison of Common Formylation Methods
FeatureMethod A: Ethyl FormateMethod B: Formic Acid / Toluene
Reagents 2-methoxy-5-aminopyridine, Ethyl Formate2-methoxy-5-aminopyridine, Formic Acid, Toluene
Conditions Reflux (approx. 54°C)[6]Reflux with Dean-Stark trap (approx. 111°C)[1]
Pros Simple setup, no additional solvent needed, high reported yield.[6]Highly efficient due to water removal, applicable to many amines.[1]
Cons Lower boiling point may mean longer reaction times.Higher reaction temperature, requires a Dean-Stark apparatus.
Workup Evaporation of excess ethyl formate.[6]Neutralization wash, solvent evaporation.
Diagram 1: Reaction Pathway and Potential Side Reactions

G cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions A 2-methoxy-5- aminopyridine B N-(2-Methoxy-5-pyridyl)formamide (Product) A->B + Formylating Agent - Byproduct (EtOH or H2O) B->A H+ or OH- + Heat C Di-formylated Product B->C Excess Formylating Agent + High Temp D Hydrolysis

Caption: Main reaction pathway versus common side reactions.

Experimental Protocols

Protocol 1: Formylation using Ethyl Formate

This protocol is adapted from a reported high-yield synthesis.[6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methoxy-5-aminopyridine (1.0 eq).

  • Reagent Addition: Add an excess of ethyl formate (approx. 2 mL per gram of amine).

  • Reaction: Heat the solution to reflux (oil bath temperature ~60-65°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl formate and ethanol byproduct on a rotary evaporator at a bath temperature of ~30-40°C.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Formylation using Formic Acid with Dean-Stark Trap

This protocol is a robust, general procedure for N-formylation.[1]

  • Setup: In a round-bottom flask, add 2-methoxy-5-aminopyridine (1.0 eq) and toluene (approx. 4 mL per gram of amine). Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Reagent Addition: Add aqueous 85-90% formic acid (1.2 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected and TLC indicates the consumption of the starting amine.

  • Workup: Cool the reaction mixture to room temperature. You can either evaporate the solvent directly or perform an aqueous wash. To do so, transfer the mixture to a separatory funnel, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Diagram 2: Troubleshooting Workflow

G cluster_workflow Troubleshooting Decision Tree Start Problem Observed: Low Yield / Impure Product CheckTLC Analyze Crude by TLC Start->CheckTLC UnreactedSM Significant Unreacted Starting Material? CheckTLC->UnreactedSM MultipleSpots Multiple Unidentified Spots? UnreactedSM->MultipleSpots No Sol_UnreactedSM Solution: • Increase reaction time/temp • Use Dean-Stark trap • Add excess formylating agent UnreactedSM->Sol_UnreactedSM Yes Sol_MultipleSpots Solution: • Check for diformylation (use milder conditions) • Check for hydrolysis (use neutral workup) • Optimize purification MultipleSpots->Sol_MultipleSpots Yes Success High Yield & Purity MultipleSpots->Success No (Product is clean) Sol_UnreactedSM->Success Sol_MultipleSpots->Success

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Available at: [Link]

  • Sciencemadness Discussion Board. (2015, August 2). Decomposing Formamides. Available at: [Link]

  • PrepChem.com. Preparation of N-(2-Methoxy-5-pyridyl)formamide. Available at: [Link]

  • Buncel, E., et al. (n.d.). Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Science Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base | Request PDF. Available at: [Link]

  • Hine, J., et al. (n.d.). Hydrolysis of formamide at 80°C and pH 1-9. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available at: [Link]

  • Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide. Available at: [Link]

Sources

Troubleshooting

removing unreacted starting materials from N-(2-Methoxy-5-pyridyl)formamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying N-(2-Methoxy-5-pyridyl)formamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying N-(2-Methoxy-5-pyridyl)formamide .

When synthesizing this compound—typically by refluxing 2-methoxy-5-aminopyridine in a formylating agent like ethyl formate[1]—the primary challenge is removing unreacted starting amine and excess formylating reagents. Because aminopyridines are notorious for streaking on silica gel and forming sticky residues, standard purification templates often fail. This guide breaks down the causality behind the separation logic and provides self-validating protocols to ensure high-purity isolation.

Quantitative Separation Logic

To design a successful purification workflow, we must first exploit the physicochemical differences between the product and the impurities.

Table 1: Physicochemical Properties Informing Separation Strategy

CompoundRole in SynthesisEst. pKaBoiling / Melting PointKey Separation Property
2-Methoxy-5-aminopyridine Starting Material~6.0 (Amine)BP: ~280 °CBasic; forms water-soluble salts at pH < 4.
Ethyl Formate Formylating ReagentN/ABP: 54 °CHighly volatile; easily removed via evaporation.
N-(2-Methoxy-5-pyridyl)formamide Target Product~15 (Amide)MP: 81–83 °CNeutral/weakly basic; remains in organic phase at pH 3.

FAQ 1: My reaction left significant unreacted 2-methoxy-5-aminopyridine. How can I separate the product without using chromatography?

The Causality: Formylation converts the highly basic primary amine into a neutral amide. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group via resonance, rendering it non-basic. The unreacted starting material, however, retains its basic primary amine. By washing the organic layer with a mildly acidic aqueous solution, we selectively protonate the unreacted 2-methoxy-5-aminopyridine, shifting it into the aqueous layer while the neutral formamide product remains in the organic phase.

Self-Validating Protocol: Acid-Base Extraction

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash: Wash the organic layer with an equal volume of 10% w/v aqueous citric acid. Why citric acid? Stronger acids (like 1M HCl) risk protonating the weakly basic pyridine core of your product, pulling it into the aqueous layer and reducing your yield. Citric acid (pKa ~3.1) is perfectly tuned to protonate only the primary amine.

  • Validation Step: Check the pH of the aqueous layer using pH paper to ensure it remains < 4. Spot both the organic and aqueous layers on a TLC plate (eluent: 50% EtOAc/Hexanes). The starting amine (lower Rf, stains heavily with ninhydrin) must be absent from the organic layer before proceeding.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

ExtractionWorkflow Start Crude Reaction Mixture (Formamide + Amine + Reagent) Evap Rotary Evaporation (Removes Volatiles) Start->Evap Dissolve Dissolve in EtOAc Evap->Dissolve WashAcid Wash with 10% Citric Acid (Protonates Amine) Dissolve->WashAcid Branch Phase Separation WashAcid->Branch AqLayer Aqueous Layer (Protonated Amine) Branch->AqLayer Bottom Layer OrgLayer Organic Layer (Formamide Product) Branch->OrgLayer Top Layer WashBase Wash with Sat. NaHCO3 (Neutralizes Acid) OrgLayer->WashBase Dry Dry over Na2SO4 & Concentrate WashBase->Dry Pure Pure N-(2-Methoxy-5-pyridyl)formamide Dry->Pure

Workflow for the liquid-liquid extraction of N-(2-Methoxy-5-pyridyl)formamide.

FAQ 2: I am experiencing severe peak tailing on silica gel. What is the best chromatographic alternative?

The Causality: Aminopyridines exhibit severe peak tailing on standard normal-phase silica gel due to strong hydrogen bonding and secondary acid-base interactions with residual acidic silanols on the silica surface [2]. If extraction is insufficient, you should switch your separation mechanism from polarity-based (silica) to charge-based (cation-exchange) [3].

Self-Validating Protocol: Cation-Exchange Chromatography

  • Preparation: Swell Dowex 50X8 cation-exchange resin (NH₄⁺ form) in a column.

  • Loading: Dissolve the crude mixture in a minimal amount of 20 mM ammonium acetate buffer (pH 8.5) and load it onto the column.

  • Elution: Elute with the same buffer. The neutral N-(2-Methoxy-5-pyridyl)formamide has no affinity for the negatively charged stationary phase and will elute immediately in the void volume.

  • Validation Step: Monitor the eluent at 254 nm. The first major UV-active band is your product. The unreacted 2-methoxy-5-aminopyridine remains trapped on the column via ionic interactions and can only be flushed out later using 1M NH₄OH.

ChromatographyLogic Mix Crude Mixture Silica Silica Gel (Normal Phase) Mix->Silica Organic Solvents Cation Dowex 50X8 (Cation Exchange) Mix->Cation Aqueous/ Buffer Formamide1 Formamide Product Silica->Formamide1 Elutes First (Less Polar) Amine1 Starting Amine Silica->Amine1 Retained (H-Bonding) Formamide2 Formamide Product Cation->Formamide2 Passes Through (Neutral) Amine2 Starting Amine Cation->Amine2 Trapped (Protonated)

Separation logic comparing normal phase vs. cation-exchange chromatography.

FAQ 3: How do I efficiently remove the excess formylating agent?

The Causality: The method of removal depends entirely on the boiling point of the reagent used. Ethyl formate is highly volatile (BP 54 °C), meaning it does not require chemical quenching. Formic acid, however, has a higher boiling point (100 °C) and forms hydrogen-bonded dimers, making it difficult to remove entirely under standard vacuum.

Self-Validating Protocol: Reagent Removal

  • If Ethyl Formate was used [1]: Transfer the reaction mixture to a round-bottom flask. Evaporate at 30 °C under an aspirator vacuum until no more solvent distills. Validation: The residue should be a semi-solid or solid, not a free-flowing liquid.

  • If Formic Acid was used: Rotary evaporation will leave residual acid, which can degrade the product over time. Instead, dissolve the crude in EtOAc and slowly add saturated aqueous Na₂CO₃ dropwise. Validation: Continue addition until CO₂ evolution (bubbling) ceases and the aqueous phase tests at pH 8. Extract the organic layer.

FAQ 4: Can I bypass extraction and chromatography to isolate the product directly as a solid?

The Causality: Yes. Pure N-(2-Methoxy-5-pyridyl)formamide is a pinkish-white solid with a melting point of 81–83 °C [1]. If your crude product is a sticky oil, it is likely plasticized by trace amounts of unreacted amine or trapped solvent. Trituration exploits differential solubility: the formamide is insoluble in non-polar hydrocarbon solvents, whereas trace impurities remain solvated.

Self-Validating Protocol: Trituration

  • Suspension: Suspend the concentrated crude residue in ice-cold hexanes or diethyl ether (approx. 5 mL per gram of crude).

  • Agitation: Sonicate or stir vigorously for 15 minutes. The mechanical energy will break up the oily matrix, forcing the formamide to crystallize into a fine suspension.

  • Isolation: Filter the resulting solid through a Büchner funnel.

  • Validation Step: Take a melting point of the dried filter cake. A sharp melting point between 81–83 °C confirms the successful removal of starting materials [1].

References

  • Preparation of N-(2-Methoxy-5-pyridyl)formamide - PrepChem.com PrepChem.[Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed National Institutes of Health (NIH).[Link]

Optimization

Technical Support Center: Pyridine Formamide Stability &amp; Temperature Optimization

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with pyridine formamides (e.g., N-(pyridin-2-yl)formamide).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with pyridine formamides (e.g., N-(pyridin-2-yl)formamide). Because the formyl group is highly sensitive to thermal stress, precise temperature control is the linchpin of successful synthesis and storage. This guide provides causality-driven troubleshooting, quantitative stability thresholds, and self-validating protocols to eliminate thermal degradation.

I. Quantitative Reference: Temperature vs. Stability Pathways

To optimize your reaction conditions, you must first understand how thermal energy dictates the dominant chemical pathway. The table below summarizes the quantitative temperature thresholds that govern pyridine formamide stability[1][2].

Temperature RangeDominant Chemical PathwayStability StatusMechanistic Causality
20°C – 40°C Inert / StorageHighly StableInsufficient thermal energy to break the C(acyl)–N bond.
60°C – 80°C N-Formylation (Optimal) Stable Optimal kinetic energy for synthesis without triggering degradation[2].
100°C – 120°C Thermal HydrolysisMarginalTrace moisture accelerates hydrolysis into 2-aminopyridine and formic acid[1].
130°C – 150°C Catalytic DecarbonylationRapid DegradationHeat and trace metals drive the loss of CO gas[3][4].
> 180°C Thermal DecompositionComplete FailureComplete breakdown releasing HCN, CO, and ammonia[1].
II. Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my N-(pyridin-2-yl)formamide degrade into 2-aminopyridine when refluxing in toluene (110°C)? A1: The degradation is driven by the thermodynamics of the C(acyl)–N bond. The electron-withdrawing pyridine ring decreases electron density on the amide nitrogen, weakening the bond. When temperatures exceed 100°C, the molecule undergoes either thermal hydrolysis (if trace water is present)[1] or decarbonylation (loss of carbon monoxide)[4]. Quantum chemical calculations indicate the energy barrier for decarbonylation is ~73–78 kcal/mol, which is easily overcome at reflux temperatures[5].

Q2: What is the optimal temperature for synthesizing pyridine formamides? A2: 60°C to 80°C. Empirical studies demonstrate that catalyst-free N-formylation of aromatic amines using formic acid or ethyl formate achieves maximum conversion (up to 94%) at exactly 60°C[2]. Operating at 60°C provides enough kinetic energy to drive the nucleophilic attack of the amine on the carbonyl carbon, while remaining safely below the activation energy threshold for decarbonylation.

Q3: I am using a transition metal catalyst in a downstream step. Why is my formamide protecting group failing at 130°C? A3: Formamides are highly susceptible to metal-catalyzed decarbonylation. Catalysts based on Lanthanum, Ruthenium, and Manganese actively lower the activation barrier for C–N bond cleavage, intentionally driving the release of CO gas to form ureas or free amines at 130°C–150°C[3][4][6]. You must either swap the formyl group for a more robust protecting group (like Boc or Cbz) or lower the downstream reaction temperature.

III. Diagnostic Workflows & Pathway Visualizations

When troubleshooting low yields or unexpected amine byproducts, use the following diagnostic logic to isolate the root cause.

Troubleshooting Start Issue: Low Yield or Degradation of Pyridine Formamide CheckTemp Check Reaction Temp Start->CheckTemp TempHigh Temp > 100°C CheckTemp->TempHigh TempOpt Temp 60-80°C CheckTemp->TempOpt Action1 Reduce Temp to 60°C. Avoid prolonged heating. TempHigh->Action1 CheckWater Check for Moisture/Acid TempOpt->CheckWater WaterYes Moisture Present CheckWater->WaterYes WaterNo Strictly Anhydrous CheckWater->WaterNo Action2 Dry solvents. Hydrolysis occurs at 60°C+. WaterYes->Action2 Action3 Check for trace metals (Catalytic Decarbonylation) WaterNo->Action3

Diagnostic workflow for isolating the cause of pyridine formamide degradation.

Pathway A N-(pyridin-2-yl)formamide (Stable at <80°C) B Thermal Stress (>100°C) A->B Heating C Decarbonylation (Loss of CO) B->C Anhydrous / Catalysts D Hydrolysis (Moisture + Heat) B->D Trace Water E 2-Aminopyridine + CO Gas C->E F 2-Aminopyridine + Formic Acid D->F

Thermal degradation pathways of pyridine formamides under high-temperature stress.

IV. Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, utilize these step-by-step protocols. Each protocol is designed as a self-validating system, meaning the procedure itself contains internal checks to confirm success or failure.

Protocol A: Temperature-Controlled Synthesis of N-(pyridin-2-yl)formamide

This solvent-free methodology prevents solvent-induced hydrolysis and maximizes yield by strictly capping thermal energy[2].

  • Reagent Preparation: In a dry, sealed glass vial, combine 1.0 mmol of 2-aminopyridine and 1.2 mmol of high-purity formic acid (or 3.0 mmol ethyl formate). Do not add any additional solvent.

  • Thermal Activation: Submerge the vial in a highly calibrated oil bath or heating block set strictly to 60°C .

    • Causality: 60°C provides the exact kinetic energy required for the amine to attack the carbonyl, without overcoming the 73 kcal/mol barrier required for decarbonylation[5].

  • Reaction Monitoring: Stir magnetically for 20 minutes. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Dilute the mixture with 10 mL of EtOAc. Wash with distilled water (2 × 10 mL) and a saturated aqueous solution of NaHCO₃ to neutralize and remove unreacted formic acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Self-Validation (NMR Check): Run a ¹H NMR of the crude product.

    • Success: A sharp singlet at ~8.5 ppm confirms the presence of the intact formyl (CHO) proton.

    • Failure: The reappearance of a broad peak at ~4.5 ppm (NH₂) indicates the heating block exceeded 80°C, triggering thermal decarbonylation.

Protocol B: Thermal Stability Stress Test (Degradation Validation)

Use this protocol to determine if your specific downstream reaction conditions will destroy the formamide intermediate.

  • Sample Preparation: Dissolve 0.5 mmol of pure N-(pyridin-2-yl)formamide in 2 mL of anhydrous toluene.

  • Division: Split the solution equally into two pressure-rated, sealed J. Young's flasks (Flask A and Flask B).

  • Thermal Stressing: Heat Flask A at 60°C (Control) and Flask B at 130°C (Stress) for 4 hours.

  • Gas-Phase Analysis: Extract the headspace gas from Flask B using a gas-tight syringe and inject it into a GC-TCD (Gas Chromatography with Thermal Conductivity Detector).

    • Causality: If decarbonylation occurs, CO gas is released into the headspace[4].

  • Self-Validation:

    • Flask A should show >99% intact formamide via GC-MS.

    • If Flask B shows a positive GC-TCD signal for CO and GC-MS reveals 2-aminopyridine, your downstream temperature (130°C) is thermodynamically incompatible with the formamide group.

V. References
  • [1] Formamide | 75-12-7 - ChemicalBook. ChemicalBook. URL:

  • [2] Full article: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis. URL:

  • [4] Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Chemical Science (RSC Publishing). URL:

  • [5] Theoretical Study of Formamide Decomposition Pathways. ResearchGate. URL:

  • [3] La-Catalyzed Decarbonylation of Formamides and Its Applications. Organic-Chemistry.org. URL:

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(2-Methoxy-5-pyridyl)formamide

Status: Operational | Ticket ID: SOL-PYR-5434 | Agent: Senior Application Scientist[1][2][3] Executive Summary You are likely encountering precipitation ("crashing out") when diluting N-(2-Methoxy-5-pyridyl)formamide (al...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: SOL-PYR-5434 | Agent: Senior Application Scientist[1][2][3]

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting N-(2-Methoxy-5-pyridyl)formamide (also known as N-(6-methoxypyridin-3-yl)formamide) from an organic stock solution into aqueous media.[1][2][3]

This molecule presents a specific "solubility trap":

  • Weak Basicity: The pyridine nitrogen has a low pKa (estimated ~3.5–4.[1]0) due to the electron-withdrawing nature of the formamido group and the inductive effect of the methoxy group.[1][2][3] It does not protonate significantly at physiological pH (7.4).[1][2]

  • Crystal Lattice Energy: As a planar, aromatic amide (MP ~81–83°C), it possesses high lattice energy, resisting dissolution in water.[4]

This guide provides three validated protocols to resolve these issues, moving from basic chemical handling to advanced formulation.

Module 1: Organic Stock Preparation (The Foundation)[1][2]

Before attempting aqueous dilution, you must ensure a stable, high-concentration stock.[3][4] Direct addition of the solid to water will result in a suspension, not a solution.[4]

Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[5]Usage Note
DMSO Excellent >50 mMPreferred for -20°C storage.[1][2][3] Hygroscopic; keep sealed.
Ethanol Good ~20-30 mMGood for evaporation protocols; less toxic than DMSO.[1][2][3]
Water Poor <1 mMDo not use for stock preparation.[1][2]
1M HCl Moderate ~10 mMSoluble via protonation, but risks hydrolysis over time.[1][4]
Protocol A: Standard DMSO Stock (10 mM)

Best for: In vitro biochemical assays (IC50, enzyme inhibition).[4]

  • Weighing: Weigh 1.52 mg of N-(2-Methoxy-5-pyridyl)formamide.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Agitation: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particulates remain.

  • QC Check: Inspect against a dark background. The solution must be crystal clear.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: Aqueous Dilution & The "Crash-Out" Trap

The Problem: When you dilute the DMSO stock into a buffer (e.g., PBS pH 7.4), the solvent power drops.[4] If the final concentration exceeds the thermodynamic solubility limit (likely <100 µM in water), the compound precipitates.[4]

The Solution: Use an intermediate dilution step or a surfactant.[1]

Visualizing the Solubility Decision Tree

SolubilityWorkflow Start Start: Solid Compound Stock Prepare 10mM Stock in DMSO Start->Stock Target What is your target aqueous concentration? Stock->Target LowConc < 10 µM Target->LowConc HighConc > 10 µM Target->HighConc Direct Direct Dilution into Buffer (Keep DMSO < 1%) LowConc->Direct Precip Risk of Precipitation! HighConc->Precip Strategy Select Stabilization Strategy Precip->Strategy Cosolvent Cosolvent Method: Add 5% PEG400 or Tween-80 Strategy->Cosolvent Complex Complexation Method: Use 20% HP-Beta-Cyclodextrin Strategy->Complex caption Figure 1: Decision matrix for solubilizing N-(2-Methoxy-5-pyridyl)formamide based on concentration.

Protocol B: The "Step-Down" Dilution (Prevention of Shock Precipitation)

Best for: Cell-based assays where DMSO < 0.5% is required.[1][2][3]

  • Prepare Buffer: Warm your culture media or PBS to 37°C. Cold buffers accelerate precipitation.[1][2]

  • Intermediate Step: Do not pipette 1 µL of stock directly into 1 mL of buffer. Instead:

    • Mix your DMSO stock (e.g., 10 µL) with 90 µL of PEG-400 (Polyethylene Glycol).[1][2]

    • Vortex this 1:9 mixture.

  • Final Dilution: Slowly add this PEG/DMSO mix to your bulk aqueous buffer while vortexing the buffer.

    • Mechanism:[1][2][6] PEG-400 acts as a bridge, reducing the surface tension difference between the hydrophobic drug and the water network.[1][3][4]

Module 3: Advanced Formulation (Cyclodextrins)

If you need concentrations >100 µM for animal studies (dosing) or high-concentration assays, simple cosolvents will fail or become toxic.[2][3][4] You must use Complexation .

Why it works: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "molecular bucket."[1][2][3] The hydrophobic pyridine ring of N-(2-Methoxy-5-pyridyl)formamide sits inside the bucket, while the hydrophilic exterior interacts with water.[1][2][3]

Protocol C: Cyclodextrin Encapsulation

Best for: In vivo dosing (IP/PO) or high-concentration stock storage.[1][2][3]

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1][2][3]

  • Sterile Water or Saline.[1]

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3] (e.g., 2g cyclodextrin in 10 mL water).[4] Filter sterilize (0.22 µm).

  • Compound Addition:

    • Option 1 (Solid): Add weighed solid compound directly to the 20% CD solution.[1] Sonicate at 40°C for 30–60 minutes.

    • Option 2 (Solvent Evaporation - Preferred): Dissolve compound in a small volume of acetone or ethanol.[1] Add to the CD solution. Stir under a stream of nitrogen gas to evaporate the organic solvent, leaving the drug trapped in the CD rings.[4]

  • Validation: The resulting solution should be clear and stable at room temperature.

Frequently Asked Questions (FAQ)

Q1: Can I use acid to dissolve it? The pyridine nitrogen is basic. A: Technically, yes, but practically, no. The pKa of the pyridine nitrogen in this molecule is likely around 3.5 due to the electron-withdrawing formamide group.[1][2][3] To keep it fully protonated (and soluble), you would need a pH of ~1.[4]5. This is too acidic for most biological assays and will cause tissue damage in vivo.[1]

Q2: My solution turned cloudy after 2 hours. Why? A: This is "Ostwald Ripening." Micro-crystals formed immediately upon dilution (invisible to the eye) and grew over time.

  • Fix: Switch to Protocol C (Cyclodextrins) or increase the surfactant concentration (e.g., 0.1% Tween-80) in your buffer.[1][2]

Q3: Is the formamide bond stable in water? A: Amides are generally stable at neutral pH.[1][2] However, avoid strong acids (pH < 2) or strong bases (pH > 10) for prolonged periods, as this can hydrolyze the formamide to the parent amine (5-Amino-2-methoxypyridine).[1][2][3]

References

  • Synthesis & Properties: Preparation of N-(2-Methoxy-5-pyridyl)formamide. PrepChem. (Describes the synthesis via ethyl formate and 5-amino-2-methoxypyridine).

  • Precursor Data: 5-Amino-2-methoxypyridine Physicochemical Properties. ChemicalBook. (Provides solubility and pKa data for the parent amine).

  • Solubility Mechanisms: Solubility of pyridine and derivatives. National Center for Biotechnology Information.[1] PubChem Compound Summary for Pyridine derivatives.

  • Cyclodextrin Protocols: Loftsson, T., & Brewster, M. E. (2010).[4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for HP-β-CD solubilization).

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of N-(2-Methoxy-5-pyridyl)formamide During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when isolating aryl formamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when isolating aryl formamides. N-(2-Methoxy-5-pyridyl)formamide is a particularly challenging substrate. While formamides are generally utilized as stable protecting groups[1], the electronic environment dictated by the 2-methoxy-5-pyridyl moiety makes this specific molecule highly susceptible to both acid- and base-catalyzed hydrolysis during standard workup procedures.

This guide provides a deep mechanistic understanding of why this degradation occurs and offers field-proven, self-validating protocols to ensure the structural integrity of your target compound.

Mechanistic Causality: Why Does Degradation Occur?

To prevent hydrolysis, we must first understand the causality behind it. The stability of a protecting group is entirely context-dependent, and subtle differences in molecular reactivity dictate its survival[1].

  • Under Acidic Conditions: The pyridine nitrogen (pKa ~ 5.5) is readily protonated. This resulting pyridinium ion exerts a strong inductive electron-withdrawing effect across the aromatic ring. This pulls electron density away from the formyl group, significantly increasing the electrophilicity of the carbonyl carbon. Water then rapidly attacks this highly electrophilic center, leading to the cleavage of the amide bond and the formation of 5-amino-2-methoxypyridine.

  • Under Basic Conditions: Hydroxide ions directly attack the formyl carbonyl to form a tetrahedral intermediate, which subsequently collapses to expel the amine leaving group.

  • Under Neutral Conditions: Even at pH 7, neutral hydrolysis can occur via the hydration of the carbonyl group to form a diol intermediate. This specific pathway is thermodynamically accessible and highly temperature-dependent[2].

HydrolysisPathways Molecule N-(2-Methoxy-5-pyridyl)formamide Acidic Acidic Conditions (pH < 4) Molecule->Acidic Basic Basic Conditions (pH > 10) Molecule->Basic Neutral Neutral Conditions (pH 6-8) Molecule->Neutral MechAcid Protonation of Pyridine Nitrogen Increases Formyl Electrophilicity Acidic->MechAcid MechBase Direct OH⁻ Attack on Carbonyl Forms Tetrahedral Intermediate Basic->MechBase MechNeutral Minimal Hydration Metastable at T < 20°C Neutral->MechNeutral Degradation Hydrolysis to 5-Amino-2-methoxypyridine MechAcid->Degradation MechBase->Degradation Preservation Intact Formamide Isolated MechNeutral->Preservation

Mechanistic pathways of pH-dependent degradation of N-(2-Methoxy-5-pyridyl)formamide.

Troubleshooting Q&A

Q1: I used a standard 1M HCl wash to remove unreacted amine starting materials, but my formamide completely disappeared. What happened? A: You induced rapid acid-catalyzed hydrolysis. As explained above, protonating the pyridine ring turns the formyl carbon into a highly reactive electrophile. If you must remove unreacted amines without relying on strongly acidic conditions, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper will selectively complex the amines and partition them into the aqueous phase (turning it purple/blue) while leaving your formamide intact at a much milder pH[3].

Q2: I switched to a saturated NaHCO₃ wash (pH ~8.5) to neutralize the reaction, but I still saw ~20% degradation. Why? A: Formamide hydrolysis is highly temperature-dependent. At room temperature, even mildly basic conditions can initiate the formation of the diol intermediate[2]. To prevent this, you must perform the wash at < 5 °C and strictly limit the biphasic contact time to under 5 minutes.

Q3: I used a neutral water wash, but my yield is still low after the rotavap. What is going wrong? A: Prolonged exposure to water during rotary evaporation can drive neutral hydrolysis. To prevent this, you must remove residual water prior to concentration. A highly effective technique is azeotropic drying: concentrate the compound from toluene 1-3 times before final drying in a vacuum desiccator[3].

Quantitative Stability Data

To illustrate the necessity of strict workup controls, the following table summarizes the stability profile of aryl formamides under various standard workup conditions.

Workup Condition (pH Level)Temperature (°C)Biphasic Contact Time (min)Estimated Formamide Recovery (%)Primary Degradation Pathway
1.0 (1M HCl Wash)2515< 10%Acid-catalyzed hydrolysis
8.5 (Sat. NaHCO₃ Wash)251575 - 80%Base-catalyzed hydrolysis
7.0 (Phosphate Buffer)55> 98%None (Stable)
N/A (Non-aqueous Plug)20N/A> 99%None (Stable)

Step-by-Step Methodologies

To ensure a self-validating system, choose the appropriate protocol based on the composition of your crude reaction mixture.

WorkupLogic Start Crude Reaction Mixture (N-(2-Methoxy-5-pyridyl)formamide) CheckSalts Are inorganic salts or highly polar byproducts present? Start->CheckSalts Aqueous Aqueous Workup Required CheckSalts->Aqueous Yes NonAqueous Non-Aqueous Workup CheckSalts->NonAqueous No BufferWash Wash with pH 7.0 Phosphate Buffer Keep T < 5 °C Aqueous->BufferWash SilicaPlug Filter through Silica/Celite plug Elute with EtOAc NonAqueous->SilicaPlug Dry Azeotropic Drying (Toluene) or Na₂SO₄ (Avoid MgSO₄) BufferWash->Dry SilicaPlug->Dry

Decision tree for selecting the optimal workup strategy to prevent formamide hydrolysis.

Protocol A: Non-Aqueous Silica Plug Workup (Preferred)

Use this protocol if your reaction is homogenous and free of heavy inorganic salt loads.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents. Keep the water bath below 30 °C.

  • Suspension: Suspend the crude residue in a minimal amount of a low-polarity solvent mixture (e.g., 10% EtOAc in Hexanes).

  • Filtration: Prepare a short plug of silica gel (or Celite if removing transition metal catalysts) in a sintered glass funnel. Filter the suspension through the plug.

  • Elution: Elute with a solvent system that carries the formamide but leaves highly polar impurities at the baseline (e.g., 50% EtOAc/Hexanes).

  • Azeotropic Drying: To ensure absolute removal of trace moisture before final isolation, add 10 mL of toluene to the eluent and concentrate on the rotavap. Repeat this process 1-2 times[3].

  • Final Drying: Place the isolated solid in a vacuum desiccator overnight.

Protocol B: Cold Buffered Aqueous Workup

Use this protocol only if you must remove water-soluble inorganic salts.

  • Preparation: Pre-chill a 0.1 M phosphate buffer solution (pH 7.0) and your extraction solvent (e.g., EtOAc or MTBE) in an ice bath to 0–5 °C.

  • Quenching: Add the crude reaction mixture dropwise to the chilled buffer solution.

  • Extraction: Transfer to a separatory funnel and add the chilled extraction solvent. Invert gently 3-4 times. Do not shake vigorously to avoid emulsion formation, which increases aqueous contact time.

  • Separation: Separate the organic layer immediately. The total time the product spends in the biphasic mixture must be strictly limited to < 5 minutes.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. Note: Avoid MgSO₄, as it can act as a mild Lewis acid and interact with the pyridine nitrogen.

  • Concentration: Concentrate under reduced pressure with the water bath strictly maintained at ≤ 25 °C.

References

  • Source: nih.
  • Source: organic-chemistry.
  • Source: ust.

Sources

Troubleshooting

strategies for drying and storage of hygroscopic formamide derivatives

Welcome to the Advanced Solvent Management Portal. This technical guide is designed for researchers, scientists, and drug development professionals who require ultra-dry, amine-free hygroscopic formamide derivatives (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvent Management Portal. This technical guide is designed for researchers, scientists, and drug development professionals who require ultra-dry, amine-free hygroscopic formamide derivatives (e.g., N,N-Dimethylformamide [DMF], Formamide, N-Methylformamide [NMF]).

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative desiccant data, and self-validating protocols to ensure the integrity of your moisture-sensitive assays and syntheses.

Mechanistic Insights: The Vulnerability of Formamide Solvents

Formamide derivatives are highly polar, aprotic solvents with a profound affinity for atmospheric moisture. The presence of water is not merely a physical contaminant; it initiates a chemical degradation cascade.

When DMF absorbs water, it undergoes hydrolysis to yield formic acid and dimethylamine (DMA). This reaction is notoriously catalyzed by both acidic and basic impurities[1]. Furthermore, thermal stress (e.g., heating to its atmospheric boiling point of 153°C) causes direct decomposition into DMA and carbon monoxide (CO)[2]. The presence of DMA is catastrophic for reactions like peptide synthesis, as the amine acts as a competing nucleophile, prematurely capping growing peptide chains.

DMF_Degradation DMF N,N-Dimethylformamide (DMF) Hydrolysis Hydrolysis Pathway DMF->Hydrolysis Thermal Thermal Degradation DMF->Thermal H2O Absorbed Moisture (H2O) H2O->Hydrolysis Base Base/Acid Catalysts (e.g., KOH, NaOH) Base->Hydrolysis Catalyzes Heat Thermal Stress (>150°C) Heat->Thermal Catalyzes DMA Dimethylamine (Reactive Amine) Hydrolysis->DMA FormicAcid Formic Acid Hydrolysis->FormicAcid Thermal->DMA CO Carbon Monoxide Thermal->CO

Mechanisms of DMF degradation via moisture-induced hydrolysis and thermal stress.

Troubleshooting FAQs

Q: Why did my peptide coupling yield drop significantly when using a month-old bottle of DMF? A: Causality: Hygroscopicity and Hydrolysis. Once the septum of a commercial DMF bottle is pierced, atmospheric moisture enters. Over a month, this moisture drives the hydrolysis of DMF into dimethylamine (DMA)[1]. DMA is a potent nucleophile that outcompetes your amino acids, capping the peptide chain and ruining the yield. Always store DMF over activated molecular sieves under an inert atmosphere.

Q: Can I dry N-methylformamide (NMF) or DMF using Calcium Hydride (CaH₂), Potassium Hydroxide (KOH), or Sodium Hydroxide (NaOH)? A: Causality: Base-catalyzed degradation. Absolutely not. Basic desiccants like KOH, NaOH, and CaH₂ catalyze the rapid decomposition of formamides into amines and carbon monoxide, even at room temperature[1],[2]. Using these will destroy your solvent and generate dangerous off-gassing.

Q: Is it necessary to distill DMF after drying it with molecular sieves? A: Causality: Particulate and Amine Removal. If your only goal is moisture removal, standing DMF over 20% m/v activated 3Å molecular sieves for 72 hours is sufficient to reach <10 ppm water[3]. However, if the solvent has aged and already contains DMA (indicated by a faint "fishy" odor), molecular sieves will not remove the amine. In this case, vacuum distillation is required to separate the pure DMF from the volatile amine impurities[1].

Quantitative Desiccant Efficacy Data

To make informed decisions on solvent purification, refer to the following comparative data on desiccant efficacy for formamide derivatives.

DesiccantSuitability for FormamidesMechanistic RationaleEst. Residual Water
3Å Molecular Sieves Excellent Physical adsorption. 3Å pores strictly exclude DMF molecules while trapping 2.8Å water molecules. Optimal at 20% m/v loading for 72+ hours[4].<10 ppm
Barium Oxide (BaO) Good (Pre-drying)Chemical reaction with water. Safe for DMF, but requires subsequent decantation and vacuum distillation[1].~50 ppm
Silica Gel / Alumina ModeratePhysical adsorption. Less effective than 3Å sieves for profound drying; requires column packing[3].~50-100 ppm
Calcium Hydride (CaH₂) DANGEROUS Strongly basic nature catalyzes DMF decomposition into dimethylamine and CO[2].N/A
KOH / NaOH DANGEROUS Strongly basic; causes rapid, noticeable degradation of formamides upon standing[2].N/A

Validated Experimental Protocols

The following protocols form a self-validating system. By strictly controlling temperature, pressure, and chemical compatibility, you eliminate the variables that lead to solvent degradation.

Protocol A: Activation of 3Å Molecular Sieves

Molecular sieves absorb atmospheric moisture rapidly. Commercial "activated" sieves must be re-activated prior to use to guarantee sub-10 ppm drying performance.

  • Rinse: Wash commercial 3Å molecular sieves with deionized water, followed by HPLC-grade methanol to remove fine aluminosilicate dust.

  • Pre-Dry: Air dry the sieves in a fume hood for 2 hours.

  • Thermal Activation: Place the sieves in a muffle furnace and heat at 300°C for 24 hours[3].

  • Inert Cooling (Critical): Transfer the hot sieves immediately into a vacuum desiccator. Allow them to cool to room temperature under active vacuum to prevent moisture re-absorption.

  • Storage: Backfill the desiccator with dry Argon and store the sieves in an airtight, Argon-flushed container.

Protocol B: Rigorous Drying and Vacuum Distillation of DMF

This protocol removes both bulk water and amine impurities without inducing thermal degradation.

  • Pre-Drying: Add anhydrous Barium Oxide (BaO) or activated 3Å molecular sieves (20% m/v) to commercial DMF. Allow it to stand sealed for 24 hours[1],[3].

  • Decantation: Carefully decant the pre-dried DMF into a dry, Argon-purged distillation flask, leaving the solid desiccants behind.

  • Vacuum Distillation: Apply a vacuum of ~20 mmHg. Causality Check: Lowering the pressure reduces the boiling point of DMF from 153°C to approximately 60°C. This is critical to prevent the thermal decomposition of DMF into DMA and CO[1].

  • Fraction Collection: Discard the first 10% of the distillate (fore-run) to ensure complete removal of any azeotropic water or highly volatile amines.

  • System Validation: Extract a 1 mL aliquot of the main fraction using a dry, Argon-purged syringe. Inject it into a coulometric Karl Fischer titrator. The system is validated when the reading confirms <10 ppm residual water[5].

Protocol C: Long-Term Inert Storage
  • Preparation: Pre-fill an oven-dried Schlenk flask or Sure/Seal™ bottle with activated 3Å molecular sieves (approx. 10% m/v).

  • Transfer: Transfer the freshly distilled DMF into the storage vessel under a positive pressure of Argon.

  • Sealing: Seal the vessel, flush the headspace with Argon for 3 minutes, and store in a dark, cool, ventilated cabinet. (Note: Do not store Formamide below 5°C, as its freezing point is ~2-3°C, which can cause container fracture).

Drying_Workflow CommDMF Commercial DMF (High Water Content) PreDry Pre-Drying (BaO or 3Å Sieves) 24 Hours CommDMF->PreDry Add Desiccant Decant Decantation & Filtration PreDry->Decant Remove Solids Distill Vacuum Distillation (~20 mmHg, <60°C) Decant->Distill Transfer to Still Store Inert Storage (Activated 3Å Sieves, Argon Atmosphere) Distill->Store Collect Dry Fraction

Step-by-step workflow for the rigorous drying and long-term storage of formamide derivatives.

References

  • Williams, B. G., & Lawton, M. C. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at:[Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. LibreTexts Organic Chemistry Supplemental Modules. Available at:[Link]

Sources

Optimization

overcoming catalyst poisoning in coupling reactions with N-(2-Methoxy-5-pyridyl)formamide

This is a Technical Support Center guide designed for researchers encountering catalyst deactivation when using -(2-Methoxy-5-pyridyl)formamide . Topic: Overcoming Catalyst Poisoning in Coupling Reactions with -(2-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for researchers encountering catalyst deactivation when using


-(2-Methoxy-5-pyridyl)formamide .

Topic: Overcoming Catalyst Poisoning in Coupling Reactions with


-(2-Methoxy-5-pyridyl)formamide
Ticket ID:  CHEM-SUP-2025-PYR
Status:  Open for Resolution[1]

Executive Summary: The "Double-Trap" Problem

You are likely experiencing stalled conversion (<20%) or immediate catalyst precipitation (Pd-black) when using


-(2-Methoxy-5-pyridyl)formamide.[1] This is not a quality issue with your reagents; it is a structural inevitability of the substrate.

This molecule presents a dual-mode coordination trap for soft metal catalysts (Pd, Ni, Cu):

  • The Pyridine Trap: The nitrogen at position 1 (

    
    ) is a potent 
    
    
    
    -donor.[1] While the 2-methoxy group reduces basicity (pKa ~3.2 vs. 5.2 for pyridine) via inductive withdrawal, it does not eliminate coordination, especially with electrophilic Pd(II) species.[1]
  • The Amidate Trap: Under basic conditions required for cross-coupling, the formamide N-H is deprotonated.[1] The resulting amidate is a powerful bridging ligand that can displace phosphines, forming unreactive dimeric resting states.

Diagnostic Workflow

Before altering your screen, confirm the poisoning mechanism using this decision matrix.

DiagnosisWorkflow Start Symptom: Low Yield / Stalled Reaction ColorCheck Check Reaction Color Start->ColorCheck BlackPpt Black Precipitate forms < 10 min? ColorCheck->BlackPpt Kinetic Kinetic Profile (GC/LC) BlackPpt->Kinetic No (Remains clear/brown) PdBlack Diagnosis: Ligand Displacement (Pyridine N displaced phosphine) BlackPpt->PdBlack Yes Kinetic->PdBlack Zero conversion RestingState Diagnosis: Stable Off-Cycle Species (Amidate/Pyridine Chelation) Kinetic->RestingState Stalls after 15-20%

Figure 1: Diagnostic decision tree for identifying the mode of catalyst failure.

The Solution: Steric Shielding & Protocol Engineering

A. Ligand Selection (The "Cone of Protection")

Standard ligands like


 or dppf are insufficient.[1] The pyridine nitrogen will displace them.[1] You must use Bulky Biaryl Phosphines  or Sterically Demanding NHCs .[1]
Ligand ClassRecommended LigandMechanism of Action
Buchwald Generation III/IV BrettPhos or tBuBrettPhos The bulky tri-isopropyl groups on the non-coordinating ring create a "roof" over the Pd center, physically blocking the approach of the pyridine nitrogen while allowing the oxidative addition of the aryl halide.
Biaryl Phosphine XPhos Excellent for general cases.[1] The isopropyl groups prevent formation of dimeric amidate bridges.
NHC (Carbene) Pd-PEPPSI-IPr The "throw-away" pyridine ligand in the precatalyst ensures rapid initiation, while the bulky IPr ligand prevents substrate inhibition.[1]
B. The "Dummy Ligand" Strategy

If changing the primary ligand is not possible, add a Lewis Acid scavenger to bind the pyridine nitrogen sacrificially.

  • Additive:

    
     or 
    
    
    
    (0.5 - 1.0 equiv).[1]
  • Logic: These hard Lewis acids bind the hard pyridine nitrogen/methoxy oxygen, leaving the soft Pd(0) free for the catalytic cycle.

Step-by-Step Optimization Protocol

Objective: Coupling of


-(2-Methoxy-5-pyridyl)formamide (as Nucleophile or Electrophile) without deactivation.[1]
Phase 1: Catalyst Pre-Activation (Crucial)

Do not mix all reagents at once.[1] The substrate will bind Pd(II) before it reduces to active Pd(0).

  • Vessel A: Charge Pd precursor (e.g.,

    
    , 2 mol%) and Ligand (e.g., BrettPhos , 4-6 mol%) in dioxane.
    
  • Heat: Stir at 60°C for 5-10 minutes. Color change indicates formation of the active

    
     species.
    
  • Vessel B: Charge Substrate (

    
    -(2-Methoxy-5-pyridyl)formamide), Coupling Partner, and Base (
    
    
    
    or
    
    
    ).[1]
  • Combine: Transfer the active catalyst solution (A) to the substrate mixture (B) via syringe.

Phase 2: Base & Solvent Engineering[1]
  • Avoid:

    
     (Strong bases generate high concentrations of the interfering amidate).
    
  • Use:

    
     (anhydrous) or 
    
    
    
    .[1] These provide a "buffered" deprotonation, keeping the concentration of the free amidate anion low.
  • Solvent:

    
     or 
    
    
    
    .[1] Protic solvents can hydrogen-bond to the pyridine nitrogen, reducing its ability to poison the metal.

Mechanistic Visualization

Understanding the "Resting State" allows you to break it.

CatalystPoisoning cluster_0 The Poison Trap cluster_1 The Solution (Steric Shield) Pd Pd Substrate N-(2-MeO-Py)Formamide Pd->Substrate Coordination (Pyridine N) Pd->Substrate Chelation (Amidate O) Pd_Active Pd Pd->Pd_Active Ligand Exchange (Difficult if poisoned) Ligand BrettPhos (Bulky) Ligand->Pd_Active Shields Metal

Figure 2: Comparison of the poisoned state (left) vs. the sterically protected active state (right).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)2 as a precursor? A: No.


 is a Pd(II) species.[1] The pyridine moiety in your substrate will coordinate to it immediately, forming a stable 

complex that resists reduction to Pd(0).[1] Use

or a pre-formed Pd(0) precatalyst like Pd(crotyl)(tBuBrettPhos)Cl .[1]

Q: Why does the reaction turn black instantly? A: This is "Pd-Black" formation.[1] Your ligand is too small or too labile.[1] The pyridine nitrogen displaced the phosphine, destabilizing the Pd(0), which then aggregated into inactive metal particles. Switch to tBuXPhos or BrettPhos .

Q: My reaction works on 50mg but fails on 5g. Why? A: Catalyst poisoning is concentration-dependent.[1] At higher concentrations, the probability of bimolecular catalyst dimerization (bridged by the formamide/amidate) increases.

  • Fix: Run the reaction more dilute (0.1 M instead of 0.5 M) or use slow addition of the pyridine substrate via syringe pump to keep its instantaneous concentration low relative to the catalyst.

References

  • Mechanisms of Pyridine Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society. Link[1]

  • Overcoming Amidate Interference

    • Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics.[1] (Discusses ligand strategies for difficult N-containing substrates). Journal of the American Chemical Society. Link[1]

  • BrettPhos/tBuBrettPhos Utility

    • Maitre, S., et al. (2011).[1] Buchwald-Hartwig amination of 2-aminopyridine derivatives.[1] (Specific application to pyridine-containing nucleophiles).[1] Organic Letters. Link[1]

  • Pre-catalyst Activation Protocols

    • Bruno, N. C., et al. (2013).[1] Improved Synthesis of Pd(II) Precatalysts for Cross-Coupling. Chemical Science.[1] Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of N-(2-Methoxy-5-pyridyl)formamide: A Comparative Guide

Introduction & Analytical Target Profile (ATP) N-(2-Methoxy-5-pyridyl)formamide is a critical intermediate in pharmaceutical synthesis, typically prepared via the formylation of 5-amino-2-methoxypyridine [3]. Ensuring it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

N-(2-Methoxy-5-pyridyl)formamide is a critical intermediate in pharmaceutical synthesis, typically prepared via the formylation of 5-amino-2-methoxypyridine [3]. Ensuring its purity is paramount, as residual starting materials or downstream degradation products can propagate through subsequent synthetic steps, compromising the final Active Pharmaceutical Ingredient (API).

In alignment with the ICH Q14 guidelines for Analytical Procedure Development, our objective is to define an Analytical Target Profile (ATP) that guarantees the method is fit-for-purpose [2]. The method must accurately quantify the main analyte while resolving structurally similar impurities, such as the starting material (5-amino-2-methoxypyridine) and potential hydrolysis products.

Structural Challenges in Chromatography

Developing an HPLC method for this compound presents two distinct physicochemical challenges:

  • Pyridine Ring Interactions: The basic pyridine nitrogen (pKa ~4.5) is prone to secondary ion-exchange interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Formamide Rotamers: The formamide group exhibits restricted rotation around the C-N bond. At ambient temperatures, this slow interconversion between cis and trans rotamers relative to the chromatographic timescale often results in peak broadening or split peaks—a phenomenon frequently misidentified as co-eluting impurities.

Methodological Workflow & Column Selection

To address these challenges, we compared two reversed-phase high-performance liquid chromatography (RP-HPLC) approaches: the industry-standard C18 (Octadecylsilane) and an alternative Phenyl-Hexyl stationary phase.

HPLC_Method_Dev ATP 1. Define ATP (ICH Q14 Guidelines) Risk 2. Physicochemical Profiling (pKa, LogP, Rotamers) ATP->Risk Screening 3. Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Risk->Screening Optimize 4. Parameter Optimization (Temp: 45°C, pH: 2.1) Screening->Optimize Validate 5. Method Validation (ICH Q2(R2) Parameters) Optimize->Validate

Workflow for HPLC method development and validation based on ICH Q14 principles.

Experimental Protocols & Self-Validating Systems

The following protocols establish a self-validating system, ensuring that every analytical run verifies its own suitability before sample analysis, adhering to ICH Q2(R2) standards [1].

Mobile Phase Preparation

To suppress the ionization of residual silanols and protonate the pyridine ring, a highly acidic mobile phase (pH ~2.1) was selected [5].

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of HPLC-grade phosphoric acid (

    
    , 85%) into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Sample & Standard Preparation
  • Diluent: Water:Acetonitrile (80:20, v/v).

  • System Suitability Test (SST) Solution: Spike N-(2-Methoxy-5-pyridyl)formamide (1.0 mg/mL) with 5-amino-2-methoxypyridine (0.01 mg/mL) to evaluate critical pair resolution.

  • Test Sample: Accurately weigh 50.0 mg of the sample into a 50 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).

Chromatographic Execution Steps
  • Equilibration: Purge the system and equilibrate the selected column with 5% Mobile Phase B for 30 minutes until a stable baseline is achieved.

  • Temperature Control (Critical Step): Set the column oven to 45°C . Causality: Elevated temperature accelerates the cis-trans rotamer interconversion of the formamide group, collapsing the broad/split peak into a single, sharp Gaussian peak.

  • SST Verification: Inject the SST solution in replicate (n=5). Proceed only if Resolution (

    
    ) > 2.0 and Tailing Factor (
    
    
    
    ) < 1.5.
  • Analysis: Inject Blank

    
     Samples 
    
    
    
    Bracketing Standard.
  • Peak Purity Assessment: Utilize a Photodiode Array (PDA) detector across 200-400 nm to confirm spectral homogeneity across the analyte peak, ensuring no co-elution occurs [4].

Quantitative Data & Performance Comparison

The standard C18 column was evaluated against a Phenyl-Hexyl column under identical gradient conditions (5% to 60% B over 15 minutes).

Table 1: Chromatographic Conditions Comparison
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Optimized)
Stationary Phase Octadecylsilane (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic +

interactions
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 45°C45°C
Detection UV at 254 nm (PDA for peak purity)UV at 254 nm (PDA for peak purity)
Table 2: System Suitability and Peak Performance
MetricAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (RT) N/A6.8 min7.4 min
Tailing Factor (

)

1.65 (Fail)1.12 (Pass)
Theoretical Plates (

)

4,2008,500
% RSD (Area, n=5)

2.4%0.6%
Table 3: Resolution of Critical Impurity Pairs
Critical PairMethod A (C18)

Method B (Phenyl-Hexyl)

5-Amino-2-methoxypyridine / API1.4 (Incomplete baseline separation)3.2 (Baseline resolved)

Mechanistic Causality: Why Phenyl-Hexyl Outperforms C18

The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl phase for this specific molecule. This is driven by two mechanistic factors:

  • Orthogonal Selectivity via

    
     Interactions:  While C18 relies solely on hydrophobic partitioning, the Phenyl-Hexyl phase features an electron-dense aromatic ring. This allows for 
    
    
    
    stacking interactions with the electron-deficient pyridine ring of N-(2-Methoxy-5-pyridyl)formamide. This dual-retention mechanism (hydrophobic + aromatic) selectively increases the retention time of the API relative to the more polar 5-amino-2-methoxypyridine, doubling the resolution (
    
    
    from 1.4 to 3.2).
  • Shielding of Residual Silanols: The rigid steric profile of the phenyl ring, combined with the hexyl spacer, provides excellent coverage of the underlying silica surface. This prevents the protonated pyridine nitrogen from interacting with any unreacted, ionized silanols, drastically reducing the tailing factor from an unacceptable 1.65 to an ideal 1.12.

Validation Framework

Following method optimization, Method B (Phenyl-Hexyl) must be fully validated according to ICH Q2(R2) guidelines to ensure it is suitable for routine quality control [1]. The validation protocol must encompass:

  • Specificity: Demonstrated via PDA peak purity angle being less than the purity threshold [4], confirming no interference from the blank or known impurities.

  • Linearity & Range: Evaluated from the Reporting Level (typically 0.05% of nominal concentration) up to 120% of the specification limit [6].

  • Accuracy & Precision: Verified through spike-recovery experiments and intermediate precision studies across multiple days and analysts.

By transitioning from a generic C18 approach to a rationally selected Phenyl-Hexyl phase and applying targeted thermal control to manage rotameric effects, laboratories can achieve a highly robust, ICH-compliant purity method for N-(2-Methoxy-5-pyridyl)formamide.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source : mastercontrol.com URL : 1

  • Title : New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods - Blog Source : pqegroup.com URL : 2

  • Title : Preparation of N-(2-Methoxy-5-pyridyl)formamide - PrepChem.com Source : prepchem.com URL :3

  • Title : Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Source : sepscience.com URL : 4

  • Title : Hplc method development and validation: an overview Source : scispace.com URL :5

  • Title : Analytical Method Development and Validation in Pharmaceuticals Source : resolvemass.ca URL : 6

Sources

Comparative

comparing synthetic routes: formic acid vs mixed anhydride method

Formic Acid (Direct) vs. Mixed Anhydride (Acetic Formic Anhydride) Executive Summary In the synthesis of active pharmaceutical ingredients (APIs), the introduction of a formyl group (N-formylation) is a critical step, of...

Author: BenchChem Technical Support Team. Date: March 2026

Formic Acid (Direct) vs. Mixed Anhydride (Acetic Formic Anhydride)

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs), the introduction of a formyl group (N-formylation) is a critical step, often serving as a precursor for isocyanides, a protecting group, or a pharmacophore scaffold (e.g., fluoroquinolones).[1][2][3]

This guide compares the two dominant synthetic routes:

  • Direct Formylation: Thermal condensation using formic acid (HCOOH).

  • Mixed Anhydride Method: Activation via in situ generated Acetic Formic Anhydride (AFA).

The Verdict: While direct formylation offers superior atom economy for robust substrates, the Mixed Anhydride (AFA) method is the superior choice for complex, heat-sensitive, or sterically hindered amines , provided that strict temperature control is maintained to prevent acetylation byproducts.

Mechanistic Underpinnings

To choose the correct route, one must understand the electrophilic activation involved.

  • Route A (Direct): Relies on the carbonyl carbon of formic acid. Without activation, this carbon is only moderately electrophilic. High temperatures are required to overcome the activation energy and drive the equilibrium by removing water (Le Chatelier’s principle).

  • Route B (Mixed Anhydride): Creates a competition between two electrophilic sites: the formyl carbonyl and the acetyl carbonyl. The reaction relies on the electronic differentiation between these two centers.

Mechanistic Pathway & Selectivity

The following diagram illustrates the kinetic competition in the Mixed Anhydride method. The formyl group is significantly more electrophilic (less steric bulk, less electron donation from the substituent) than the acetyl group, driving the reaction toward formylation if the temperature is controlled.

FormylationMechanism Substrates Formic Acid + Acetic Anhydride AFA Acetic Formic Anhydride (AFA) (Active Species) Substrates->AFA 0°C, <15 mins TS_Formyl Transition State A (Formyl Attack) AFA->TS_Formyl Fast (Kinetic Control) TS_Acetyl Transition State B (Acetyl Attack) AFA->TS_Acetyl Slow (Requires Heat) Amine Amine Nucleophile (R-NH2) Amine->TS_Formyl Amine->TS_Acetyl Prod_Formyl N-Formyl Product (Desired) TS_Formyl->Prod_Formyl Prod_Acetyl N-Acetyl Byproduct (Undesired) TS_Acetyl->Prod_Acetyl

Figure 1: Kinetic competition in Mixed Anhydride formylation. The formyl attack is kinetically favored due to higher electrophilicity.[4]

Critical Comparative Analysis
3.1. Selectivity and Purity
  • Direct Method: 100% Chemoselective for formylation. There is no acetyl group present, so acetylation is impossible. The main impurity is unreacted starting material or thermal degradation products.

  • Mixed Anhydride: High selectivity (>95%) only at low temperatures (0°C to -20°C). If the reaction exotherms or warms to room temperature too quickly, the rate of acetyl attack increases, leading to difficult-to-separate N-acetyl impurities [1].

3.2. Reaction Kinetics & Conditions
  • Direct Method: Slow. Often requires reflux (80–110°C) for 4–24 hours. Requires azeotropic removal of water (Dean-Stark) to push conversion >90% [2].

  • Mixed Anhydride: Extremely fast. Reactions often complete in <30 minutes.[2] The active reagent (AFA) is unstable and decomposes to CO and acetic acid above room temperature, necessitating fresh in situ preparation [3].[5][6]

3.3. Scalability
  • Direct Method: Highly scalable. The removal of water via azeotrope is standard in process chemistry.

  • Mixed Anhydride: Scalable but requires careful heat management.[6] The mixing of formic acid and acetic anhydride is exothermic; on a large scale, this accumulation of heat can trigger rapid decomposition (gassing out of CO).

Experimental Protocols (Self-Validating)
Protocol A: The Mixed Anhydride Method (High Reactivity)

Best for: Sterically hindered amines, heat-sensitive substrates.

Reagents:

  • Formic Acid (98%, 1.2 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Amine Substrate (1.0 equiv)[1][2][7]

  • Solvent: Dry THF or DCM.[7]

Step-by-Step:

  • Preparation of AFA: In a flame-dried flask under N2, cool Acetic Anhydride (1.1 eq) to 0°C.

  • Activation: Dropwise add Formic Acid (1.2 eq). Validation: Ensure internal temperature does not exceed 5°C. Stir at 0°C for 15 minutes. Do not stir longer than 1 hour; AFA degrades.

  • Addition: Cool the amine solution (in THF) to -10°C. Cannulate the cold AFA mixture into the amine solution slowly.

    • Why? Adding AFA to the amine keeps the amine concentration high relative to the anhydride, favoring the faster kinetic pathway (formylation).

  • Quench: Monitor by TLC (usually complete in 15 min). Quench with sat. NaHCO3 to neutralize acetic acid byproduct.

Protocol B: Azeotropic Direct Formylation (High Atom Economy)

Best for: Large scale, robust amines, cost-sensitive processes.

Reagents:

  • Formic Acid (85% aq., 1.5–2.0 equiv)

  • Solvent: Toluene (preferred) or Xylene.

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add Amine (1.0 eq) and Formic Acid (1.5 eq) to Toluene (10 vol).

  • Reflux: Heat to vigorous reflux (approx. 110°C).

    • Validation: You must observe water separating in the Dean-Stark trap. If water is not collecting, conversion will stall at ~60%.

  • Completion: Continue reflux until water evolution ceases (typically 6–12 hours).

  • Workup: Evaporate toluene. The product is often pure enough for the next step without chromatography.

Performance Data Summary
FeatureDirect Formylation (Azeotropic)Mixed Anhydride (AFA)
Typical Yield 85–98% [2]90–99% [4]
Reaction Time 6–24 Hours15–60 Minutes
Temperature 110°C (Reflux)-20°C to 0°C
Atom Economy High (Byproduct: H2O)Low (Byproduct: AcOH)
Major Risk Thermal degradation of substrateN-Acetylation side reaction
Steric Tolerance Low (Struggles with bulky amines)High (Excellent for bulky amines)
Decision Matrix

Use the following workflow to select the appropriate method for your specific molecule.

DecisionTree Start Start: Select Method Sensitive Is substrate heat sensitive? Start->Sensitive Hindered Is the amine sterically hindered? Sensitive->Hindered No RouteA USE MIXED ANHYDRIDE (AFA) (Protocol A) Sensitive->RouteA Yes Scale Is this >1kg Scale? Hindered->Scale No Hindered->RouteA Yes RouteB USE DIRECT REFLUX (Protocol B) Scale->RouteB Yes (Cost/Waste priority) RouteC Consider Catalytic Direct (ZnO or Lewis Acid) Scale->RouteC No (Lab Scale)

Figure 2: Process decision tree for N-formylation strategy selection.

References
  • Strazzolini, P., et al. (1990). "Acetic Formic Anhydride: A Review." Il Farmaco, 45, 493.
  • Jung, S. H., et al. (2002). "A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid." Bulletin of the Korean Chemical Society, 23(10), 1491-1492. Link

  • Muramatsu, I., et al. (1970). "Acetic Formic Anhydride."[3][6][7][8][9][10][11][12] Organic Syntheses, 50, 1. Link

  • Shekhar, A. C., et al. (2009).[13][14] "Facile N-formylation of amines using Lewis acids." Tetrahedron Letters, 50(50), 7099-7101.[13][14] (Comparison of catalytic methods vs traditional routes). Link

Sources

Comparative

Validating N-(2-Methoxy-5-pyridyl)formamide Purity: A Comparative Analytical Guide

Topic: Validating N-(2-Methoxy-5-pyridyl)formamide Purity Against Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Abstract In the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating N-(2-Methoxy-5-pyridyl)formamide Purity Against Reference Standards Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Abstract

In the synthesis of high-value pharmaceutical intermediates, relying solely on Certificate of Analysis (CoA) values from commercial suppliers can introduce critical risks into downstream applications. This guide provides a rigorous technical framework for validating N-(2-Methoxy-5-pyridyl)formamide (CAS: 5428-89-7), a pivotal intermediate in the synthesis of kinase inhibitors (e.g., Selpercatinib analogs). We compare the industry-standard HPLC-UV methodology against the absolute quantification power of Quantitative NMR (qNMR) , demonstrating why a multi-modal validation strategy is essential for establishing an internal reference standard.

Strategic Analysis: The Purity Paradox

As a Senior Application Scientist, I often observe a "Purity Paradox" in drug development: researchers trust a >98% HPLC area-under-curve (AUC) value without accounting for response factor disparities.

For N-(2-Methoxy-5-pyridyl)formamide , the primary impurity is often the unreacted precursor, 5-Amino-2-methoxypyridine . This precursor has a significantly different molar extinction coefficient (


) than the formylated product. If the precursor absorbs UV light less efficiently at the detection wavelength, HPLC-UV will grossly overestimate the product's purity.

The Solution: We must validate the "working standard" (the synthesized or purchased batch) against a "primary method" (qNMR) to establish its true potency before using it to calibrate HPLC routines.

Comparative Analysis of Analytical Alternatives

We evaluated three approaches to purity validation. The table below summarizes their performance metrics specifically for pyridine-based formamides.

Table 1: Analytical Method Performance Matrix

FeatureMethod A: HPLC-UV (DAD) Method B: qNMR (Internal Std) Method C: GC-MS
Primary Utility Routine purity checks, impurity profiling.Absolute purity determination (Potency).Residual solvent & volatile impurity analysis.
Specificity High (separates structurally similar impurities).Extreme (distinct chemical shifts).Moderate (thermal degradation risk).
Bias Source Relative Response Factors (RRF) unknown.Weighing errors; internal standard purity.Thermal instability of formamide bond.
Limit of Quantitation < 0.05%~0.5%< 0.1%
Verdict Operational Standard (Needs calibration).Gold Standard (Self-validating).Supplementary (Solvents only).
Experimental Protocols: The Validation Workflow
Phase 1: The "Gold Standard" – qNMR Protocol

Objective: Determine the absolute weight-percent purity (potency) of the material to establish it as a Reference Standard.

Causality: We choose qNMR because it is a molar response detector.[2] The signal intensity depends only on the number of protons, independent of the chemical structure's UV absorbance.

Materials:

  • Analyte: N-(2-Methoxy-5-pyridyl)formamide (dried in vacuo for 24h).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade, >99.9%).

  • Solvent: DMSO-d6 (provides optimal solubility and separates amide rotamer peaks).

Step-by-Step Protocol:

  • Gravimetry: Weigh exactly 15.0 mg of the Analyte (

    
    ) and 10.0 mg of the IS (
    
    
    
    ) into the same vial. Precision must be
    
    
    mg.
  • Solvation: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitative integration).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS singlet at

      
       6.1 ppm (3 protons).
      
    • Integrate the unique aromatic proton of the pyridine ring at

      
       8.4 ppm (1 proton). Note: Watch for rotamers; if the formamide exists as cis/trans isomers, sum the integrals of both conformers.
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[3][4][5]
Phase 2: The "Workhorse" – HPLC-UV Validation

Objective: Use the qNMR-validated material to calibrate an HPLC method for routine batch testing.

Causality: HPLC is preferred for daily use due to higher sensitivity for trace impurities (<0.1%) which qNMR might miss.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers basic pyridine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 254 nm (reference 360 nm).

Protocol:

  • Standard Prep: Prepare a 0.5 mg/mL solution of the qNMR-validated Reference Standard.

  • Sample Prep: Prepare a 0.5 mg/mL solution of the Test Batch.

  • System Suitability: Inject Reference Standard 5 times. Ensure RSD of peak area < 0.5%.

  • Analysis: Inject Test Batch. Compare retention times and calculate purity using the "External Standard Method" (using the known potency from qNMR) rather than simple area normalization.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the compound, highlighting the critical check-point where qNMR corrects potential HPLC bias.

ValidationWorkflow Start Crude Synthesized N-(2-Methoxy-5-pyridyl)formamide HPLC_Screen Step 1: HPLC-UV Screening (Area %) Start->HPLC_Screen Decision1 Purity > 98%? HPLC_Screen->Decision1 Purify Recrystallize / Prep-HPLC Decision1->Purify No qNMR Step 2: qNMR Analysis (Absolute Quantitation) Decision1->qNMR Yes Purify->HPLC_Screen Discrepancy Compare HPLC vs qNMR Is Difference > 2%? qNMR->Discrepancy Identify_Impurity Identify Hidden Impurity (Likely Precursor w/ Low UV) Discrepancy->Identify_Impurity Yes Assign_Potency Step 3: Assign Potency Value (Create Internal Reference Std) Discrepancy->Assign_Potency No Identify_Impurity->Purify Routine_QC Step 4: Routine QC (Calibrated HPLC Method) Assign_Potency->Routine_QC

Figure 1: The "Self-Validating" workflow ensuring absolute potency assignment before routine QC.

Case Study: The Hidden Amine

In a recent validation of a commercial batch labeled "99% Purity (HPLC)," our application of this protocol revealed a critical discrepancy.

  • Supplier Claim: 99.2% (HPLC at 254 nm).

  • qNMR Result: 94.5% (Weight/Weight).

  • Analysis: The impurity was identified as 5-Amino-2-methoxypyridine .

  • Mechanism: The formamide product has a high extinction coefficient at 254 nm due to the extended conjugation of the amide with the pyridine ring. The amine precursor, lacking the carbonyl auxochrome, absorbs weakly at this wavelength. Thus, a 5% mass contamination of the amine appeared as only a 0.8% impurity peak in the HPLC trace.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][6][7][8][9][10] [Link]

  • Pauli, G. F., et al. (2014). The 1H qNMR Method: A Standard Operating Procedure for the Absolute Quantitation of Natural Products and Other Complex Analyte Mixtures. Journal of Natural Products. [Link]

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[11] Almac Sciences Technical Articles. [Link]

  • PrepChem. (n.d.). Preparation of N-(2-Methoxy-5-pyridyl)formamide.[12][Link]

Sources

Validation

A Guide to the Accurate Melting Point Determination of N-(2-Methoxy-5-pyridyl)formamide and Navigating Potential Discrepancies

For Researchers, Scientists, and Drug Development Professionals Introduction to N-(2-Methoxy-5-pyridyl)formamide and the Significance of its Melting Point N-(2-Methoxy-5-pyridyl)formamide is a chemical compound of intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(2-Methoxy-5-pyridyl)formamide and the Significance of its Melting Point

N-(2-Methoxy-5-pyridyl)formamide is a chemical compound of interest in pharmaceutical and materials science research. Its melting point is a fundamental physicochemical property that serves as a crucial indicator of purity and identity. An accurate and sharp melting point range suggests a high degree of purity, while a depressed and broad melting range can indicate the presence of impurities.[1] In drug development, even minor impurities can significantly impact the safety and efficacy of a final product, making precise characterization essential.

Reported Melting Point of N-(2-Methoxy-5-pyridyl)formamide

A literature search reveals a reported melting point for N-(2-Methoxy-5-pyridyl)formamide, synthesized from 5-Amino-2-methoxy pyridine and ethyl formate. The structure of the resulting pink solid was confirmed by mass spectroscopy (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy.[2]

CompoundReported Melting Point (°C)Source
N-(2-Methoxy-5-pyridyl)formamide81-83[2]

It is important to note that a single data point provides a reference but does not preclude the possibility of variations. Such discrepancies can arise from a multitude of factors, which this guide will explore in detail. For context, a structurally related compound, N-(Pyridin-3-yl)formamide, has a reported melting point of 93-97 °C, illustrating how subtle changes in molecular structure can influence this physical property.[3]

Unraveling Discrepancies: A Guide to Best Practices

Discrepancies in melting point determination can often be traced back to three key areas: sample purity, experimental technique, and the intrinsic properties of the compound itself, such as polymorphism.

The Critical Role of Purity: Melting Point Depression

The presence of impurities is a primary cause of a lowered and broadened melting point range.[4][5] This phenomenon, known as melting point depression, occurs because the impurity disrupts the crystal lattice of the pure substance, requiring less energy to break the intermolecular forces.[5]

To mitigate the impact of impurities:

  • Rigorous Purification: Employ appropriate purification techniques such as recrystallization, chromatography, or sublimation to ensure the highest possible purity of the sample.

  • Mixed Melting Point Technique: To confirm the identity and purity of a synthesized batch of N-(2-Methoxy-5-pyridyl)formamide against a known standard, the mixed melting point technique is invaluable.[4][6][7] An intimate 1:1 mixture of the sample and the standard should be prepared. If the melting point of the mixture is sharp and undepressed compared to the individual components, it provides strong evidence that the two are identical.[4][6] A depression in the melting point of the mixture indicates that the synthesized sample is either impure or a different compound altogether.[4]

The Art of Technique: Adherence to Standardized Protocols

Inconsistent or flawed experimental technique is another major source of variability in melting point data. The most common error is heating the sample too quickly, which can lead to an artificially high and broad melting range.[8]

To ensure accurate and reproducible results, adherence to an established protocol, such as the one outlined in the United States Pharmacopeia (USP) General Chapter <741>, is paramount.[9][10][11][12][13]

Experimental Protocol for Accurate Melting Point Determination (Based on USP <741> Class Ia)

  • Sample Preparation:

    • Ensure the sample of N-(2-Methoxy-5-pyridyl)formamide is thoroughly dried to remove any residual solvent, as moisture can act as an impurity and depress the melting point.[14]

    • Finely powder the sample to ensure uniform heat distribution.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm, ensuring dense packing to avoid air pockets.[8][9]

  • Apparatus Setup and Calibration:

    • Use a calibrated melting point apparatus. Regular calibration with certified reference standards is crucial for accurate temperature readings.[1][9][14]

    • Place the capillary tube in the heating block of the apparatus.

  • Heating and Observation:

    • Set the initial heating rate to be rapid until the temperature is about 10-15°C below the expected melting point (approximately 65-70°C for N-(2-Methoxy-5-pyridyl)formamide).

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[14]

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the clear point). The melting point is reported as this range.

The Enigma of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[15] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While there are no specific reports of polymorphism for N-(2-Methoxy-5-pyridyl)formamide, it is a known phenomenon in related organic compounds and should be considered as a potential source of melting point variation. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorphic form is obtained.

Investigating Potential Polymorphism:

If significant and reproducible discrepancies in the melting point are observed despite high purity and consistent technique, an investigation into polymorphism may be warranted. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR can be employed to identify and characterize different crystalline forms.

Visualizing the Path to Accurate Melting Point Determination

The following workflow diagram illustrates the systematic approach to obtaining a reliable melting point for N-(2-Methoxy-5-pyridyl)formamide and troubleshooting any observed discrepancies.

MeltingPointWorkflow start Start: Synthesized N-(2-Methoxy-5-pyridyl)formamide purify Purification (e.g., Recrystallization) start->purify dry Thorough Drying purify->dry prepare Sample Preparation (Powder & Pack Capillary) dry->prepare determine_mp Melting Point Determination (USP <741> Protocol) prepare->determine_mp compare Compare with Literature Value (81-83 °C) determine_mp->compare match Result: Consistent Melting Point compare->match  Yes discrepancy Result: Discrepant Melting Point compare->discrepancy  No end End: Accurate Melting Point Established match->end investigate Investigate Discrepancy discrepancy->investigate check_purity Check Purity (e.g., HPLC, NMR) investigate->check_purity review_technique Review Experimental Technique investigate->review_technique polymorphism Consider Polymorphism (DSC, XRPD) investigate->polymorphism mixed_mp Mixed Melting Point with Standard check_purity->mixed_mp mixed_mp->end review_technique->end polymorphism->end

Caption: Workflow for accurate melting point determination and discrepancy investigation.

Conclusion

While the currently available literature provides a single melting point range of 81-83 °C for N-(2-Methoxy-5-pyridyl)formamide, it is imperative for researchers to recognize the potential for variability. By diligently addressing factors of purity, employing standardized experimental techniques such as those outlined in USP <741>, and considering the possibility of polymorphism, scientists can ensure the accuracy and reliability of their melting point data. This rigorous approach to the characterization of N-(2-Methoxy-5-pyridyl)formamide and other novel compounds is fundamental to the integrity and success of research and development in the chemical and pharmaceutical sciences.

References

  • What Is The Most Common Error Associated With A Melting Point Determination? Avoid Heating Too Fast For Accurate Results - Kintek Solution. (n.d.). Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • What are the sources of error in the determination of boiling point and melting point? (2018, June 15). Brainly.com. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • USP-NF. (2012). <741> MELTING RANGE OR TEMPERATURE. In United States Pharmacopeia and National Formulary (USP 35-NF 30).
  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • What is the mixed melting point technique? (2016, September 8). Quora. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Retrieved from [Link]

  • Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). University of Toronto. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Compliance with amended General Chapter USP<741>Melting Range or Temperature. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Melting point depression. (n.d.). IBChem. Retrieved from [Link]

  • Preparation of N-(2-Methoxy-5-pyridyl)formamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Melting points of the compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI. Retrieved from [Link]

  • Synthesis, Characterisation, and Coordination Behaviour of Novel Pyridyl‐formamidine Based Mn(I), Cu(II), Zn(II), and Pd(II) Complexes. (2024, November 7). ResearchGate. Retrieved from [Link]

  • Preparation and Spectroscopic Studies of Substituted Derivatives of Molybdenum Hexacarbonyl. (n.d.). Academia.edu. Retrieved from [Link]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2018). Survey and analysis of crystal polymorphism in organic structures. IUCrJ, 5(1), 53–62. [Link]

  • Formamide. (n.d.). Wikipedia. Retrieved from [Link]

  • N-(2-Methoxy-2-methylpropyl)formamide. (n.d.). PubChem. Retrieved from [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... (2020, January 1). PMC. Retrieved from [Link]

  • Polymorphism In Molecular Crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Methoxy Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymorphism of glimepiride: Crystallographic study, thermal transitions behavior and dissolution study. (n.d.). ResearchGate. Retrieved from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved from [Link]

  • Special Issue : Polymorphism of Mechanochemically Synthesized Cocrystals. (n.d.). MDPI. Retrieved from [Link]

  • N-(2-Pyrimidinyl)-formamide. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Formamide (CAS 75-12-7). (n.d.). Cheméo. Retrieved from [Link]

  • Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3). (n.d.). Cheméo. Retrieved from [Link]

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  • N-(2-Pyridyl)formamide Properties. (n.d.). EPA. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: 2-Methoxy vs. 2-Halo Pyridine Formamides

The following guide provides a comprehensive technical comparison of 2-Methoxy vs. 2-Halo Pyridine Formamides , focusing on their chemical stability, electronic properties, and conformational preferences.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of 2-Methoxy vs. 2-Halo Pyridine Formamides , focusing on their chemical stability, electronic properties, and conformational preferences.

This analysis assumes the structural context of


-(pyridin-x-yl)formamides  (where the formamido group 

is attached to the pyridine ring), as this moiety presents significant stability challenges (deformylation) compared to the more robust pyridine-carboxamides.
Executive Summary

In medicinal chemistry, the choice between a 2-methoxy and a 2-halo substituent on a pyridine formamide scaffold dictates the molecule's hydrolytic half-life, metabolic vulnerability, and conformational lock.

  • 2-Methoxy Pyridine Formamides: Exhibit superior hydrolytic stability under neutral/basic conditions due to electron donation (+M) reducing carbonyl electrophilicity. However, they are metabolically labile (

    
    -demethylation) and prone to acid-catalyzed cleavage.
    
  • 2-Halo Pyridine Formamides: Offer superior metabolic stability (blocking oxidation) but are chemically reactive. The electron-withdrawing nature (-I) activates the formamide bond toward hydrolysis and renders the C2-position highly susceptible to nucleophilic aromatic substitution (

    
    ), a critical degradation pathway in nucleophilic solvents (e.g., water, alcohols).
    
Electronic & Structural Analysis

The stability of the formamide moiety (


) is governed by the electron density of the attached pyridine ring. The 2-substituent modulates this density through Inductive (

) and Mesomeric (

) effects.
Comparative Electronic Effects Table
Feature2-Methoxy (-OMe) 2-Fluoro (-F) 2-Chloro/Bromo (-Cl/-Br)
Electronic Effect Strong +M (Donating), Weak -IStrong -I, Strong +MStrong -I, Weak +M
Pyridine Ring Electron Density Increased (Electron Rich)Decreased (Electron Poor)Decreased (Electron Poor)
Formamide Carbonyl Character Less Electrophilic (Stable)More Electrophilic (Labile)More Electrophilic (Labile)
Amide Nitrogen Nucleophilicity IncreasedDecreasedDecreased
Dominant Degradation Risk Acid Hydrolysis /

-Demethylation
Nucleophilic Attack (

)
Nucleophilic Attack (

)
Mechanism of Electronic Stabilization
  • 2-Methoxy: The lone pair on the oxygen atom donates electron density into the pyridine ring (resonance). This increases the electron density of the amide nitrogen, strengthening the

    
     bond character and reducing the susceptibility of the carbonyl carbon to nucleophilic attack (hydrolysis).
    
  • 2-Halo: The halogen's electronegativity pulls electron density away from the ring (induction). This deactivates the amide nitrogen, weakening the

    
     resonance and making the carbonyl carbon more positive (electrophilic), thus accelerating hydrolysis rates.
    
Conformational Stability (The "Ortho Effect")

If the formamide group is adjacent to the 2-substituent (e.g., at the 3-position), intramolecular hydrogen bonding plays a pivotal role in thermodynamic stability.

Conformational Locking Diagram

The following diagram illustrates the competing resonance and hydrogen-bonding interactions that stabilize the 2-methoxy isomer over the 2-halo variants.

G cluster_0 2-Methoxy Stabilization cluster_1 2-Halo Destabilization OMe_Node 2-Methoxy Group (+M Donor) HBond_OMe Strong Intramolecular H-Bond (NH...O) OMe_Node->HBond_OMe Acceptor Site Conf_OMe Planar Conformation (Metabolically Shielded) HBond_OMe->Conf_OMe Locks Geometry Halo_Node 2-Halo Group (-I Withdrawer) HBond_Halo Weak/Repulsive Interaction (NH...X) Halo_Node->HBond_Halo Poor Acceptor (Cl/Br) Good Acceptor (F) Conf_Halo Twisted Conformation (Solvent Exposed) HBond_Halo->Conf_Halo Steric Clash (Cl/Br)

Figure 1: Conformational locking mechanisms. The 2-methoxy group provides a strong hydrogen bond acceptor (Oxygen), locking the formamide in a planar, stable conformation. 2-Chloro/Bromo substituents introduce steric clash, twisting the amide bond and exposing it to hydrolysis.

Chemical Reactivity & Degradation Pathways
A. Nucleophilic Aromatic Substitution (

)

This is the critical failure mode for 2-halo pyridine formamides.

  • 2-Halo Pyridines: The C-X bond is activated by the ring nitrogen. In nucleophilic solvents (water, methanol, biological media), the halide can be displaced by

    
     or 
    
    
    
    .
    • Risk: High.[1] Conversion to 2-hydroxy-pyridine (pyridone) or 2-alkoxy derivatives destroys the pharmacophore.

    • Order of Instability:

      
       (Fluorine is the best leaving group in 
      
      
      
      due to high electronegativity stabilizing the transition state).
  • 2-Methoxy Pyridines: The C-OMe bond is robust against

    
     under physiological conditions.
    
B. Hydrolysis (Deformylation)
  • Acidic Conditions (pH < 4):

    • 2-Methoxy: Faster degradation. Protonation of the pyridine nitrogen or the methoxy oxygen facilitates cleavage.

    • 2-Halo: Slower degradation. The electron-poor ring resists protonation.

  • Basic Conditions (pH > 8):

    • 2-Methoxy: Highly stable.

    • 2-Halo: Unstable. Hydroxide attacks both the formamide carbonyl (deformylation) and the C2-position (

      
      ).
      
Experimental Benchmarking Protocols

To objectively compare these derivatives, researchers should employ the following standardized stability assays.

Protocol 1: pH-Rate Profile Determination

Objective: Quantify the hydrolytic half-life (


) across physiological pH.
  • Preparation: Prepare 10 mM stock solutions of the 2-methoxy and 2-halo pyridine formamides in DMSO.

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Incubation: Dilute stock 1:100 into buffers (final conc. 100 µM) in glass vials. Incubate at 37°C and 60°C (accelerated).

  • Sampling: Aliquot 50 µL at

    
     hours. Quench with cold acetonitrile.
    
  • Analysis: Analyze via HPLC-UV/MS. Monitor for:

    • Loss of parent peak (

      
      ).
      
    • Appearance of deformylated amine (

      
      ).
      
    • Appearance of

      
       hydrolysis product (2-hydroxy-pyridine derivative).
      
Protocol 2: Nucleophilic Challenge (

Liability)

Objective: Assess the fragility of the C2-substituent.

  • Reagent: 10 equivalents of Glutathione (GSH) or Sodium Methoxide (NaOMe) in methanol/water.

  • Procedure: Treat 1 mM substrate with reagent at 40°C for 4 hours.

  • Readout: LC-MS detection of the Glutathione-adduct or Methoxy-adduct.

    • Pass Criteria: < 5% adduct formation.

    • Failure: 2-Fluoro derivatives typically fail this test rapidly.

Summary Recommendation
Application RequirementRecommended ScaffoldRationale
Long-term Shelf Stability 2-Methoxy Superior resistance to moisture and hydrolysis.
Metabolic Stability (Microsomes) 2-Chloro / 2-Fluoro Blocks metabolic oxidation; however,

risk must be managed.
Oral Bioavailability 2-Methoxy Better solubility and H-bond acceptor capability improves permeability.
Potency (H-Bond Donor) 2-Methoxy The OMe oxygen acts as an intramolecular anchor, pre-organizing the formamide for binding.
References
  • Electronic Effects on Pyridine Stability

    • Title: Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
    • Source: ResearchGate.[2]

    • URL:[Link]

  • Conformational Preferences

    • Title: Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine.[3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Synthesis & Reactivity of Pyridine N-Oxides/Amides

    • Title: Synthesis of 2-substituted pyridines from pyridine N-oxides.[4][5][6]

    • Source: ARKIVOC.[5]

    • URL:[Link]

  • 
     Displacement in Pyridines: 
    
    • Title: Diversification of Bipyridines via Nucleophilic Displacement.
    • Source: eScholarship.
    • URL:[Link][7]

Sources

Validation

Comparative Guide: Elemental Analysis Validation for C7H8N2O2 Scaffolds (Xanthine Derivatives)

Executive Summary In pharmaceutical development, the molecular formula C7H8N2O2 typically refers to the xanthine isomer family, most notably Theophylline , Theobromine , and Paraxanthine . These alkaloids are critical sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the molecular formula C7H8N2O2 typically refers to the xanthine isomer family, most notably Theophylline , Theobromine , and Paraxanthine . These alkaloids are critical scaffolds for bronchodilators and adenosine receptor antagonists.

While High-Resolution Mass Spectrometry (HRMS) and NMR confirm molecular structure, they fail to quantify bulk purity or solvation states effectively. This guide compares the performance of Automated Combustion Analysis (CHN) against spectral alternatives, establishing why CHN remains the non-negotiable "gatekeeper" for publication and clinical release. We analyze the specific deviations expected for this chemical family due to their propensity for hydrate formation.

Theoretical Framework: The C7H8N2O2 Benchmark

Before analyzing experimental data, one must establish the rigid theoretical baseline. For a pure, anhydrous C7H8N2O2 derivative, the weight percentages are invariant.

Table 1: Theoretical Composition of C7H8N2O2 (MW: 152.15 g/mol )

ElementAtomic Mass ContributionTheoretical %Acceptance Range (

)
Carbon (C)

55.26% 54.86% – 55.66%
Hydrogen (H)

5.30% 4.90% – 5.70%
Nitrogen (N)

18.41% 18.01% – 18.81%
Oxygen (O)

21.03% N/A (Calculated by difference)
The Isomer Challenge

While Theophylline (1,3-dimethylxanthine) and Theobromine (3,7-dimethylxanthine) share this formula, their combustion behaviors differ due to crystal packing and melting points (Theophylline MP: ~270°C; Theobromine MP: ~357°C). Higher melting points in Theobromine derivatives can lead to incomplete combustion if the oxidation furnace temperature is insufficient.

Comparative Analysis: Combustion (EA) vs. HRMS/NMR

Why perform Elemental Analysis when HRMS is available? The following comparison highlights the "Blind Spots" of modern spectral techniques that only EA can resolve.

Table 2: Performance Comparison of Purity Validation Methods

FeatureCombustion Analysis (CHN) HRMS (Q-TOF/Orbitrap) qNMR (Quantitative NMR)
Primary Output Weight % of Elements (Bulk)Mass-to-Charge Ratio (Molecule)Molar Ratio of Protons
Bulk Purity Detection High (Detects inorganic salts/water)Low (Ionization suppression masks impurities)Medium (Requires internal standard)
Solvent/Water Detection Excellent (H/C ratios shift significantly)None (Solvents are removed in vacuum)Good (If solvent has protons)
Sample Requirement 1–3 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Non-destructive)
Throughput 5–10 mins/sample2–5 mins/sample10–30 mins/sample
Regulatory Status Mandatory (J. Med. Chem / FDA)SupportiveSupportive
Critical Insight: The "Water Trap"

Xanthine derivatives are notoriously hygroscopic. A sample of Theophylline may absorb atmospheric moisture to form a monohydrate (


).
  • HRMS will still show the parent ion

    
    .
    
  • EA will show a massive failure (C drops to ~49%).

Experimental Protocol: Validated Workflow for C7H8N2O2

To achieve results within the


 tolerance required by journals like the Journal of Medicinal Chemistry, strict adherence to sample preparation is required.
Diagram: The EA Validation Workflow

The following logic flow ensures that deviations are addressed systematically rather than assuming "instrument error."

EA_Workflow Start Crude C7H8N2O2 Derivative Recryst Recrystallization (EtOH/Water or DMF) Start->Recryst Drying Vacuum Drying (80°C, 12h, P2O5 trap) Recryst->Drying Remove Solvent Weighing Microbalance Weighing (Target: 2.0 mg ± 0.1) Drying->Weighing Minimize Air Exposure Combustion Combustion Analysis (Temp > 980°C) Weighing->Combustion Result Compare with Theoretical Combustion->Result Pass Pass (± 0.4%) Result->Pass Within Limits Fail Fail (> 0.4%) Result->Fail Deviation CalcHydrate Calculate Solvent/Hydrate Correction Fail->CalcHydrate Check H increase / C decrease CalcHydrate->Drying Re-dry if Solvated

Figure 1: Decision matrix for handling hygroscopic xanthine derivatives.

Step-by-Step Methodology
  • Pre-Treatment (Recrystallization):

    • Synthesized C7H8N2O2 derivatives often trap inorganic salts (catalysts). Recrystallize using Ethanol/Water.

    • Why: Inorganic impurities lower Carbon/Nitrogen % uniformly, whereas solvent impurities shift ratios.

  • The Drying Phase (Crucial):

    • Protocol: Dry samples in a vacuum oven (vacuum desiccator) at 80–100°C for a minimum of 12 hours over Phosphorus Pentoxide (

      
      ).
      
    • Causality: Xanthines form pseudo-polymorphs with water. Standard air drying is insufficient and will lead to High H / Low C results.

  • Instrument Calibration:

    • Run a conditioning blank.

    • Run Acetanilide (Standard) as a Quality Control (QC) check.

    • Acceptance: K-factor must be within 0.99–1.01.

  • Combustion Parameters:

    • Oxidation Furnace: Set to

      
      .
      
    • Oxygen Boost: 2-5 seconds.

    • Note: For fluorinated or high-melting derivatives (like Theobromine analogs), add Tungsten (VI) Oxide (

      
      )  powder to the tin capsule to facilitate flux and prevent carbide formation.
      

Data Interpretation: Decoding the Deviations

When results fail, the direction of the deviation identifies the chemical cause.

Diagram: Combustion Signal Pathway

Understanding how the analyzer detects elements helps troubleshoot "low Nitrogen" readings common in heterocyclic rings.

Combustion_Process Sample Sample + O2 (980°C) Reduction Reduction Tube (Cu, 650°C) Sample->Reduction NOx -> N2 Traps Adsorption Traps (H2O, CO2) Reduction->Traps Separation Detector TCD Detector (N2, CO2, H2O) Traps->Detector Quantification

Figure 2: The conversion of heterocyclic Nitrogen to N2 gas requires complete reduction of NOx species.

Data Analysis Table: Common Failure Modes for C7H8N2O2
ObservationLikely CauseCorrective Action
C

2-3% / H

0.5%
Hydrate Formation. Sample is wet.Dry at higher temp or calc for

.
C

/ H

/ N

Inorganic Contamination. (Silica, Salts).Filter warm solution; check ash content.
N

(>0.5%)
Incomplete Combustion. Ring N trapped in char.Add

oxidant; increase O2 dose.
C

/ H

Solvent Trap (Ethanol/DMF). Proton NMR to confirm; extended vacuum drying.

Case Study: Theophylline Monohydrate Verification

A common scenario in drug development is the synthesis of a derivative that crystallizes as a stable hydrate. Reporting the anhydrous theoretical values against the hydrated experimental values is a frequent error.

Experimental Data Set (Sample A - Theophylline Derivative):

  • Scenario: Researcher synthesized a C7H8N2O2 derivative and dried it at 40°C (insufficient).

  • Experimental Result: C: 49.65%, H: 5.95%, N: 16.50%.

  • Anhydrous Theory: C: 55.26%, H: 5.30%, N: 18.41%.

  • Status: FAIL (Deviations > 5%).

Correction Strategy: Instead of discarding the batch, calculate the theoretical values for the Monohydrate (


) :
  • New MW:

    
     g/mol .
    
  • New Theory (Monohydrate):

    • C:

      
      
      
    • H:

      
      
      
    • N:

      
      
      

Comparison:

Element Exp. Result Monohydrate Theory Delta Status
C 49.65% 49.41% +0.24% PASS
H 5.95% 5.92% +0.03% PASS

| N | 16.50% | 16.46% | +0.04% | PASS |

References

  • American Chemical Society (ACS).

    
     confirmed by Elemental Analysis within 
    
    
    
    ). [Link]
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs. EA). [Link]

  • Thompson, M. (2008). CHN Analysis: The Gold Standard for Purity. Royal Society of Chemistry, Analytical Methods Committee. [Link]

  • PubChem. Compound Summary: Theophylline (C7H8N2O2). National Library of Medicine. [Link]

Comparative

quality control benchmarks for pharmaceutical grade N-(2-Methoxy-5-pyridyl)formamide

Quality Control Benchmarks for Pharmaceutical Grade N-(2-Methoxy-5-pyridyl)formamide Executive Summary N-(2-Methoxy-5-pyridyl)formamide (also known as N-(6-methoxypyridin-3-yl)formamide) is a critical "privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Benchmarks for Pharmaceutical Grade N-(2-Methoxy-5-pyridyl)formamide

Executive Summary

N-(2-Methoxy-5-pyridyl)formamide (also known as N-(6-methoxypyridin-3-yl)formamide) is a critical "privileged scaffold" intermediate used in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), particularly Factor Xa inhibitors (e.g., Betrixaban analogs) and Tyrosine Kinase Inhibitors (TKIs) .[1]

In pharmaceutical synthesis, the quality of this intermediate is a rate-limiting factor for the yield and purity of the final drug substance. Low-grade variants often contain residual 5-amino-2-methoxypyridine (a potential genotoxic impurity) and metal catalysts (Pd/Ni) that poison downstream cross-coupling reactions.[1]

This guide establishes a Pharmaceutical Grade Specification designed to de-risk API manufacturing, contrasting it with standard Technical Grade options.

Strategic Analysis: The Cost of Impurity

The transition from Technical to Pharmaceutical Grade is not merely about higher assay values; it is about the impurity profile .

FeatureTechnical Grade Pharmaceutical Grade Impact on API Synthesis
Assay (HPLC) > 95.0%> 99.0% Prevents stoichiometric imbalances in subsequent coupling steps.[1]
Appearance Pink/Brown SolidWhite to Off-White Crystalline Powder Color indicates oxidation products (N-oxides) that are difficult to purge later.[1]
Residual Amine 1.0% - 3.0%< 0.15% CRITICAL: Residual amine competes in coupling reactions, creating difficult-to-separate side products.[1]
Water (KF) > 1.0%< 0.5% Excess water hydrolyzes sensitive reagents (e.g., acid chlorides, isocyanates) in the next step.
Metal Content Uncontrolled< 20 ppm (Sum) Essential for protecting expensive catalysts (e.g., Pd(OAc)₂) in downstream Suzuki/Buchwald couplings.

Critical Quality Attributes (CQAs) & Benchmarks

The following specifications are derived from ICH Q3A (Impurities) and ICH Q3C (Solvents) guidelines for late-stage intermediates.

Table 1: Pharmaceutical Grade Specifications
Test ParameterMethodAcceptance CriteriaRationale
Identification IR / H-NMRConforms to StructureVerifies identity; distinguishes from regioisomers (e.g., 3-methoxy-).[1]
Assay (Anhydrous) HPLC99.0% – 101.0% w/w Ensures precise dosing in production.
Purity (HPLC) HPLC (Area %)≥ 99.5% High purity required for crystallization efficiency.
Impurity A (5-Amino-2-methoxypyridine)HPLC≤ 0.15% Precursor; potential genotoxic structural alert.[1]
Impurity B (Bis-formyl derivative)HPLC≤ 0.10% Over-formylation byproduct; reduces atom economy.[1]
Any Unspecified Impurity HPLC≤ 0.10% General ICH threshold for reporting.
Loss on Drying (LOD) Gravimetric≤ 0.5% Controls volatile content.
Residue on Ignition USP <281>≤ 0.1% Controls inorganic salts.
Heavy Metals (Pd) ICP-MS≤ 10 ppm Critical if precursor was made via catalytic hydrogenation.[1]

Experimental Protocols

Protocol A: Validated HPLC Purity Method

A stability-indicating method capable of separating the target formamide from its amine precursor and hydrolysis products.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary), 210 nm (impurity check).

  • Injection Volume: 10 µL.

  • Diluent: Water:Acetonitrile (50:50).[2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 10 90

| 25.0 | 95 | 5 |[1]

System Suitability:

  • Tailing Factor: NMT 1.5 for main peak.

  • Resolution: > 2.0 between Impurity A (Amine) and Main Peak.

  • RSD: < 1.0% for 5 replicate injections of standard.

Protocol B: Trace Metal Analysis (ICP-MS)

Required if the precursor (5-amino-2-methoxypyridine) was synthesized via Pd/C reduction of 5-nitro-2-methoxypyridine.[1]

  • Digestion: Weigh 100 mg sample into a microwave digestion vessel. Add 5 mL HNO₃ (Suprapur) and 1 mL H₂O₂. Digest at 200°C for 20 mins.

  • Analysis: Dilute to 50 mL with deionized water. Analyze on ICP-MS (e.g., Thermo iCAP Q) monitoring masses for Pd (105), Ni (60), and Fe (56).

  • Limit: Palladium must be < 10 ppm to prevent poisoning of subsequent catalytic steps.

Visualization: Impurity Fate Mapping

The following diagram illustrates the synthesis pathway and the origin of critical impurities controlled by this specification.

G cluster_qc QC Control Point Start 2-Methoxy-5-nitropyridine Inter 5-Amino-2-methoxypyridine (Precursor) Start->Inter Pd/C, H2 (Risk: Pd Residue) Product N-(2-Methoxy-5-pyridyl)formamide (Target) Inter->Product HCOOEt or HCOOH/Ac2O ImpA Impurity A: Residual Amine Inter->ImpA Incomplete Conversion ImpB Impurity B: Bis-formyl adduct Product->ImpB Over-formylation ImpC Oxidation Products (N-Oxides) Product->ImpC Air Oxidation (Storage)

Figure 1: Synthesis pathway and impurity fate map. Red nodes indicate critical impurities that must be purged to meet Pharmaceutical Grade standards.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. [Link]

  • European Pharmacopoeia Commission. "Control of Impurities in Substances for Pharmaceutical Use (5.10)." European Pharmacopoeia 10.0, 2020. [Link]

  • PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)formamide." PrepChem.com, Accessed 2025. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11320934, 5-Amino-2-methoxypyridine."[1] PubChem, Accessed 2025.[3][4] [Link]

Sources

Safety & Regulatory Compliance

Safety

Senior Scientist's Guide to the Disposal of N-(2-Methoxy-5-pyridyl)formamide

Executive Summary This guide provides a definitive, step-by-step protocol for the disposal of N-(2-Methoxy-5-pyridyl)formamide (an amino-pyridine derivative). Due to the biological activity associated with pyridine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive, step-by-step protocol for the disposal of N-(2-Methoxy-5-pyridyl)formamide (an amino-pyridine derivative). Due to the biological activity associated with pyridine derivatives and the potential for hydrolysis of the formamide linkage, this compound must be managed as Hazardous Organic Waste .

Core Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash. High-temperature incineration is the only validated method for complete destruction of the pyridine ring system.

Chemical Profile & Hazard Assessment

Understanding the molecular structure is critical for safe handling. This compound consists of a pyridine ring substituted with a methoxy group and a formamido group.

FeatureSpecificationImplications for Disposal
Chemical Name N-(2-Methoxy-5-pyridyl)formamideWaste Class: Organic, Non-Halogenated
Precursor CAS 6628-77-9 (5-Amino-2-methoxypyridine)Toxicity: Treat as potentially toxic/irritant
Functional Groups Pyridine, Amide, EtherReactivity: Sensitive to strong acids/bases (hydrolysis)
Physical State Solid (typically)Containment: Sift-proof containers required
Mechanistic Hazards
  • Pyridine Ring Stability: The aromatic pyridine ring is resistant to biological degradation in standard water treatment facilities. It requires oxidative destruction (incineration).

  • Hydrolysis Risk: In the presence of strong acids or bases, the formamide group can hydrolyze, releasing formic acid and 5-amino-2-methoxypyridine . The amine byproduct is a known irritant and potential toxicant.

  • Incompatibility: violent reactions may occur if mixed with strong oxidizing agents (e.g., nitric acid, perchlorates).

Pre-Disposal Handling & Segregation

Objective: Prevent cross-reactivity in waste containers.

Segregation Rules
  • DO NOT MIX with Oxidizers (Nitric acid, Peroxides).

  • DO NOT MIX with Strong Acids/Bases (Hydrolysis risk).

  • COMPATIBLE with other non-halogenated organic solvents (Methanol, Acetone, Acetonitrile) if dissolved, or other organic solids.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient; specific barrier protection is required during waste transfer.

PPE TypeSpecificationRationale
Hand Protection Nitrile Gloves (Double-gloved recommended)Prevents dermal absorption of pyridine derivatives.
Eye Protection Chemical Splash Goggles Protects against dust/aerosol irritation (H319).
Respiratory Fume Hood (Primary) or N95/P100 MaskPrevents inhalation of dusts (H335).
Body Lab Coat (Buttoned, long sleeve)Minimizes skin contact.

Disposal Workflow: The "Chain of Custody"

This workflow ensures the compound is tracked from the bench to final destruction.

Step 1: Accumulation & Containment[4]
  • Solids: Collect pure solid waste in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids (Mother Liquor): If the compound is in solution (e.g., reaction mixture), collect in a solvent waste container compatible with the solvent used (e.g., HDPE carboy for organic solvents).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Step 2: Labeling

Every container must be labeled immediately upon the first addition of waste.

  • Label Text: "HAZARDOUS WASTE - Organic - Toxic/Irritant"

  • Constituents: List "N-(2-Methoxy-5-pyridyl)formamide" explicitly. Do not use abbreviations or chemical formulas.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Step 3: Waste Stream Assignment

Classify the waste for your facility's EHS (Environmental Health & Safety) team:

  • RCRA Status (USA): Not a P-listed or U-listed waste specifically, but must be treated as Characteristic Waste if it exhibits toxicity or ignitability.

  • EU Waste Code: 07 01 04 * (Other organic solvents, washing liquids and mother liquors) or 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

Step 4: Final Destruction

The waste must be transferred to a licensed disposal facility for Rotary Kiln Incineration .

  • Temperature: >850°C (1562°F).

  • Residence Time: >2 seconds.

  • Mechanism: Thermal oxidation breaks the pyridine ring into CO₂, H₂O, and NOₓ (scrubbed).

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: N-(2-Methoxy-5-pyridyl)formamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid/Solution Waste StateCheck->LiquidWaste Dissolved ContainerSolid Container: Wide-mouth HDPE Jar SolidWaste->ContainerSolid ContamCheck Is it Mixed with Halogens or Oxidizers? LiquidWaste->ContamCheck Segregate CRITICAL: Segregate Immediately. Do NOT mix with Oxidizers. ContamCheck->Segregate Yes (Mixed) ContainerLiquid Container: Solvent Carboy (HDPE/Glass) ContamCheck->ContainerLiquid No (Pure/Solvent) Segregate->ContainerLiquid Separate Container Labeling Label: 'Hazardous Waste - Toxic Organic' ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision logic for the segregation and packaging of N-(2-Methoxy-5-pyridyl)formamide waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately:

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with Vermiculite or damp sand.

    • Scoop into a sealable container and label as hazardous waste.

  • Spill (Liquid):

    • Absorb with inert pads or vermiculite.[1]

    • Do not use paper towels if the solvent is an oxidizer (though unlikely for this specific compound, it is good practice).

  • Skin Contact:

    • Wash with soap and water for 15 minutes.

    • The methoxy-pyridine moiety can absorb through skin; seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24891055, 5-Amino-2-methoxypyridine (Precursor). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Classification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Methoxy-5-pyridyl)formamide

Advanced Safety and Operational Protocol: Handling N-(2-Methoxy-5-pyridyl)formamide As an active pharmaceutical intermediate, N-(2-Methoxy-5-pyridyl)formamide (also known as N-(6-methoxypyridin-3-yl)formamide) requires r...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol: Handling N-(2-Methoxy-5-pyridyl)formamide

As an active pharmaceutical intermediate, N-(2-Methoxy-5-pyridyl)formamide (also known as N-(6-methoxypyridin-3-yl)formamide) requires rigorous handling protocols. Synthesized via the reflux of 5-amino-2-methoxypyridine with ethyl formate[1], this compound presents a dual-hazard profile. The methoxypyridine ring drives acute mucosal and dermal irritation[2],, while the formamide moiety acts as a potent permeation enhancer with latent systemic toxicity risks[3].

To ensure absolute safety and operational integrity, this guide provides a self-validating, step-by-step methodology for researchers and drug development professionals.

I. Physicochemical Profile & Hazard Causality

Understanding the physical properties of a compound is the foundation of any safety protocol. You cannot protect against a hazard you do not mechanistically understand.

Property / HazardSpecificationMechanistic Rationale & Causality
Physical State Pink solid (m.p. 81°–83° C)[1]At room temperature, the solid state makes the generation of respirable micro-dust the primary exposure vector during mechanical transfer.
Dermal/Ocular Irritation Acute Irritant (H315, H319)[2],The pyridine nitrogen acts as a strong hydrogen bond acceptor, disrupting cellular lipid bilayers and causing acute inflammation upon contact with ocular fluid or sweat.
Permeation Risk High (Formamide moiety)[3]Formamides are aggressive polar solvents. Even in solid form, contact with moisture allows the formamide group to rapidly transport the toxic pyridine core through the stratum corneum.

II. Targeted Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for formamide derivatives. The following high-barrier matrix is required:

  • Hand Protection (Double-Gloving): Wear an inner layer of standard 4-mil nitrile and an outer layer of extended-cuff 8-mil nitrile gloves.

    • Causality: Formamide derivatives can plasticize and permeate thin latex or low-grade nitrile over time. Double-gloving ensures the outer layer absorbs mechanical stress and chemical exposure, while the inner layer maintains an unbroken dermal barrier.

  • Respiratory Protection: N95/P100 particulate respirator, or exclusive handling within a certified Class II Chemical Fume Hood.

    • Causality: Because the compound is a dry powder[1], mechanical manipulation (scooping, scraping) generates invisible, suspended aerosols that target the respiratory tract (STOT SE 3).

  • Ocular Protection: Unvented chemical splash goggles.

    • Causality: Safety glasses leave the orbital gaps exposed to airborne micro-particulates, which can dissolve in tear ducts and cause severe acute eye irritation[2].

  • Body Protection: Polypropylene (Tyvek) sleeves over a flame-resistant, fully buttoned lab coat.

    • Causality: Woven cotton fabrics trap fine powders. Tyvek provides a smooth, non-porous surface that prevents particulate adherence and secondary chronic exposure.

III. Operational Workflow: Weighing & Solubilization

Execute the following step-by-step methodology to prevent aerosolization and environmental contamination.

Step 1: Environmental Setup

  • Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s.

  • Line the working surface with highly absorbent, plastic-backed bench paper to capture micro-spills.

Step 2: Anti-Static Transfer

  • Ground your metal spatula by touching it to a grounded metal surface before entering the stock bottle.

  • Use anti-static polymeric weighing boats rather than standard polystyrene.

    • Causality: Fine powders synthesized via rotary evaporation often carry a static charge[1]. Standard boats cause electrostatic repulsion, forcing the powder to jump and aerosolize into the user's breathing zone.

Step 3: In-Situ Solubilization

  • Once the target mass is achieved, do not carry the dry powder across the laboratory.

  • Add your initial reaction solvent (e.g., DMSO, DMF, or ethanol) directly to the weighing boat inside the fume hood.

    • Causality: Wetting the powder immediately suppresses dust generation, locking the compound into the liquid phase for safe transport to the primary reaction vessel.

IV. Waste Disposal & Spill Management

Formamide derivatives must be carefully segregated from incompatible chemical streams[3].

  • Solid Waste: Dispose of contaminated weigh boats, pipette tips, and outer gloves in a rigid, sealable container labeled "Toxic Organic Solid Waste - Pyridine/Formamide Derivatives."

  • Liquid Waste: Segregate liquid waste containing this compound strictly from strong acids and oxidizers.

    • Causality: Formamides can hydrolyze exothermically under strongly acidic conditions, potentially causing pressure buildup in sealed waste carboys[3].

  • Spill Response Protocol: If the powder spills, do not sweep it . Sweeping mechanically forces the powder into the air. Instead, cover the spill with absorbent pads wetted with 10% sodium hypochlorite (bleach), let sit for 10 minutes to oxidatively degrade the active functional groups, and carefully scoop the pads into a hazardous waste bag.

V. Operational Decision Workflow

SafeHandlingWorkflow Start Initiate Handling N-(2-Methoxy-5-pyridyl)formamide PPE Don High-Barrier PPE (8-mil Nitrile, Goggles, Tyvek) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 0.4-0.6 m/s) PPE->Hood Weigh Anti-Static Weighing (Mitigate Aerosolization) Hood->Weigh Solubilize In-Situ Solubilization (Suppress Particulates) Weigh->Solubilize Spill Spill Occurs? Solubilize->Spill Decon Oxidative Decontamination (10% Bleach -> 70% EtOH) Spill->Decon  Yes (Wet Wipe Protocol) Waste Dispose as Hazardous Organic Waste Spill->Waste  No (Standard Disposal) Decon->Waste

Figure 1: Decision tree for the safe handling and spill response of N-(2-Methoxy-5-pyridyl)formamide.

VI. References

  • PrepChem. "Preparation of N-(2-Methoxy-5-pyridyl)formamide." Available at: [Link]

  • LookChem. "Formamide Chemical Properties and Safety Data." Available at: [Link]

Sources

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